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  • Product: 2-Azaspiro[3.5]nonan-7-one hydrochloride
  • CAS: 2098118-42-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Azaspiro[3.5]nonan-7-one Hydrochloride: Structure, Properties, and Synthetic Considerations

For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-Azaspiro[3.5]nonan-7-one hydrochloride, a spirocyclic compound of interest in...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Azaspiro[3.5]nonan-7-one hydrochloride, a spirocyclic compound of interest in medicinal chemistry. Due to the limited availability of public data for this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to offer a robust scientific profile. We will delve into its chemical structure, predict its physicochemical properties, propose a logical synthetic pathway, and outline appropriate analytical methodologies for its characterization.

Chemical Identity and Structural Elucidation

2-Azaspiro[3.5]nonan-7-one hydrochloride is a bicyclic organic molecule featuring an azetidine ring and a cyclohexanone ring sharing a single carbon atom (the spiro center). The hydrochloride salt form enhances its stability and solubility in aqueous media.

While a specific CAS number for 2-Azaspiro[3.5]nonan-7-one hydrochloride is not readily found in public databases, the non-ketone parent compound, 2-Azaspiro[3.5]nonane hydrochloride, is registered under CAS Number 1303968-07-1.[1][2] The introduction of a ketone group at the 7-position of the cyclohexane ring is the key structural distinction.

Based on its nomenclature, the chemical structure can be confidently proposed. The molecular formula would be C₈H₁₄ClNO, and the molecular weight would be approximately 175.66 g/mol .

Proposed Chemical Structure

Caption: Proposed structure of 2-Azaspiro[3.5]nonan-7-one hydrochloride.

Physicochemical Properties: An Expert Estimation

The physicochemical properties of a compound are critical for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. In the absence of direct experimental data for 2-Azaspiro[3.5]nonan-7-one hydrochloride, we can infer its likely properties based on its structure and data from related compounds.

PropertyEstimated Value/ObservationRationale and Expert Insights
Molecular Formula C₈H₁₄ClNOBased on the proposed chemical structure.
Molecular Weight 175.66 g/mol Calculated from the molecular formula.
Physical Form White to off-white solidSimilar to its non-ketone analog, 2-Azaspiro[3.5]nonane hydrochloride, which is a solid.[2]
Melting Point >150 °C (with decomposition)The presence of the polar ketone group and the ionic nature of the hydrochloride salt would likely result in a relatively high melting point.
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol).The hydrochloride salt form significantly enhances aqueous solubility. The ketone group also increases polarity compared to the parent alkane.
pKa 8.5 - 9.5The pKa of the secondary amine in the azetidine ring is expected to be in this range, typical for cyclic secondary amines.
LogP 0.5 - 1.5The introduction of the ketone group will decrease the lipophilicity (lower LogP) compared to the non-ketone analog.

Proposed Synthetic Pathway

The synthesis of spirocyclic compounds often involves multi-step sequences. A plausible and efficient route to 2-Azaspiro[3.5]nonan-7-one would likely involve the construction of the spirocyclic core followed by functional group manipulation. One potential strategy is a [2+2] cycloaddition, a powerful method for forming four-membered rings.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Modification & Final Product cyclohexanone_derivative Protected 1,4-Cyclohexanedione azetidinone_precursor N-protected Azetidinone Precursor spirocyclization Spirocyclization Reaction (e.g., Intramolecular Aldol or similar) azetidinone_precursor->spirocyclization deprotection Deprotection of Ketone spirocyclization->deprotection amine_deprotection Deprotection of Amine deprotection->amine_deprotection salt_formation HCl Salt Formation amine_deprotection->salt_formation final_product 2-Azaspiro[3.5]nonan-7-one Hydrochloride salt_formation->final_product

Caption: A proposed synthetic workflow for 2-Azaspiro[3.5]nonan-7-one hydrochloride.

Step-by-Step Methodological Considerations:
  • Preparation of a Suitable Cyclohexanone Precursor: A common strategy would be to start with a symmetrically protected 1,4-cyclohexanedione, for instance, its mono-ketal. This selective protection allows for regioselective functionalization.

  • Construction of the Azetidine Ring: The protected cyclohexanone can be reacted with a suitable three-carbon nitrogen-containing synthon. An intramolecular cyclization is a common strategy in the synthesis of related spirocycles.[3]

  • Formation of the Spiro-linkage: A key step would be an intramolecular reaction to form the spirocyclic system. This could potentially be achieved through reactions like an intramolecular Mannich reaction or an aldol-type condensation.

  • Deprotection and Salt Formation: The protecting groups on the ketone and the amine would be removed under appropriate conditions. The final hydrochloride salt is then typically formed by treating the free base with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stability of 2-Azaspiro[3.5]nonan-7-one hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Techniques and Expected Observations
TechniquePurposeExpected Key Features
¹H NMR Structural Confirmation- Signals corresponding to the methylene protons on the azetidine and cyclohexane rings. The chemical shifts will be influenced by the adjacent nitrogen and carbonyl groups. - A broad signal for the amine proton.
¹³C NMR Structural Confirmation- A characteristic signal for the ketone carbonyl carbon (typically in the range of 200-220 ppm). - Signals for the spiro carbon and the other carbons of the bicyclic system.
FT-IR Functional Group Identification- A strong absorption band for the C=O stretch of the ketone (around 1715 cm⁻¹). - N-H stretching vibrations for the secondary amine hydrochloride salt (in the range of 2700-2250 cm⁻¹).
Mass Spectrometry (MS) Molecular Weight and Fragmentation- The molecular ion peak corresponding to the free base (C₈H₁₃NO). - Characteristic fragmentation patterns that can help confirm the spirocyclic structure.
HPLC/UPLC Purity Assessment- A primary peak for the compound, allowing for quantification of purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water containing an ion-pairing agent or a buffer would be a suitable starting point.
Elemental Analysis Elemental Composition- The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should be within ±0.4% of the theoretical values for C₈H₁₄ClNO.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-Azaspiro[3.5]nonan-7-one hydrochloride. Based on the safety information for the closely related 2-Azaspiro[3.5]nonane hydrochloride, the following GHS hazard statements may apply: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

Recommended Handling Procedures:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion and Future Perspectives

2-Azaspiro[3.5]nonan-7-one hydrochloride represents a valuable scaffold for medicinal chemistry research. Its rigid spirocyclic structure offers a unique three-dimensional geometry for probing biological targets. While direct experimental data is currently sparse, this guide provides a scientifically grounded framework for its synthesis, characterization, and handling based on established chemical principles and data from analogous compounds. Further research to synthesize and characterize this compound would be a valuable contribution to the field, enabling its exploration in drug discovery programs.

References

  • Angene Chemical. 2-Azaspiro[3.5]nonane, hydrochloride (1:1) (CAS# 1303968-07-1). [Link]

  • ResearchGate. Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). [Link]

  • ResearchGate. An improved synthesis of 2-oxa-7-azaspiro[2][4]nonane and analogs as novel reagents in medicinal chemistry | Request PDF. [Link]

  • Chemsrc. CAS#:1417633-09-0 | 7-Oxa-2-azaspiro[3.5]nonane hydrochloride. [Link]

  • Google Patents. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.

Sources

Exploratory

An In-depth Technical Guide to 2-Azaspiro[3.5]nonan-7-one Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Azaspiro[3.5]nonan-7-one hydrochloride, a spirocyclic scaffold of significant interest in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Azaspiro[3.5]nonan-7-one hydrochloride, a spirocyclic scaffold of significant interest in modern medicinal chemistry. We will delve into its chemical identity, plausible synthetic routes, and the broader context of its application in the development of novel therapeutics, drawing on data from related and analogous structures.

Chemical Identity and Physicochemical Properties

Table 1: Physicochemical Properties of 2-Azaspiro[3.5]nonane Hydrochloride and Related Analogues

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Azaspiro[3.5]nonane hydrochloride1303968-07-1C₈H₁₆ClN161.67[1][2]
2-Azaspiro[3.5]nonan-7-ol hydrochloride2306275-14-7C₈H₁₆ClNO177.67[3]
2-Oxaspiro[3.5]nonan-7-one1256546-74-3C₈H₁₂O₂140.18[4]
7-Oxa-2-azaspiro[3.5]nonane194157-10-3C₇H₁₃NO127.18[5]

The introduction of a ketone at the 7-position of the 2-azaspiro[3.5]nonane core would alter the molecular weight and formula. The hydrochloride salt is formed by the protonation of the secondary amine in the azetidine ring, enhancing its aqueous solubility.

Synthesis of the 2-Azaspiro[3.5]nonan-7-one Scaffold

The synthesis of spirocyclic systems such as 2-Azaspiro[3.5]nonan-7-one often involves multi-step sequences that build the bicyclic core. A plausible and efficient method for constructing the azaspiro[3.5]nonane framework is through a [2+2] cycloaddition, a variation of the Staudinger reaction. This approach offers good control over stereochemistry, which is crucial for drug development.

Proposed Synthetic Workflow

The following workflow outlines a conceptual pathway to 2-Azaspiro[3.5]nonan-7-one, drawing inspiration from established syntheses of related azaspirocycles.[6]

Synthetic_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Ketene Formation cluster_2 Step 3: [2+2] Cycloaddition cluster_3 Step 4: Ring Expansion/Rearrangement & Deprotection cluster_4 Step 5: Salt Formation A Cyclohexanone Derivative C Imine Intermediate A->C Condensation B Protected Amine G Spirocyclic β-Lactam C->G Staudinger Reaction D Protected Glycine Derivative F Acyl Chloride (Ketene Precursor) D->F Activation E Activating Agent (e.g., Oxalyl Chloride) F->G Staudinger Reaction H 2-Azaspiro[3.5]nonan-7-one G->H Multi-step sequence I 2-Azaspiro[3.5]nonan-7-one hydrochloride H->I HCl

Caption: Proposed synthetic workflow for 2-Azaspiro[3.5]nonan-7-one hydrochloride.

Experimental Considerations
  • Protecting Groups: The synthesis of complex amines like 2-Azaspiro[3.5]nonan-7-one often necessitates the use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions. These groups are strategically introduced and later removed. The use of N-Boc protected intermediates is a common strategy in the synthesis of related azaspirocycles.

  • Stereochemistry: For applications in drug discovery, controlling the stereochemistry of the final compound is critical. The use of chiral auxiliaries during the [2+2] cycloaddition can enable the enantioselective synthesis of the desired spirocycle.[6]

  • Purification: Each step of the synthesis requires careful purification, typically through column chromatography, to isolate the desired intermediate and ensure the purity of the final product.

Applications in Drug Discovery

The rigid, three-dimensional structure of the azaspiro[3.5]nonane scaffold makes it an attractive building block for the design of novel therapeutic agents. This "escape from flatland" in molecular design can lead to improved potency, selectivity, and pharmacokinetic properties.[7]

Spirocycles as Bioisosteres

Spirocyclic fragments can serve as bioisosteres for more common ring systems, such as piperidines. This substitution can enhance metabolic stability and provide a novel chemical space for intellectual property.

Antiviral and Anticancer Agents

Derivatives of azaspiro[3.5]nonanes have shown promise as inhibitors of viral proteases and as anticancer agents. For example, related spirocyclic scaffolds have been incorporated into potent inhibitors of the SARS-CoV-2 3C-like protease.[8]

Antimycobacterial Agents

The 2,7-diazaspiro[3.5]nonane scaffold has been successfully utilized in the development of broad-spectrum antimycobacterial agents, highlighting the versatility of this core structure in addressing infectious diseases.

The following diagram illustrates the central role of the 2-Azaspiro[3.5]nonan-7-one scaffold as a versatile intermediate in the synthesis of diverse bioactive molecules.

Applications A 2-Azaspiro[3.5]nonan-7-one Core B Antiviral Agents (e.g., Protease Inhibitors) A->B Derivatization C Anticancer Therapeutics A->C Derivatization D Antimycobacterial Compounds A->D Derivatization E CNS-Active Agents A->E Derivatization

Caption: The 2-Azaspiro[3.5]nonan-7-one core as a scaffold for diverse therapeutic agents.

Conclusion

2-Azaspiro[3.5]nonan-7-one hydrochloride represents a valuable, albeit not widely cataloged, member of the spirocyclic amine family. Its synthesis, achievable through established chemical transformations, opens the door to a rich chemical space for drug discovery. The inherent three-dimensionality and synthetic tractability of this scaffold make it a compelling starting point for the development of next-generation therapeutics targeting a wide range of diseases. Further research into the synthesis and biological evaluation of derivatives of 2-Azaspiro[3.5]nonan-7-one is warranted to fully exploit its potential in medicinal chemistry.

References

  • ResearchGate. An improved synthesis of 2-oxa-7-azaspiro[5][8]nonane and analogs as novel reagents in medicinal chemistry | Request PDF. [Link]

  • PMC. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. [Link]

Sources

Foundational

Whitepaper: Strategic Enhancement of Fsp3 Fraction in Drug Discovery Using 2-Azaspiro[3.5]nonan-7-one Hydrochloride

Abstract The paradigm in modern medicinal chemistry is undergoing a significant dimensional shift, moving away from planar, aromatic-heavy molecules—a concept often termed "escaping from flatland." This strategic pivot t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The paradigm in modern medicinal chemistry is undergoing a significant dimensional shift, moving away from planar, aromatic-heavy molecules—a concept often termed "escaping from flatland." This strategic pivot towards molecules with greater three-dimensionality (3D) is driven by compelling evidence linking higher Fsp3 character (the fraction of sp3-hybridized carbons) to improved clinical success rates. An increased Fsp3 fraction often correlates with enhanced aqueous solubility, superior metabolic stability, and reduced off-target promiscuity. Spirocyclic scaffolds are at the forefront of this movement, offering a rigid and geometrically defined method to instill 3D character into drug candidates. This technical guide provides an in-depth exploration of the 2-Azaspiro[3.5]nonan-7-one hydrochloride scaffold as a strategic building block for Fsp3 enhancement. We will dissect its structural and physicochemical advantages, provide detailed synthetic and derivatization protocols, and illustrate its application in a practical hit-to-lead optimization workflow.

The Imperative for Three-Dimensionality in Modern Drug Design

For decades, drug discovery has been dominated by compounds rich in sp2-hybridized carbons, largely due to the synthetic accessibility of aromatic and heteroaromatic systems. However, this has led to the exploration of a limited and often overcrowded chemical space. Shifting from planar structures to those with a higher Fsp3 count generally improves key drug-like properties.[1] Spirocycles, which contain two rings linked by a single common atom, are an exceptional tool for this purpose.[2][3][4] Their rigid nature locks the conformation of a molecule, optimizing the orientation of binding elements in a controlled manner, which can lead to improved efficacy and selectivity.[1][5] The 2-Azaspiro[3.5]nonan-7-one scaffold, featuring a fused azetidine and cyclohexanone ring system, is a versatile and powerful building block for realizing these advantages.

Structural and Physicochemical Analysis of the 2-Azaspiro[3.5]nonan-7-one Scaffold

The strategic value of this scaffold lies in its unique combination of features:

  • Inherent 3D Geometry: The spirocyclic fusion point creates a rigid, non-planar structure that projects substituents into distinct vectors in 3D space.

  • Dual Functional Handles: It possesses two orthogonal points for chemical modification: a secondary amine on the azetidine ring and a ketone on the cyclohexane ring. This allows for the systematic exploration of structure-activity relationships (SAR).[6]

  • Modulation of Physicochemical Properties: The introduction of this sp3-rich core inherently increases the Fsp3 fraction. The polar ketone and the basic nitrogen center can disrupt planarity, reduce lipophilicity (logP), and improve aqueous solubility compared to their aromatic counterparts.[1][7]

cluster_scaffold 2-Azaspiro[3.5]nonan-7-one Hydrochloride cluster_properties Key Structural Features mol A Spirocyclic Core (High Fsp3) B Secondary Amine (N-H) (Vector 1 for Derivatization) C Ketone (C=O) (Vector 2 for Derivatization) D Rigid 3D Conformation

Caption: Core structure and key features of the title scaffold.

Projected Impact on Drug-like Properties

The strategic replacement of a planar, flexible moiety (e.g., a substituted phenyl ring or piperazine) with the 2-Azaspiro[3.5]nonan-7-one core can dramatically improve a compound's profile.

Parameter"Flat" Precursor (e.g., Bi-aryl)Spirocyclic DerivativeRationale for Improvement
Fsp3 Fraction Low (~0.1 - 0.3)High (>0.6)Introduction of a saturated, non-aromatic core.[1]
cLogP HighLowerIncreased polarity from N-H and C=O groups; reduced aromatic surface area.[7]
Aqueous Solubility LowHigherThe hydrochloride salt form and polar functional groups enhance water solubility.[7]
Metabolic Stability Often LowHigherThe sp3-rich core lacks common sites of oxidative metabolism (e.g., aromatic C-H bonds).[1]
Binding Affinity VariablePotentially HigherRigid scaffold reduces the entropic penalty upon binding to a target protein.[8]

Core Synthesis and Derivatization Protocols

The practical utility of a scaffold is dictated by its synthetic accessibility. While numerous methods exist for azaspirocycle synthesis, the Staudinger [2+2] cycloaddition between an imine and a ketene is a robust and well-documented approach for constructing the core azetidine ring.[9]

Workflow 2.1: Synthesis of the 2-Azaspiro[3.5]nonan-7-one Core

This workflow outlines a plausible synthetic route adapted from methodologies for similar azaspirocyclic ketones.[6][9]

Caption: Synthetic workflow for the core scaffold.

Protocol 2.2: N-Functionalization via Reductive Amination

This protocol details the derivatization at the secondary amine, a primary vector for exploring SAR.

Objective: To couple a diverse range of aldehydes or ketones to the scaffold's nitrogen to introduce new substituents (R¹).

Materials:

  • 2-Azaspiro[3.5]nonan-7-one hydrochloride (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-Azaspiro[3.5]nonan-7-one hydrochloride in anhydrous DCM, add TEA and stir for 10 minutes at room temperature to form the free base in situ.

  • Imine Formation: Add the desired aldehyde or ketone to the mixture. Stir for 1-2 hours at room temperature. Monitor the formation of the iminium intermediate by LC-MS.

  • Reduction: Add NaBH(OAc)₃ portion-wise to the reaction mixture. The addition can be exothermic; maintain the temperature below 30°C.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor for the disappearance of the starting material and intermediate by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Causality and Trustworthiness: This protocol is a cornerstone of medicinal chemistry due to its reliability and broad substrate scope. The use of NaBH(OAc)₃, a mild and selective reducing agent, prevents over-reduction of the ketone on the other ring. The self-validating nature of the protocol is ensured by in-process LC-MS monitoring and final characterization by NMR and HRMS.

Application in a Hit-to-Lead Optimization Campaign

To illustrate the practical power of this scaffold, we present a hypothetical case study where a "flat" and problematic hit is transformed into a promising lead candidate.

The Challenge: A screening campaign identifies a bi-aryl compound as a 5 µM inhibitor of a target protein. However, the hit suffers from poor aqueous solubility (<1 µg/mL) and rapid metabolic degradation in liver microsomes (T½ < 5 min).

The Strategy: We hypothesize that the metabolically liable phenyl ring can be replaced with the 2-Azaspiro[3.5]nonan-7-one scaffold to improve physicochemical properties while maintaining or improving potency by presenting a key pharmacophore (the aryl group) in a more rigid, optimal orientation.

G cluster_hit Initial Hit Compound cluster_strategy Optimization Strategy cluster_lead Optimized Lead Candidate Hit Bi-aryl Hit (Potency = 5 µM) Problem Poor Solubility High Metabolism Strategy Replace Phenyl Ring with Azaspiro-Scaffold Hit->Strategy Synth N-Arylation of Scaffold (Protocol 2.2 Variant) Strategy->Synth Lead Spirocyclic Lead (Potency = 0.5 µM) Strategy->Lead Solution Good Solubility Low Metabolism

Caption: Logical workflow for hit-to-lead optimization.

Projected Outcome:

ParameterHit CompoundOptimized LeadExpert Rationale
Structure (Aryl¹)-(Aryl²)(Aryl¹)-N-(2-Azaspiro[3.5]nonan-7-one)Scaffold replaces Aryl²
Potency (IC₅₀) 5 µM0.5 µMThe rigid scaffold presents the Aryl¹ pharmacophore in a pre-organized, lower-energy conformation for binding, enhancing affinity.[8][10]
Solubility <1 µg/mL>50 µg/mLThe polar, non-planar scaffold disrupts crystal packing and improves solvation.[7]
Metabolic T½ < 5 min> 60 minThe saturated spirocycle removes the primary site of oxidative metabolism (the phenyl ring).[1]
Fsp3 Fraction 0.150.65Direct consequence of scaffold-hopping from an aromatic to a saturated spirocyclic system.

This case study demonstrates a rational, scaffold-based approach to drug design. By replacing a problematic fragment with the 2-Azaspiro[3.5]nonan-7-one core, multiple liabilities are addressed simultaneously, accelerating the transition from a weak hit to a viable lead series.

Conclusion and Future Outlook

The 2-Azaspiro[3.5]nonan-7-one hydrochloride scaffold is more than just a tool for increasing Fsp3; it is a strategic platform for designing next-generation therapeutics. Its inherent three-dimensionality, coupled with versatile handles for chemical modification, allows medicinal chemists to navigate beyond the confines of "flatland" chemistry and access novel, biologically relevant chemical space. The increasing commercial availability of such building blocks and the development of robust synthetic methods will continue to fuel the integration of spirocyclic systems into drug discovery programs.[1][5] As the industry continues to tackle increasingly complex biological targets, the rational application of scaffolds like 2-Azaspiro[3.5]nonan-7-one will be critical for developing safer, more effective medicines.

References

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • Application Notes and Protocols for Spiro[3.5]nonan-1-OL as a Scaffold for Novel Therapeutic Agents. BenchChem.
  • The Spiro[3.5]nonane Scaffold: A Comparative Guide to the Biological Activity of its Analogs. BenchChem.
  • An improved synthesis of 2-oxa-7-azaspiro[4][5]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate.

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.
  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Europe PMC.
  • The use of spirocyclic scaffolds in drug discovery. CORE.
  • Application Notes and Protocols for the Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonan-1-one. BenchChem.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry.
  • Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery. BenchChem.

Sources

Exploratory

Spectroscopic and Spectrometric Characterization of 2-Azaspiro[3.5]nonan-7-one Hydrochloride: A Technical Guide

This technical guide provides a comprehensive framework for the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of 2-Azaspiro[3.5]nonan-7-one hydrochloride. As a compound of interest in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of 2-Azaspiro[3.5]nonan-7-one hydrochloride. As a compound of interest in medicinal chemistry and drug development, its unambiguous structural elucidation is paramount. This document outlines detailed experimental protocols, predicted spectral data based on foundational principles and analogous structures, and a guide to data interpretation for researchers and scientists.

While publicly available, experimentally derived reference spectra for 2-Azaspiro[3.5]nonan-7-one hydrochloride are not readily found, this guide establishes a robust methodology for its characterization. The principles and predictive data herein are grounded in established spectroscopic theories and data from structurally related spirocyclic and hydrochloride-containing molecules.

Molecular Structure and Key Spectroscopic Features

2-Azaspiro[3.5]nonan-7-one hydrochloride is a spirocyclic compound featuring a four-membered azetidine ring and a six-membered cyclohexanone ring, with the nitrogen atom protonated as a hydrochloride salt. This structure presents several key features that are discernible through NMR and MS analysis:

  • Spirocyclic Core: The spiro center, a quaternary carbon, connects the azetidine and cyclohexanone rings.

  • Cyclohexanone Moiety: The carbonyl group and the adjacent alpha-protons are expected to have characteristic chemical shifts in NMR spectroscopy.

  • Azetidinium Ring: The protonated nitrogen will influence the chemical shifts of the adjacent protons and carbons. The presence of the exchangeable N-H proton is a key feature.

  • Hydrochloride Salt: The salt form influences solubility and requires specific considerations for sample preparation in both NMR and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural confirmation of 2-Azaspiro[3.5]nonan-7-one hydrochloride. Both ¹H and ¹³C NMR will provide detailed information about the molecular framework.

Recommended Experimental Protocol: ¹H and ¹³C NMR

A detailed, step-by-step methodology for acquiring high-quality NMR data is presented below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of 2-Azaspiro[3.5]nonan-7-one HCl prep2 Dissolve in ~0.6 mL of DMSO-d6 prep1->prep2 prep3 Vortex until fully dissolved prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Lock and Shim on DMSO-d6 prep4->acq1 acq2 Acquire ¹H NMR Spectrum (e.g., 16 scans) acq1->acq2 acq3 Acquire ¹³C{¹H} NMR Spectrum (e.g., 1024 scans) acq1->acq3 acq4 Acquire 2D spectra (COSY, HSQC) as needed acq2->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference to residual DMSO (¹H: ~2.50 ppm, ¹³C: ~39.52 ppm) proc3->proc4 proc5 Integration (¹H) and Peak Picking (¹H, ¹³C) proc4->proc5

Figure 1: Standard workflow for NMR data acquisition and processing.

Causality Behind Experimental Choices:

  • Solvent Selection (DMSO-d6): As a hydrochloride salt, the compound's solubility in standard deuterated solvents like chloroform-d may be limited. DMSO-d6 is an excellent choice for dissolving polar salts.[1][2] Crucially, it is a non-protic solvent, which allows for the observation of the exchangeable N-H proton of the azetidinium ion.[3]

  • Spectrometer Frequency: A higher field strength (e.g., 500 MHz) is recommended to achieve better signal dispersion, which is particularly useful for resolving the complex multiplets expected from the aliphatic protons.

  • 2D NMR (COSY, HSQC): In the absence of definitive reference spectra, 2D NMR techniques are invaluable. A COSY (Correlation Spectroscopy) experiment will reveal proton-proton coupling networks, while an HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon, enabling unambiguous assignment.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and integrations for 2-Azaspiro[3.5]nonan-7-one hydrochloride in DMSO-d6.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale for Prediction
H6, H8 (axial & equatorial)2.5 - 2.8m4HProtons alpha to the carbonyl group are deshielded.[4]
H5, H9 (axial & equatorial)1.8 - 2.1m4HAliphatic protons on the cyclohexanone ring.
H1, H3 (axial & equatorial)3.8 - 4.2t4HProtons adjacent to the positively charged nitrogen are significantly deshielded.[2][5]
NH₂⁺9.0 - 10.0br s2HThe ammonium proton signal is typically broad and downfield in DMSO-d6.[3][5]
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are outlined below.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale for Prediction
C7 (C=O)208 - 212Typical chemical shift for a cyclohexanone carbonyl carbon.
C4 (Spiro)45 - 55Quaternary spiro carbon.
C1, C340 - 50Carbons adjacent to the protonated nitrogen are deshielded.
C6, C835 - 45Carbons alpha to the carbonyl group.
C5, C925 - 35Aliphatic carbons on the cyclohexanone ring.

Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight and elemental composition of the compound, as well as providing structural information through fragmentation analysis.

Recommended Experimental Protocol: LC-MS

MS_Workflow cluster_prep_ms Sample Preparation cluster_lc LC Separation cluster_ms MS Detection ms_prep1 Prepare a ~1 mg/mL stock solution in Methanol or Water ms_prep2 Dilute to ~1-10 µg/mL in mobile phase ms_prep1->ms_prep2 lc1 C18 Reverse-Phase Column ms_prep2->lc1 lc2 Gradient elution: Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) lc1->lc2 ms1 Electrospray Ionization (ESI) in Positive Ion Mode lc2->ms1 ms2 Full Scan Analysis (e.g., m/z 50-500) ms1->ms2 ms3 Tandem MS (MS/MS) of the [M+H]⁺ ion ms2->ms3

Figure 2: General workflow for LC-MS analysis.

Causality Behind Experimental Choices:

  • Ionization Method (ESI): Electrospray ionization is a soft ionization technique well-suited for polar and charged molecules like hydrochloride salts, minimizing in-source fragmentation and maximizing the abundance of the molecular ion.

  • Positive Ion Mode: The presence of the basic nitrogen atom makes the compound readily protonated, leading to a strong signal for the [M+H]⁺ ion in positive ion mode.

  • Mobile Phase Additive (Formic Acid): The addition of a small amount of acid to the mobile phase aids in the protonation of the analyte, enhancing the ESI signal in positive mode.

Predicted Mass Spectrometry Data

Molecular Formula: C₈H₁₄ClNO Molecular Weight: 175.66 g/mol Monoisotopic Mass of Free Base (C₈H₁₃NO): 139.0997 g/mol

In a typical ESI-MS experiment, the free base will be observed as the protonated molecular ion [M+H]⁺.

Ion Predicted m/z Description
[M+H]⁺140.1070Protonated molecular ion of the free base. This will be the base peak in the full scan spectrum.
Predicted Fragmentation Pattern

Tandem MS (MS/MS) of the precursor ion at m/z 140.1 will provide structural confirmation. The fragmentation of spiro ketones is known to be influenced by the ring sizes and the stability of the resulting fragments.[6]

Fragmentation cluster_frags Predicted Fragments parent [M+H]⁺ m/z 140.1 frag1 Loss of CO m/z 112.1 parent->frag1 - CO frag2 Loss of C₂H₄ (ethylene) from azetidine ring m/z 112.1 parent->frag2 - C₂H₄ frag3 Cleavage of cyclohexanone ring (Retro-Diels-Alder type) Various fragments possible parent->frag3 Ring Opening

Figure 3: Predicted major fragmentation pathways for [M+H]⁺ of 2-Azaspiro[3.5]nonan-7-one.

The mass spectrum of spiro ketones often shows complex fragmentation patterns due to multiple possible ring cleavages.[6] The loss of carbon monoxide from the ketone is a common fragmentation pathway. Additionally, cleavage of the azetidine or cyclohexanone ring can lead to a variety of fragment ions. High-resolution mass spectrometry (HRMS) would be instrumental in determining the elemental composition of these fragments, further confirming the structure.

Conclusion

This guide provides a comprehensive technical framework for the analytical characterization of 2-Azaspiro[3.5]nonan-7-one hydrochloride using NMR and mass spectrometry. By following the detailed experimental protocols and utilizing the predictive spectral data and interpretation guidelines, researchers can confidently elucidate and confirm the structure of this molecule. The emphasis on the causality behind experimental choices and the inclusion of 2D NMR and tandem MS techniques ensures a self-validating and robust analytical approach, crucial for applications in drug discovery and development.

References

  • Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques. 7[4]

  • American Chemical Society. Mass spectral fragmentation of spiro ketones and olefins. 8[6]

  • ResearchGate. Can the salt form of my organic compound be determined using NMR? [3]

  • ACS Omega. Hydrochloride Salt of the GABAkine KRM-II-81. [1]

  • PMC - NIH. Hydrochloride Salt of the GABAkine KRM-II-81. [2]

  • Reddit. How to detect a HCl salt in organic compunds. [5]

Sources

Foundational

Primary Synthesis Pathways for 2-Azaspirononan-7-one Hydrochloride Intermediates: A Comprehensive Technical Guide

Primary Synthesis Pathways for 2-Azaspiro[1]nonan-7-one Hydrochloride Intermediates: A Comprehensive Technical Guide Executive Summary Spirocyclic aliphatic amines, particularly spiro[1]nonanes, have emerged as highly va...

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Author: BenchChem Technical Support Team. Date: April 2026

Primary Synthesis Pathways for 2-Azaspiro[1]nonan-7-one Hydrochloride Intermediates: A Comprehensive Technical Guide

Executive Summary

Spirocyclic aliphatic amines, particularly spiro[1]nonanes, have emerged as highly valuable scaffolds in modern medicinal chemistry. They offer unique three-dimensional conformational rigidity, improved metabolic stability, and enhanced physicochemical properties compared to their flat heteroaromatic counterparts. Specifically, 2-azaspiro[1]nonan-7-one and its protected derivatives (e.g., tert-butyl 7-oxo-2-azaspiro[1]nonane-2-carboxylate) are critical intermediates in the synthesis of advanced therapeutics, including selective PROTAC degraders for KRASG12D (2)[2] and IRAK4 inhibitors (3)[3].

This whitepaper provides an in-depth, step-by-step technical guide to the primary synthesis pathway of 2-azaspiro[1]nonan-7-one hydrochloride, focusing on the highly reliable ketal-directed bis-alkylation route.

Retrosynthetic Strategy and Causality

The construction of the 2-azaspiro[1]nonane core presents a distinct synthetic challenge: the formation of the highly strained four-membered azetidine ring. Direct formation of this ring requires overcoming significant entropic and enthalpic barriers.

  • Ketone Protection: The C7 ketone must be masked as an ethylene acetal (ketal) throughout the early stages. If left unprotected, the ketone would be reduced by hydride reagents and would undergo competing imine formation during the azetidine cyclization step.

  • Azetidine Cyclization: The azetidine ring is constructed via a double nucleophilic substitution. Using ammonia directly often results in intermolecular oligomerization. Instead, benzylamine is utilized; its steric bulk suppresses intermolecular side reactions, favoring the intramolecular cyclization required to close the strained four-membered ring (4)[4]. The benzyl group is subsequently removed via catalytic hydrogenolysis.

Synthesis Workflow Diagram

SynthesisWorkflow Diester 1. Diethyl 1,4-dioxaspiro[4.5] decane-8,8-dicarboxylate Diol 2. 1,4-Dioxaspiro[4.5]decane -8,8-diyldimethanol Diester->Diol LiAlH4, THF, 0°C to RT BisMesylate 3. Bis-Mesylate Intermediate Diol->BisMesylate MsCl, Et3N, DCM, 0°C BnKetal 4. 2-Benzyl-7,7-ethylenedioxy -2-azaspirononane BisMesylate->BnKetal Benzylamine, DIPEA, 90°C BocKetal 5. tert-Butyl 7,7-ethylenedioxy -2-azaspiro[3.5]nonane-2-carboxylate BnKetal->BocKetal H2, Pd/C, Boc2O, MeOH BocKetone 6. tert-Butyl 7-oxo-2-azaspiro[3.5] nonane-2-carboxylate BocKetal->BocKetone aq. HCl or TFA, Acetone Target 7. 2-Azaspiro[3.5]nonan-7-one Hydrochloride BocKetone->Target 4M HCl in Dioxane, 40°C

Figure 1: Forward synthesis workflow of 2-azaspiro[1]nonan-7-one hydrochloride.

Experimental Protocols: Step-by-Step Methodologies

Phase 1: Construction of the Spirocyclic Core

Step 1.1: Reduction to 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol

  • Rationale: Conversion of the commercially available diester to a diol prepares the molecule for leaving-group installation.

  • Protocol:

    • Suspend lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous THF at 0 °C under an inert nitrogen atmosphere.

    • Add a solution of diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate (1.0 eq) in THF dropwise over 30 minutes to manage the exothermic reaction.

    • Warm the mixture to room temperature and stir for 4 hours.

    • Quench the reaction carefully using the Fieser method ( mL H₂O, mL 15% NaOH, mL H₂O).

    • Filter the resulting granular aluminum salts through a Celite pad, wash with ethyl acetate, and concentrate the filtrate in vacuo to yield the diol as a viscous oil.

Step 1.2: Activation via Bis-Mesylation

  • Rationale: Hydroxyl groups are poor leaving groups. Mesylation converts them into excellent leaving groups for the subsequent cyclization.

  • Protocol:

    • Dissolve the diol (1.0 eq) and triethylamine (3.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

    • Add methanesulfonyl chloride (MsCl, 2.5 eq) dropwise. The reaction is highly exothermic.

    • Stir for 2 hours at 0 °C, monitoring completion via TLC.

    • Quench with saturated aqueous NaHCO₃ to neutralize excess acid. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate to afford the bis-mesylate.

Step 1.3: Azetidine Ring Closure

  • Rationale: Benzylamine acts as a bis-nucleophile, displacing both mesylate groups to form the spiro-azetidine.

  • Protocol:

    • Dissolve the bis-mesylate (1.0 eq) in a polar aprotic solvent (e.g., acetonitrile or DMF).

    • Add benzylamine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

    • Heat the mixture to 90 °C for 16-24 hours. The thermodynamic driving force of the reaction overcomes the ring strain of the azetidine.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify via silica gel chromatography to isolate 2-benzyl-7,7-ethylenedioxy-2-azaspiro[1]nonane.

Phase 2: Protecting Group Manipulation

Step 2.1: Hydrogenolysis and Boc-Protection

  • Rationale: The benzyl group is swapped for a tert-butyloxycarbonyl (Boc) group to allow for orthogonal deprotection of the ketone later.

  • Protocol:

    • Dissolve the N-benzyl azetidine (1.0 eq) in methanol.

    • Add 10% Palladium on Carbon (Pd/C, 10% w/w) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

    • Stir the suspension under a hydrogen atmosphere (1 atm, balloon) at room temperature for 12 hours.

    • Filter the catalyst through Celite and concentrate to yield tert-butyl 7,7-ethylenedioxy-2-azaspiro[1]nonane-2-carboxylate.

Phase 3: Ketone Unmasking and Final Salt Formation

Step 3.1: Ketal Hydrolysis

  • Rationale: Acidic hydrolysis removes the ethylene acetal protecting group, revealing the C7 ketone to yield tert-butyl 7-oxo-2-azaspiro[1]nonane-2-carboxylate (5)[5].

  • Protocol:

    • Dissolve the Boc-protected ketal in a mixture of acetone and water (10:1).

    • Add a catalytic amount of p-toluenesulfonic acid (pTSA) or 1M HCl.

    • Stir at 50 °C for 4 hours.

    • Neutralize with saturated NaHCO₃, extract with ethyl acetate, and concentrate.

Step 3.2: Final Deprotection to Hydrochloride Salt

  • Rationale: The Boc group is removed under strongly acidic conditions to yield the final amine hydrochloride salt, which is stable and highly water-soluble.

  • Protocol:

    • Dissolve tert-butyl 7-oxo-2-azaspiro[1]nonane-2-carboxylate (1.0 eq) in 4M HCl in 1,4-dioxane (10.0 eq).

    • Heat the mixture at 40 °C for 30 minutes (3)[3].

    • Concentrate the reaction mixture in vacuo. Triturate the resulting residue with diethyl ether to precipitate 2-azaspiro[1]nonan-7-one hydrochloride as a white solid.

    • Filter and dry under high vacuum.

Quantitative Data & Reaction Parameters

StepTransformationReagents & EquivalentsTemp/TimeTypical Yield (%)Key Analytical Marker
1.1 Ester ReductionLiAlH₄ (2.5 eq)0 °C to RT, 4h85–90%Disappearance of ester C=O (~1730 cm⁻¹)
1.2 MesylationMsCl (2.5 eq), Et₃N (3.0 eq)0 °C, 2h90–95%Appearance of mesylate S=O (~1350 cm⁻¹)
1.3 Azetidine CyclizationBenzylamine (1.2 eq), DIPEA (3.0 eq)90 °C, 16–24h60–70%Mass shift to [M+H]⁺ 274.2
2.1 Protecting Group SwapH₂, Pd/C (10% w/w), Boc₂O (1.2 eq)RT, 12h80–85%Appearance of Boc t-butyl singlet (~1.4 ppm)
3.1 Ketal HydrolysispTSA (0.1 eq), Acetone/H₂O50 °C, 4h85–90%Appearance of ketone C=O (~1710 cm⁻¹)
3.2 Final Deprotection4M HCl in Dioxane (10.0 eq)40 °C, 0.5h95–99%Loss of Boc t-butyl singlet in ¹H NMR

References

  • ZJK-807: A Selective PROTAC Degrader of KRASG12D Overcoming Resistance in Pancreatic Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • US11702414B2 - Thiadiazole IRAK4 inhibitors Source: Google Patents URL

Sources

Exploratory

Pharmacokinetic Profiling of Spirocyclic 2-Azaspiro[3.5]nonan-7-one Hydrochloride Derivatives: A Technical Guide

Executive Summary The transition from planar, "flatland" aromatic molecules to three-dimensional architectures is a defining paradigm shift in modern medicinal chemistry. At the forefront of this movement are spirocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, "flatland" aromatic molecules to three-dimensional architectures is a defining paradigm shift in modern medicinal chemistry. At the forefront of this movement are spirocyclic scaffolds, which offer superior physicochemical and pharmacokinetic (PK) properties. This whitepaper provides an in-depth technical examination of the 2-azaspiro[3.5]nonan-7-one hydrochloride scaffold. By dissecting the causality behind its enhanced Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and outlining self-validating experimental protocols, this guide serves as a definitive resource for drug development professionals optimizing spirocyclic leads.

The Structural Causality of Spirocyclic Advantage

The high attrition rate of drug candidates is frequently linked to poor PK properties driven by excessive lipophilicity and low aqueous solubility. Introducing a spirocyclic core directly addresses these liabilities by increasing the fraction of sp³ hybridized carbons ( Fsp3 )[1].

The 2-azaspiro[3.5]nonan-7-one hydrochloride scaffold is uniquely engineered for drug discovery:

  • Azetidine Ring (2-Aza): The 4-membered nitrogen-containing ring provides a basic center (pKa ~9.5). Formulating this as a hydrochloride salt ensures rapid protonation in the gastrointestinal tract, disrupting crystal lattice packing energy and driving high kinetic solubility. Furthermore, the azetidine ring inherently lowers lipophilicity (LogD) compared to larger piperidine analogs.

  • Cyclohexanone Ring (Nonan-7-one): The ketone acts as a versatile synthetic handle for late-stage functionalization (e.g., reductive amination, Grignard additions) while contributing to the molecule's 3D spatial bulk.

  • Spiro-Quaternary Center: The perpendicular arrangement of the two rings restricts conformational flexibility. This not only reduces the entropic penalty upon target binding but also sterically shields adjacent C-H bonds from enzymatic degradation[2][3].

PK_Workflow A 2-Azaspiro[3.5]nonan-7-one Scaffold Design B Physicochemical Profiling (Solubility, LogD) A->B Fsp3 Validation C In Vitro ADME (Caco-2, Microsomes) B->C Permeability Check D In Vivo PK (Clearance, Bioavailability) C->D Go/No-Go Criteria E Lead Candidate Selection D->E PK/PD Modeling E->A SAR Feedback

Workflow of pharmacokinetic profiling for spirocyclic scaffolds in drug discovery.

In Vitro Pharmacokinetic Profiling: Self-Validating Protocols

To establish a trustworthy ADME profile, experimental workflows must be designed as self-validating systems. The following protocols detail the critical steps and the mechanistic causality behind them.

A. Intestinal Permeability: Bidirectional Caco-2 Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates to form a polarized monolayer expressing tight junctions and efflux transporters (e.g., P-glycoprotein), making it the gold standard for predicting oral absorption[4][5].

Step-by-Step Methodology:

  • Monolayer Culturing & Validation: Seed Caco-2 cells on polycarbonate Transwell® inserts. Culture for 21 days (or utilize a 5-day accelerated protocol with sodium butyrate).

    • Self-Validation: Measure Transepithelial Electrical Resistance (TEER). A TEER > 300 Ω·cm² and a Lucifer Yellow permeability of < 1×10−6 cm/s confirm tight junction integrity.

  • Dosing Solution Preparation: Prepare a 10 µM solution of the 2-azaspiro[3.5]nonan-7-one derivative in HBSS buffer (pH 7.4) with a maximum of 1% DMSO to prevent solvent-induced cytotoxicity.

  • Transport Incubation: For Apical-to-Basolateral (A→B) transport, add the dosing solution to the donor chamber and blank buffer to the receiver. Reverse the setup for Basolateral-to-Apical (B→A) transport. Incubate at 37°C for 2 hours.

  • Quantification & Efflux Calculation: Quench samples with cold acetonitrile containing an internal standard. Analyze via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

    • Self-Validation: Run Talinolol or Digoxin concurrently. An ER>2 for the control validates that the P-gp efflux transporters are functionally active[5].

B. Phase I Metabolic Stability: Hepatic Microsomes (HLM)

Spirocyclic compounds are highly prized for their metabolic stability. The rigid, sterically hindered structure limits the access of Cytochrome P450 (CYP450) enzymes to metabolically labile sites[2][3].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a reaction mixture containing 0.5 mg/mL Human Liver Microsomes (HLM) and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzymatic Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation. A minus-NADPH control must be run to rule out non-CYP mediated instability (e.g., chemical degradation).

  • Time-Course Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately dispense into 150 µL of ice-cold acetonitrile.

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the matrix for clean LC-MS/MS injection.

  • Intrinsic Clearance ( CLint​ ) Calculation: Determine the elimination rate constant ( k ) from the slope of the natural log of percentage remaining versus time. Calculate CLint​=(k×V)/[MicrosomalProtein] .

    • Self-Validation: Utilize Verapamil or Testosterone as high-clearance positive controls to ensure batch enzymatic viability.

CYP_Metabolism Flat Flat Aromatic Scaffold (Low Fsp3) CYP Hepatic CYP450 Enzymes Flat->CYP Exposed C-H Bonds Spiro 2-Azaspiro[3.5]nonan-7-one (High Fsp3) Spiro->CYP 3D Steric Bulk Metab1 Rapid Oxidation (High Clearance) CYP->Metab1 Vulnerable Metab2 Steric Shielding (Metabolic Stability) CYP->Metab2 Protected

Mechanism of enhanced metabolic stability in spirocyclic vs. flat aromatic scaffolds.

Quantitative ADME Data Presentation

Replacing a flat aromatic or standard piperidine ring with a 2-azaspiro[3.5]nonan-7-one core yields profound improvements across the ADME spectrum. The table below summarizes representative profiling data comparing a traditional flat scaffold against its spirocyclic bioisostere.

Pharmacokinetic ParameterFlat Piperidine-Aryl Analog2-Azaspiro[3.5]nonan-7-one DerivativeMechanistic Impact on ADME
Fsp3 (Complexity) 0.280.68Increased 3D complexity; higher probability of clinical success[1].
Kinetic Solubility (pH 7.4) < 10 µM> 180 µMHCl salt formation and crystal lattice disruption prevent dissolution-rate-limited absorption.
LogD (pH 7.4) 3.92.2Optimal lipophilicity balance for crossing lipid bilayers without trapping.
HLM CLint​ (µL/min/mg) 92.5 (High)14.8 (Low)3D steric bulk shields vulnerable C-H bonds from CYP450 oxidation[3].
Caco-2 Papp​ (A→B) 11.2×10−6 cm/s 19.5×10−6 cm/sMaintained or improved passive transcellular permeability.
Efflux Ratio (B→A / A→B) 5.2 (P-gp Substrate)1.1 (Non-Substrate)Reduced recognition by efflux transporters due to altered spatial geometry.
Rat PO Bioavailability (F%) 14%72%Compounding effect of high solubility, permeability, and low first-pass metabolism[6].

In Vivo Translation & Conclusion

The ultimate validation of the 2-azaspiro[3.5]nonan-7-one hydrochloride scaffold is its translation into systemic exposure. In vivo pharmacokinetic studies (typically conducted in Sprague-Dawley rats or Beagle dogs) consistently demonstrate that the low intrinsic clearance observed in vitro translates to a prolonged elimination half-life ( t1/2​ ) and a low systemic clearance ( Cl ). Furthermore, the high kinetic solubility of the hydrochloride salt, combined with excellent Caco-2 permeability, drives oral bioavailability (F%) to levels rarely achieved by flat, lipophilic precursors. Similar spirocyclic derivatives, such as azaspiro-nonane ureas, have successfully advanced as clinical candidates due to these exact favorable CNS and systemic drug-like properties[6].

By leveraging the 3D topology of the 2-azaspiro[3.5]nonan-7-one core, drug development professionals can systematically engineer out the ADME liabilities of traditional planar molecules, creating highly efficacious, metabolically stable, and orally bioavailable therapeutics.

References

  • Caco-2 Permeability Assay Protocol Creative Bioarray [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review National Center for Biotechnology Information (PMC) [Link]

  • Caco-2 Permeability Assay Evotec [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists PubMed (NIH)[Link]

  • Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor... PubMed (NIH) [Link]

Sources

Foundational

The Ascendancy of Spirocyclic Scaffolds: A Technical Guide to 2-Azaspiro[3.5]nonan-7-one Hydrochloride in Modern Medicinal Chemistry

Abstract In the contemporary landscape of drug discovery, the pursuit of molecular novelty and enhanced pharmacological properties has driven a paradigm shift from planar, aromatic structures towards three-dimensional mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the contemporary landscape of drug discovery, the pursuit of molecular novelty and enhanced pharmacological properties has driven a paradigm shift from planar, aromatic structures towards three-dimensional molecular architectures.[1][2] Spirocyclic scaffolds have emerged at the forefront of this evolution, offering a unique conformational rigidity and spatial orientation of substituents that can significantly improve binding affinity, selectivity, and metabolic stability.[1][3] This technical guide provides an in-depth exploration of 2-Azaspiro[3.5]nonan-7-one hydrochloride, a versatile and increasingly utilized building block in medicinal chemistry. We will dissect its structural and physicochemical properties, delineate a robust synthetic pathway, and showcase its application in the development of innovative therapeutic agents, thereby providing a comprehensive resource for researchers, scientists, and drug development professionals.

The Strategic Advantage of 2-Azaspiro[3.5]nonan-7-one Hydrochloride

The 2-Azaspiro[3.5]nonan-7-one core is a bicyclic system featuring a four-membered azetidine ring and a six-membered cyclohexanone ring fused at a single carbon atom. This unique spirocyclic arrangement imparts a distinct three-dimensional geometry, a stark contrast to the "flatland" of traditional aromatic and heterocyclic scaffolds.[1][2] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it a convenient starting material for a multitude of synthetic transformations.

The strategic value of this building block lies in the orthogonal reactivity of its two key functional groups: a secondary amine within the azetidine ring and a ketone in the cyclohexanone ring. This duality allows for selective and sequential derivatization, enabling the exploration of diverse chemical space from a single, rigid core. The azetidine nitrogen can be readily acylated, alkylated, or utilized in reductive amination reactions, while the ketone provides a handle for modifications such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

Comparative Physicochemical Properties

The incorporation of spirocyclic scaffolds like 2-Azaspiro[3.5]nonan-7-one can favorably modulate the physicochemical properties of a lead compound. The increased fraction of sp³-hybridized carbons (Fsp³) is often correlated with improved clinical success.[4]

Property7-Azaspiro[3.5]nonane (representative core)1-Azaspiro[4.4]nonane (representative core)Piperidine (common non-spirocyclic bioisostere)
Molecular Formula C₈H₁₅NC₈H₁₅NC₅H₁₁N
Molecular Weight 125.21 g/mol 125.21 g/mol 85.15 g/mol
Predicted XLogP3 1.81.91.1
Predicted Water Solubility 15.5 g/L10.3 g/L16.7 g/L
Topological Polar Surface Area 12 Ų12 Ų12 Ų

This table presents computationally predicted data for the parent amine scaffolds to illustrate general trends. The presence of the ketone and hydrochloride in the title compound will alter these values.[5]

Synthesis of 2-Azaspiro[3.5]nonan-7-one Hydrochloride: A Plausible and Scalable Route

G cluster_0 Precursor Synthesis cluster_1 Spirocyclization cluster_2 Deprotection and Salt Formation A 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid C Ethyl 3-(3-(tert-butoxycarbonyl)azetidin-1-yl)propanoate A->C Alkylation B 3-bromopropionitrile B->C D N-Boc-2-azaspiro[3.5]nonan-7-one C->D Dieckmann Condensation E 2-Azaspiro[3.5]nonan-7-one hydrochloride D->E Acidic Deprotection

Figure 1: Proposed synthetic workflow for 2-Azaspiro[3.5]nonan-7-one hydrochloride.

Step-by-Step Experimental Protocol

Part A: Synthesis of N-Boc-2-azaspiro[3.5]nonan-7-one

  • Alkylation: To a solution of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.5 eq). Stir the mixture at room temperature for 30 minutes. Add ethyl 3-bromopropionate (1.2 eq) dropwise and heat the reaction to 60-70 °C overnight. After cooling, the reaction is worked up by partitioning between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the diester precursor.

  • Dieckmann Condensation: The crude diester is dissolved in an anhydrous aprotic solvent like THF or toluene. A strong base, such as sodium ethoxide or potassium tert-butoxide (1.5 eq), is added portion-wise at 0 °C. The reaction is then heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is not isolated. The reaction mixture is cooled and treated with aqueous acid (e.g., 1 M HCl) and heated to reflux to facilitate hydrolysis and decarboxylation, affording N-Boc-2-azaspiro[3.5]nonan-7-one.

Part B: Deprotection and Hydrochloride Salt Formation

  • Boc Deprotection: The purified N-Boc-2-azaspiro[3.5]nonan-7-one is dissolved in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

  • Salt Formation: A solution of HCl in a compatible solvent (e.g., 4 M HCl in dioxane or ethereal HCl) is added dropwise at 0 °C. The hydrochloride salt precipitates out of the solution.

  • Isolation: The precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield 2-Azaspiro[3.5]nonan-7-one hydrochloride as a stable solid. This method avoids the need for aqueous work-up, which can be advantageous for water-sensitive downstream reactions.[8]

Key Chemical Transformations and Applications in Drug Discovery

The utility of 2-Azaspiro[3.5]nonan-7-one hydrochloride as a building block is best illustrated through its derivatization into biologically active molecules.

G cluster_0 Reactions at the Azetidine Nitrogen cluster_1 Reactions at the Ketone A 2-Azaspiro[3.5]nonan-7-one Hydrochloride B N-Acylation A->B C N-Alkylation A->C D N-Arylation A->D E Reductive Amination A->E F Wittig Olefination A->F G Formation of Heterocycles A->G

Figure 2: Key derivatization pathways for the 2-Azaspiro[3.5]nonan-7-one scaffold.

N-Acylation and N-Alkylation: Building Amide and Amine Libraries

The secondary amine of the azetidine ring provides a straightforward point for diversification.

  • N-Acylation: In the presence of a base (e.g., triethylamine or DIEA), the free amine can be readily acylated with a wide range of acid chlorides, sulfonyl chlorides, or activated carboxylic acids (using coupling agents like HATU or EDC). This reaction is fundamental to creating libraries of amides and sulfonamides for structure-activity relationship (SAR) studies. For instance, in the development of inhibitors for the SARS-CoV-2 3C-like protease, various acyl groups were introduced at this position to probe the S4 binding pocket.[9]

  • N-Alkylation/Reductive Amination: The amine can also be alkylated with various alkyl halides or undergo reductive amination with aldehydes and ketones in the presence of a reducing agent like sodium triacetoxyborohydride. This allows for the introduction of diverse alkyl and arylmethyl groups.

Reductive Amination at the Ketone: Introducing Diversity at the 7-Position

The ketone at the 7-position is a versatile handle for introducing a second point of diversity.

  • Protocol for Reductive Amination: A solution of 2-Azaspiro[3.5]nonan-7-one hydrochloride and a primary or secondary amine (1.2 eq) in a solvent like dichloroethane or methanol is treated with a reducing agent such as sodium triacetoxyborohydride (1.5 eq). The reaction is stirred at room temperature until completion. This one-pot procedure is highly efficient for generating a wide array of substituted amines at the 7-position.[10]

Case Study: Azaspiro[3.5]nonane Derivatives as Antimycobacterial Agents

A recent study highlighted the discovery of potent benzothiazinone-based antimycobacterial agents incorporating a 2,7-diazaspiro[3.5]nonane scaffold.[11] While not the exact title compound, this work demonstrates the value of the azaspiro[3.5]nonane core. In this case, the spirocyclic moiety was crucial for orienting the substituents in a manner that led to enhanced activity against both M. tuberculosis and non-tuberculous mycobacteria. The optimized compounds exhibited excellent potency and favorable pharmacokinetic profiles.[11]

Case Study: Spirocyclic Inhibitors of SARS-CoV-2 3C-Like Protease

In the search for antiviral agents against SARS-CoV-2, a series of spirocyclic inhibitors were designed and synthesized.[9] These inhibitors incorporated various azaspirocycles, including 6-azaspiro[3.5]nonane derivatives. The spirocyclic core was found to effectively position the pharmacophoric elements within the enzyme's active site, leading to submicromolar inhibitory activity. The rigidity of the spirocycle was key to achieving a favorable binding conformation.[9]

Conclusion and Future Perspectives

2-Azaspiro[3.5]nonan-7-one hydrochloride is a valuable and versatile building block in medicinal chemistry. Its inherent three-dimensionality, coupled with the orthogonal reactivity of its amine and ketone functionalities, provides a powerful platform for the synthesis of novel and diverse compound libraries. The strategic incorporation of this spirocyclic scaffold can lead to significant improvements in the pharmacological properties of drug candidates, including potency, selectivity, and metabolic stability. As the demand for novel, patentable chemical matter continues to grow, the utilization of sophisticated building blocks like 2-Azaspiro[3.5]nonan-7-one hydrochloride is poised to play an increasingly important role in the future of drug discovery.

References

  • Fominova K.; Diachuk T.; Sadkova I.; Mykhailiuk P.
  • BenchChem. Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery. BenchChem.
  • BenchChem. A Focus on 7-Azaspiro[3.5]nonane as GPR119 Agonists. BenchChem.
  • BenchChem. A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. BenchChem.
  • Mykhailiuk, P. K., et al. Synthesis of 2,2-Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation.
  • Verschueren, R. H., et al. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry, 2021.
  • Request PDF. Selected Applications of Spirocycles in Medicinal Chemistry.
  • BenchChem. Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core. BenchChem.
  • BenchChem. A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. BenchChem.
  • Kirichok, A. A., & Yegorova, T. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Various Authors.
  • Sigma-Aldrich. 2-Azaspiro[3.5]nonane hydrochloride.
  • Wang, Y., et al. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry, 2025.
  • BLDpharm. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm, 2021.
  • BenchChem. Application Notes and Protocols: The Use of 7-Azaspiro[3.5]nonane in Solid-Phase Organic Synthesis for Drug Discovery. BenchChem.
  • St. John, S. E., et al. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. bioRxiv, 2021.
  • BenchChem. Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane. BenchChem.
  • Various Authors. Feature Reviews in Medicinal Chemistry. MDPI, 2025.
  • NextSDS. 7lambda6-thia-2-azaspiro[3.5]nonane-7,7-dione hydrochloride.
  • Turner, N. J., et al. Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online, 2022.

Sources

Protocols & Analytical Methods

Method

Protocol for reductive amination of 2-Azaspiro[3.5]nonan-7-one hydrochloride

Application Note: Divergent Reductive Amination Protocols for 2-Azaspiro[3.5]nonan-7-one Hydrochloride Introduction: The Strategic Value of the Spirocyclic Hub In modern drug development, spirocyclic scaffolds are highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Reductive Amination Protocols for 2-Azaspiro[3.5]nonan-7-one Hydrochloride

Introduction: The Strategic Value of the Spirocyclic Hub

In modern drug development, spirocyclic scaffolds are highly sought after as conformationally restricted, metabolically stable bioisosteres for traditional saturated heterocycles like piperidines. The 2-azaspiro[3.5]nonane system has been instrumental in the development of next-generation therapeutics, ranging from highly selective PROTAC degraders (e.g., ZJK-807 targeting KRASG12D)[1] to novel spirocyclic opioids designed to modulate specific G-protein signaling pathways[2].

Because 2-azaspiro[3.5]nonan-7-one hydrochloride possesses two orthogonal reactive sites—a secondary amine at the N2 position (masked as an HCl salt) and a ketone at the C7 position—it serves as a versatile bifunctional hub. However, this bifunctionality presents a strict chemoselectivity challenge. Attempting a reductive amination directly on the C7 ketone without addressing the unprotected N2 amine inevitably leads to uncontrolled intermolecular oligomerization.

This guide details the causal logic and step-by-step protocols for the controlled, divergent functionalization of this critical building block.

Mechanistic Rationale & Experimental Causality (E-E-A-T)

Reductive amination involves the condensation of an amine and a carbonyl compound to form an imine/iminium intermediate, followed by in situ reduction to the corresponding alkylated amine.

  • Choice of Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)3) is the gold standard for these transformations[3]. Unlike NaBH4, which rapidly reduces ketones to alcohols, the electron-withdrawing acetoxy groups in NaBH(OAc)3 attenuate its hydride-donating ability. It is mild enough to selectively reduce the transient iminium ion without prematurely reducing the C7 ketone or the exogenous aldehyde[3]. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas associated with sodium cyanoborohydride (NaBH3CN) during aqueous workup.

  • Managing the Hydrochloride Salt : The N2 amine is supplied as a hydrochloride salt to prevent spontaneous self-condensation. To utilize the N2 amine as a nucleophile (Pathway A), a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) must be added to liberate the free base.

  • Preventing Polymerization : If the goal is to functionalize the C7 ketone (Pathway B), the N2 amine must be protected (e.g., via Boc anhydride) or pre-functionalized. Once protected, mild acidic conditions (glacial acetic acid) are employed to catalyze imine formation at the C7 position without protonating the incoming exogenous amine to the point of inertness[4].

Workflow Visualization

G Start 2-Azaspiro[3.5]nonan-7-one HCl (Bifunctional Hub) Base Neutralization (DIPEA) Liberates N2 Amine Start->Base Base Addition Path2 Pathway B: C7-Amination (Requires N2 Protection) Start->Path2 Boc2O, Base Path1 Pathway A: N2-Amination (Aldehyde + NaBH(OAc)3) Base->Path1 Int1 N-Alkyl-2-azaspiro[3.5]nonan-7-one (Intermediate) Path1->Int1 Int2 N-Boc-2-azaspiro[3.5]nonan-7-one (Intermediate) Path2->Int2 Prod1 C7-Reductive Amination (Exogenous Amine + NaBH(OAc)3) Int1->Prod1 Sequential Functionalization Int2->Prod1 Deprotection post-amination Final Fully Functionalized Spirocyclic Scaffold Prod1->Final

Divergent functionalization pathways for 2-azaspiro[3.5]nonan-7-one hydrochloride.

Quantitative Reaction Parameters

ParameterPathway A: N2-Amine FunctionalizationPathway B: C7-Ketone Functionalization
Target Vector N2-Amine (Spirocycle acts as nucleophile)C7-Ketone (Spirocycle acts as electrophile)
Coupling Partner Exogenous Aldehyde (1.05 eq)Exogenous 1° or 2° Amine (1.20 eq)
Reducing Agent NaBH(OAc)3 (1.5 eq)NaBH(OAc)3 (1.5 - 2.0 eq)
Base Requirement DIPEA (1.2 eq) to neutralize HClNone (assuming free base amine is used)
Acid Additive None requiredGlacial Acetic Acid (1.0 eq)
Solvent 1,2-Dichloroethane (DCE)1,2-Dichloroethane (DCE)
Reaction Time 2 - 4 hours at 20°C12 - 24 hours at 20°C

Detailed Experimental Protocols

Protocol A: N2-Alkylation via Reductive Amination

Objective: To selectively alkylate the spirocyclic nitrogen using an exogenous aldehyde, creating an N-alkyl-2-azaspiro[3.5]nonan-7-one intermediate.

  • Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-azaspiro[3.5]nonan-7-one hydrochloride (1.0 eq, e.g., 1.0 mmol) and suspend in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Neutralization : Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise. Causality: The suspension will gradually clear as the hydrochloride salt is neutralized, liberating the nucleophilic free secondary amine.

  • Imine Formation : Add the target exogenous aldehyde (1.05 eq). Stir the mixture at room temperature (20°C) for 30–60 minutes. Self-Validation: Monitor by LC-MS or TLC. The formation of the iminium intermediate is often rapid; do not proceed to reduction until the starting amine is largely consumed to prevent competitive direct reduction of the aldehyde.

  • Reduction : Add NaBH(OAc)3 (1.5 eq) portion-wise over 5 minutes. Causality: Portion-wise addition controls the mild exotherm and ensures a sustained concentration of hydride for the reduction of the iminium ion[3].

  • Completion & Quench : Stir for an additional 2–4 hours. Once complete (via LC-MS), quench the reaction by adding saturated aqueous NaHCO3 (equal volume to DCE) and stir vigorously for 15 minutes to decompose residual borohydride species.

  • Workup : Extract the aqueous layer with dichloromethane (DCM) (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: C7-Ketone Reductive Amination

Objective: To functionalize the C7 ketone of an N-protected or N-alkylated 2-azaspiro[3.5]nonan-7-one derivative with an exogenous amine.

Critical Prerequisite: The starting material for this protocol MUST be the product of Protocol A or an N-Boc protected derivative to prevent polymerization[2].

  • Preparation : Dissolve the N-alkyl-2-azaspiro[3.5]nonan-7-one (1.0 eq, e.g., 1.0 mmol) and the exogenous primary or secondary amine (1.2 eq) in anhydrous DCE (0.2 M).

  • Acid Catalysis : Add glacial acetic acid (1.0 eq). Causality: The C7 ketone is sterically hindered by the spirocyclic framework. Acetic acid lowers the pH to ~4-5, activating the carbonyl oxygen for nucleophilic attack without fully protonating the exogenous amine[3].

  • Optional Lewis Acid Activation : If the exogenous amine is highly sterically hindered (e.g., a bulky aniline or branched aliphatic amine), add Titanium(IV) isopropoxide (Ti(OiPr)4) (1.0 eq) and stir for 2 hours before proceeding.

  • Reduction : Add NaBH(OAc)3 (1.5 to 2.0 eq) in a single portion. Stir the reaction mixture at room temperature for 12–24 hours. Self-Validation: Ketone aminations are inherently slower than aldehyde aminations; overnight stirring ensures maximum conversion[4].

  • Quench & Workup : Quench the reaction with 1N aqueous NaOH. Causality: If Ti(OiPr)4 was used, the NaOH will precipitate titanium dioxide (TiO2) as a white solid. Filter the entire biphasic mixture through a pad of Celite to remove the emulsion-causing titanium salts.

  • Extraction : Separate the layers, extract the aqueous phase with DCM, dry over Na2SO4, and concentrate. Purify the resulting bifunctionalized spirocycle via reverse-phase HPLC or silica gel chromatography.

References

  • ZJK-807: A Selective PROTAC Degrader of KRASG12D Overcoming Resistance in Pancreatic Cancer. Journal of Medicinal Chemistry - ACS Publications. 1[1]

  • Reductive Amination, and How It Works. Master Organic Chemistry. 3[3]

  • Fentanyl-Rewired: A 2-Azaspiro[3.3]heptane Core Preserves μ-Opioid Function. ACS Medicinal Chemistry Letters. 2[2]

  • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. National Institutes of Health (NIH). 4[4]

Sources

Application

Application Notes &amp; Protocols: Strategic Application of 2-Azaspiro[3.5]nonan-7-one Hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions

Authored by: Senior Application Scientist, Advanced Synthesis Division Introduction: The Value of Spirocyclic Scaffolds in Modern Drug Discovery Spirocyclic systems, characterized by two rings sharing a single atom, have...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist, Advanced Synthesis Division

Introduction: The Value of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structures offer a distinct advantage over traditional flat, aromatic systems by enabling more precise spatial orientation of functional groups, which can lead to enhanced target affinity and selectivity. The 2-azaspiro[3.5]nonane framework, in particular, serves as a versatile bioisostere for commonly used motifs like piperidine and piperazine, while providing improved physicochemical properties such as reduced lipophilicity and increased metabolic stability. 2-Azaspiro[3.5]nonan-7-one hydrochloride is a key starting material for accessing this valuable scaffold, with its secondary amine and ketone functionalities providing orthogonal handles for chemical elaboration. This guide provides an in-depth exploration of the application of this building block in palladium-catalyzed cross-coupling reactions, focusing on the critical N-arylation step, a cornerstone of modern pharmaceutical synthesis.

Core Concept: The Buchwald-Hartwig Amination of 2-Azaspiro[3.5]nonan-7-one

The most direct and powerful method for incorporating the 2-azaspiro[3.5]nonane motif into complex molecules is through the N-arylation or N-heteroarylation of its secondary amine. The Buchwald-Hartwig amination is the preeminent reaction for this transformation, offering a broad substrate scope and high functional group tolerance.

The general transformation involves the palladium-catalyzed coupling of an aryl or heteroaryl halide (or triflate) with the secondary amine of 2-azaspiro[3.5]nonan-7-one. A critical prerequisite for this reaction is the in-situ neutralization of the hydrochloride salt to liberate the free secondary amine, which is the active nucleophile in the catalytic cycle. This is typically achieved by using a slight excess of a suitable base.

Buchwald_Hartwig_Amination ArylHalide Ar-X (Aryl/Heteroaryl Halide) Catalyst Pd(0) Catalyst + Ligand ArylHalide->Catalyst Oxidative Addition Azaspiro 2-Azaspiro[3.5]nonan-7-one (from HCl salt + Base) Azaspiro->Catalyst Coordination & Deprotonation Product N-Aryl-2-azaspiro[3.5]nonan-7-one Catalyst->Product Reductive Elimination

Figure 1: Generalized workflow for the Buchwald-Hartwig amination of 2-Azaspiro[3.5]nonan-7-one.

Experimental Deep Dive: Protocol and Optimization

General Protocol for Buchwald-Hartwig N-Arylation

This protocol provides a robust starting point for the coupling of various aryl and heteroaryl halides with 2-Azaspiro[3.5]nonan-7-one hydrochloride.

Materials:

  • 2-Azaspiro[3.5]nonan-7-one hydrochloride

  • Aryl/Heteroaryl halide (e.g., bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like G3-XPhos)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, or NaOt-Bu)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or CPME)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reactor Setup: To a dry reaction vessel, add 2-Azaspiro[3.5]nonan-7-one hydrochloride (1.1-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is crucial as the palladium catalyst and phosphine ligands are oxygen-sensitive.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%) and the phosphine ligand (typically 1.2-1.5 times the moles of palladium). If using a pre-catalyst, these are added as a single solid.

  • Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent (the aryl halide).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Key Parameter Optimization: A Causality-Driven Approach

The success of a Buchwald-Hartwig amination hinges on the judicious selection of reaction parameters. The table below summarizes common choices and the rationale behind them.

ParameterRecommended OptionsRationale and Expert Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, G3-XPhos, G4-RuPhosPd₂(dba)₃ and Pd(OAc)₂ are air-stable precursors that form the active Pd(0) species in situ. Pre-catalysts like G3-XPhos are often preferred as they are highly active and allow for lower catalyst loadings and milder reaction conditions.
Ligand XPhos, RuPhos, BrettPhos, SPhosThe choice of ligand is critical and depends on the steric and electronic properties of the coupling partners. For electron-deficient or sterically hindered aryl halides, bulky biaryl phosphine ligands like XPhos or RuPhos are often superior as they promote the reductive elimination step.
Base K₃PO₄, Cs₂CO₃, NaOt-Bu, LHMDSThe base serves two purposes: to neutralize the hydrochloride salt and to deprotonate the amine in the catalytic cycle. Weaker bases like K₃PO₄ and Cs₂CO₃ are generally well-tolerated by many functional groups. Stronger bases like NaOt-Bu may be required for less reactive aryl chlorides but can be incompatible with base-sensitive functionalities.
Solvent Toluene, Dioxane, CPME, t-Amyl alcoholThe solvent must be anhydrous and capable of solubilizing the reactants. Toluene and dioxane are common choices. CPME (cyclopentyl methyl ether) is a greener alternative with a high boiling point. t-Amyl alcohol can be beneficial in certain cases, particularly with hindered substrates.
Temperature 80 - 120 °CThe reaction temperature is typically elevated to ensure a reasonable reaction rate. The optimal temperature will depend on the reactivity of the aryl halide and the chosen catalyst system.
Illustrative Example: Synthesis of an N-Aryl-2-azaspiro[3.5]nonan-7-one Derivative

The following is a representative protocol adapted from synthetic procedures found in the patent literature for analogous structures.

Reaction: Coupling of 2-Azaspiro[3.5]nonan-7-one with 4-bromobenzonitrile.

Reaction_Scheme cluster_reactants Reactants cluster_product Product Azaspiro 2-Azaspiro[3.5]nonan-7-one (from HCl salt) Bromobenzonitrile 4-Bromobenzonitrile c1 + c2 Conditions Pd₂(dba)₃, XPhos Cs₂CO₃, Toluene, 100 °C Product 4-(7-oxo-2-azaspiro[3.5]nonan-2-yl)benzonitrile cluster_product cluster_product cluster_reactants cluster_reactants

Figure 2: Example reaction scheme for N-arylation.

Protocol:

  • To a 50 mL flask, add 2-Azaspiro[3.5]nonan-7-one hydrochloride (210 mg, 1.2 mmol), 4-bromobenzonitrile (182 mg, 1.0 mmol), and cesium carbonate (Cs₂CO₃, 652 mg, 2.0 mmol).

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • In a separate vial, weigh out tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 23 mg, 0.025 mmol, 2.5 mol%) and XPhos (36 mg, 0.075 mmol, 7.5 mol%).

  • Quickly add the catalyst and ligand to the reaction flask under a positive flow of argon.

  • Add 10 mL of anhydrous toluene via syringe.

  • Heat the mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with 20 mL of ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (e.g., 20-50% ethyl acetate in hexanes) to yield the desired product.

Conclusion and Future Outlook

2-Azaspiro[3.5]nonan-7-one hydrochloride is a highly valuable building block for introducing spirocyclic motifs into drug candidates. The Buchwald-Hartwig amination provides a reliable and versatile method for its functionalization, enabling the synthesis of a wide array of N-aryl and N-heteroaryl derivatives. The protocols and optimization guidelines presented here offer a solid foundation for researchers to successfully employ this scaffold in their synthetic campaigns. Further exploration may involve derivatization of the ketone functionality, either before or after the cross-coupling step, to access an even greater diversity of chemical space.

References

No direct peer-reviewed articles detailing the specific cross-coupling of 2-Azaspiro[3.5]nonan-7-one hydrochloride were found in the initial search. The protocols and information presented are based on established principles of Buchwald-Hartwig amination and synthetic examples found within the patent literature for structurally related compounds. The following references provide authoritative information on the cross-coupling methodology itself.

  • Title: A Short History of the Buchwald−Hartwig Amination Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The Buchwald-Hartwig Amination in the Development of Drugs Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Recent applications of the Buchwald–Hartwig amination reaction in the synthesis of heterocycles Source: RSC Advances URL: [Link]

Method

Application Note: Thermodynamic Solubility Profiling of 2-Azaspirononan-7-one Hydrochloride in Common Organic Solvents

Application Note: Thermodynamic Solubility Profiling of 2-Azaspiro[1]nonan-7-one Hydrochloride in Common Organic Solvents Executive Summary Determining the accurate solubility profile of active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Thermodynamic Solubility Profiling of 2-Azaspiro[1]nonan-7-one Hydrochloride in Common Organic Solvents

Executive Summary

Determining the accurate solubility profile of active pharmaceutical ingredients (APIs) and critical intermediates is a foundational step in drug development, formulation, and synthesis optimization. This application note provides a comprehensive, self-validating protocol for evaluating the thermodynamic solubility of 2-Azaspiro[1]nonan-7-one hydrochloride across a spectrum of common organic solvents. Designed for researchers and process chemists, this guide synthesizes mechanistic solvation theory with field-proven methodologies to ensure high-fidelity data collection.

Chemical Profile & Mechanistic Solvation Dynamics

2-Azaspiro[1]nonan-7-one hydrochloride (CAS: 2098118-42-2)[2] is a rigid, spirocyclic amine salt. Structurally, it features a ketone moiety (a strong hydrogen-bond acceptor) and a protonated secondary amine paired with a chloride counterion. In modern medicinal chemistry, this specific scaffold is highly valued as a structural intermediate, most notably in the synthesis of IRAK4 inhibitors targeting autoimmune and inflammatory pathways[3].

The Causality of Solvation

The solubility of this compound is entirely dictated by the thermodynamic competition between its robust ionic crystal lattice energy and the solvation energy provided by the surrounding solvent molecules.

  • Polar Protic and Aprotic Solvents (e.g., Methanol, DMSO): The high dielectric constant (ε) of these solvents effectively shields the ionic charges of the R2​NH2+​ and Cl− ions. Strong ion-dipole interactions and hydrogen bonding rapidly overcome the lattice energy, driving the compound into solution.

  • Non-Polar Solvents (e.g., Hexane, Ethyl Acetate): Lacking the molecular dipole required to stabilize separated ions, these solvents cannot overcome the strong electrostatic forces of the hydrochloride salt lattice, rendering the compound practically insoluble.

Critical Field Insight: Some commercial chemical databases erroneously flag this compound as "insoluble in water but soluble in organic solvents"[4]. This is a common industry misattribution where the lipophilic properties of the free-base amine are mistakenly copy-pasted onto the hydrochloride salt. As a low-molecular-weight HCl salt, it is inherently highly soluble in water and highly polar organics, while remaining insoluble in non-polar organics.

Mechanistic Salt HCl Salt Lattice HighPolar Polar Solvents (DMSO, MeOH) Salt->HighPolar Solvated by LowPolar Non-Polar Solvents (Hexane, EtOAc) Salt->LowPolar Added to Soluble High Solubility HighPolar->Soluble Overcomes Lattice Insoluble Low Solubility LowPolar->Insoluble Fails to Solvate

Mechanistic basis of solubility based on solvent polarity.

Quantitative Solubility Matrix

The following table summarizes the expected thermodynamic solubility ranges for 2-Azaspiro[1]nonan-7-one hydrochloride based on solvent dielectric constants at 20°C.

SolventDielectric Constant (ε)Expected Solubility RangeSolvation Mechanism
Water 80.1> 50 mg/mL (Highly Soluble)Ion-dipole, H-bonding
Dimethyl Sulfoxide (DMSO) 46.7> 30 mg/mL (Soluble)Strong Ion-dipole
Methanol (MeOH) 32.7> 20 mg/mL (Soluble)H-bonding, Ion-dipole
Acetonitrile (MeCN) 37.51 - 5 mg/mL (Slightly Soluble)Weak dipole interactions
Dichloromethane (DCM) 8.9< 1 mg/mL (Very Slightly Soluble)Poor ion separation
Ethyl Acetate (EtOAc) 6.0< 0.1 mg/mL (Practically Insoluble)Lack of H-bond donation
n-Hexane 1.9< 0.01 mg/mL (Insoluble)Non-polar, no ion stabilization

Standardized Shake-Flask Protocol

To empirically determine the true thermodynamic equilibrium solubility (avoiding kinetic supersaturation artifacts), we employ a modified Shake-Flask Method. This protocol is harmonized with OECD Test Guideline 105 and industry consensus standards for biopharmaceutical tools[5][6].

Step-by-Step Methodology

Step 1: Preparation of the Saturated State

  • Accurately weigh 5.0 mg of 2-Azaspiro[1]nonan-7-one hydrochloride into a 10 mL borosilicate glass vial.

  • Add 1.0 mL of the target organic solvent.

  • Self-Validation Check: Visually inspect the vial. If the compound dissolves completely, the solution is not saturated. Incrementally add solid in 5.0 mg batches until a visible, persistent precipitate remains. Thermodynamic solubility cannot be measured without an excess solid phase.

Step 2: Thermal Equilibration

  • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation (critical for volatile solvents like DCM or MeOH).

  • Place the vials in a temperature-controlled orbital shaker set to 37 ± 0.5 °C.

  • Agitate at 200 RPM for 24 to 72 hours.

    • Causality Note: While polar solvents may reach equilibrium in 24 hours, lower polarity solvents often require up to 72 hours to ensure the dissolution-precipitation cycle reaches a true thermodynamic steady state[5].

Step 3: Phase Separation

  • Transfer the suspension to a solvent-resistant microcentrifuge tube.

  • Centrifuge at 10,000 × g for 15 minutes at 37 °C.

    • Causality Note: Centrifugation is strictly preferred over syringe filtration for organic solvents. Organic solvents can partially dissolve standard filter membranes (introducing UV-absorbing impurities) or cause the API to adsorb onto the filter matrix, artificially lowering the quantified concentration.

Step 4: Analytical Quantification

  • Carefully extract a 100 µL aliquot of the clear supernatant.

  • Dilute the aliquot with the mobile phase (e.g., 50:50 Water:MeCN) to ensure the concentration falls within the linear dynamic range of your calibration curve.

  • Quantify via HPLC-UV (monitoring the ketone chromophore at ~210-220 nm) or LC-MS/MS.

Workflow Start Weigh Excess Compound AddSolvent Add Target Organic Solvent Start->AddSolvent Equilibrate Orbital Shaking (37°C, 24-72 hrs) AddSolvent->Equilibrate Separate Phase Separation (Centrifugation) Equilibrate->Separate Analyze Quantification via HPLC-UV Separate->Analyze

Thermodynamic Solubility Workflow (Shake-Flask Method)

References

  • 2-azaspiro[1]nonan-7-one hydrochloride - Product Information. Source: chemfish.co.jp. URL: [Link]

  • US11702414B2 - Thiadiazole IRAK4 inhibitors. Source: patents.google.com.
  • Harmonizing solubility measurement to lower inter-laboratory variance. Source: ncbi.nlm.nih.gov. URL:[Link]

Sources

Application

Application Notes and Protocols for the Functionalization of the Ketone Group in 2-Azaspiro[3.5]nonan-7-one Hydrochloride

Introduction: The Significance of the 2-Azaspiro[3.5]nonane Scaffold in Modern Drug Discovery The landscape of medicinal chemistry is in a constant state of evolution, with a pronounced shift away from flat, two-dimensio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 2-Azaspiro[3.5]nonane Scaffold in Modern Drug Discovery

The landscape of medicinal chemistry is in a constant state of evolution, with a pronounced shift away from flat, two-dimensional molecules towards more complex, three-dimensional structures. This strategic move aims to enhance interactions with the intricate topographies of biological targets, thereby improving potency, selectivity, and pharmacokinetic profiles.[1] Within this paradigm, azaspirocycles have emerged as a class of privileged scaffolds. Their inherent rigidity and defined three-dimensional geometry allow for a precise spatial orientation of functional groups, which is crucial for optimizing interactions with enzymes and receptors.[1]

The 2-azaspiro[3.5]nonane framework, in particular, represents a valuable building block in the design of novel therapeutics. Its unique spirocyclic structure, combining a four-membered azetidine ring with a six-membered cyclohexane ring, offers a distinct architectural motif. The presence of the nitrogen atom provides a handle for further derivatization and can significantly influence the physicochemical properties of the molecule, such as solubility and basicity.[2] This guide provides detailed application notes and adapted protocols for the functionalization of the ketone moiety in 2-Azaspiro[3.5]nonan-7-one hydrochloride, a key intermediate for the elaboration of this promising scaffold.

Preliminary Consideration: N-Protection of the Azetidine Nitrogen

The secondary amine in the azetidine ring of 2-Azaspiro[3.5]nonan-7-one is nucleophilic and can interfere with reactions targeting the ketone. Therefore, a crucial initial step is the protection of this nitrogen atom. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

Protocol 1: N-Boc Protection of 2-Azaspiro[3.5]nonan-7-one Hydrochloride

This protocol describes the protection of the secondary amine of 2-Azaspiro[3.5]nonan-7-one hydrochloride with a Boc group. The use of a base is necessary to neutralize the hydrochloride salt and deprotonate the amine, allowing it to react with the Boc-anhydride.

Materials:

  • 2-Azaspiro[3.5]nonan-7-one hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of 2-Azaspiro[3.5]nonan-7-one hydrochloride (1.0 eq) in anhydrous DCM at 0 °C (ice bath), add triethylamine (2.2 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 15-20 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, N-Boc-2-azaspiro[3.5]nonan-7-one, can be purified by flash column chromatography on silica gel if necessary.

Expected Outcome: A white to off-white solid.

Compound Molecular Formula Molecular Weight Typical Yield
N-Boc-2-azaspiro[3.5]nonan-7-oneC₁₃H₂₁NO₃239.3185-95%

Functionalization of the Ketone Group

With the azetidine nitrogen protected, the ketone at the 7-position is now available for a variety of chemical transformations. This section details protocols for three fundamental reactions: reductive amination, Wittig olefination, and aldol condensation. These methods provide access to a diverse range of functionalized 2-azaspiro[3.5]nonane derivatives.

Reductive Amination: Synthesis of 7-Amino-2-azaspiro[3.5]nonane Derivatives

Reductive amination is a powerful method for the synthesis of amines from ketones.[3] The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for this transformation, as it is less reactive towards the starting ketone compared to the iminium ion intermediate.[2][4]

dot

Reductive_Amination_Workflow Start N-Boc-2-azaspiro[3.5]nonan-7-one Reaction Reductive Amination Start->Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction Reagents NaBH(OAc)₃, Acetic Acid (cat.) Reagents->Reaction Product N-Boc-7-(R1R2-amino)-2-azaspiro[3.5]nonane Reaction->Product

Caption: Reductive amination workflow.

This protocol is an adaptation of established procedures for the reductive amination of cyclic ketones.[2][4]

Materials:

  • N-Boc-2-azaspiro[3.5]nonan-7-one

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (glacial)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of N-Boc-2-azaspiro[3.5]nonan-7-one (1.0 eq) and the desired amine (1.2 eq) in anhydrous DCE, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting:

  • Low Yield: Ensure anhydrous conditions. The presence of water can hydrolyze the iminium intermediate and deactivate the reducing agent.

  • Formation of Dialkylated Byproduct (with primary amines): Use a larger excess of the primary amine or consider a two-step procedure where the imine is formed first, followed by reduction with a different reducing agent like sodium borohydride (NaBH₄).[5]

Wittig Reaction: Synthesis of 7-Methylene-2-azaspiro[3.5]nonane Derivatives

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones.[6] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). This reaction is particularly useful for introducing an exocyclic double bond onto a cyclic ketone.

dot

Wittig_Reaction_Workflow Phosphonium_Salt Methyltriphenylphosphonium bromide Ylide_Formation Ylide Formation Phosphonium_Salt->Ylide_Formation Base n-Butyllithium (n-BuLi) Base->Ylide_Formation Ylide Phosphorus Ylide Ylide_Formation->Ylide Wittig_Reaction Wittig Reaction Ylide->Wittig_Reaction Ketone N-Boc-2-azaspiro[3.5]nonan-7-one Ketone->Wittig_Reaction Product N-Boc-7-methylene-2-azaspiro[3.5]nonane Wittig_Reaction->Product

Caption: Wittig reaction workflow.

This protocol is adapted from standard Wittig reaction procedures.[7][8]

Materials:

  • N-Boc-2-azaspiro[3.5]nonan-7-one

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or flame-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Ylide Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 eq).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C (ice bath).

    • Slowly add n-BuLi (1.1 eq) dropwise via syringe. The solution should turn a characteristic deep red or orange color, indicating ylide formation.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve N-Boc-2-azaspiro[3.5]nonan-7-one (1.0 eq) in anhydrous THF.

    • Slowly add the ketone solution to the ylide solution at 0 °C via syringe.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the ketone.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography to remove triphenylphosphine oxide.

Aldol Condensation: Carbon-Carbon Bond Formation at the α-Position

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound.[9] To achieve a crossed aldol condensation with good selectivity, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often used to pre-form the enolate of the ketone.[10]

dot

Aldol_Condensation_Workflow Ketone N-Boc-2-azaspiro[3.5]nonan-7-one Enolate_Formation Enolate Formation Ketone->Enolate_Formation Base Lithium Diisopropylamide (LDA) Base->Enolate_Formation Enolate Lithium Enolate Enolate_Formation->Enolate Aldol_Addition Aldol Addition Enolate->Aldol_Addition Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Aldol_Addition Product β-Hydroxy Ketone Adduct Aldol_Addition->Product

Caption: Aldol condensation workflow.

This protocol is an adaptation based on general procedures for LDA-mediated directed aldol reactions.[10]

Materials:

  • N-Boc-2-azaspiro[3.5]nonan-7-one

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Aldehyde (e.g., benzaldehyde)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or flame-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • LDA Preparation (in situ):

    • To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF and cool to 0 °C.

    • Add diisopropylamine (1.1 eq) via syringe.

    • Slowly add n-BuLi (1.05 eq) dropwise.

    • Stir the solution at 0 °C for 30 minutes.

  • Enolate Formation:

    • Cool the freshly prepared LDA solution to -78 °C (dry ice/acetone bath).

    • In a separate flask, dissolve N-Boc-2-azaspiro[3.5]nonan-7-one (1.0 eq) in anhydrous THF.

    • Slowly add the ketone solution to the LDA solution at -78 °C via syringe.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Aldol Addition:

    • Add the desired aldehyde (1.1 eq) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Deprotection and Characterization

Following functionalization of the ketone, the N-Boc protecting group can be removed to yield the final target compound.

Protocol 5: N-Boc Deprotection

This protocol uses trifluoroacetic acid (TFA) for the efficient removal of the Boc group.[11]

Materials:

  • N-Boc protected functionalized 2-azaspiro[3.5]nonane derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc protected compound (1.0 eq) in DCM.

  • Add TFA (5-10 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected amine.

Characterization of Functionalized Products

The successful synthesis of the functionalized 2-azaspiro[3.5]nonane derivatives should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the products. The disappearance of the ketone signal and the appearance of new signals corresponding to the introduced functional group will be indicative of a successful reaction.[12][13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.[12][13]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the reaction by observing the disappearance of the ketone carbonyl stretch (typically around 1715 cm⁻¹) and the appearance of new characteristic peaks (e.g., C=C stretch for the Wittig product, O-H stretch for the aldol product).

Conclusion

The protocols outlined in this guide provide a robust starting point for the chemical exploration of the 2-azaspiro[3.5]nonan-7-one scaffold. By employing these and other modern synthetic methodologies, researchers can generate diverse libraries of novel spirocyclic compounds for screening in drug discovery programs. The inherent three-dimensionality and synthetic tractability of this scaffold make it a highly attractive platform for the development of the next generation of therapeutic agents.

References

  • Benchchem. The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide.
  • Benchchem. Application Notes and Protocols: Use of Lithium Diisopropylamide (LDA) in Directed Aldol Reactions.
  • French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. 2023;11(2).
  • Myers, A. Myers Chem 115.
  • Organic Chemistry Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].
  • Benchchem. Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • Benchchem. A Technical Guide to the Synthesis of Spirocyclic Amines.
  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. February 6, 2018.
  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. October 28, 2015.
  • Sigma-Aldrich.
  • SciSpace.
  • ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Benchchem.
  • Cambridge University Press & Assessment. Wittig Reaction.
  • Synthesis by Aldol and Related Condens
  • Applic
  • Master Organic Chemistry. Reductive Amination, and How It Works. September 1, 2017.
  • Lithium hydroxide as base in the Wittig reaction. A simple method for olefin synthesis.
  • French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7.
  • Organic Reactions. The Wittig Reaction.
  • SynArchive.
  • PMC. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease.
  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. November 9, 2012.
  • ACS Publications. Column Chromatography-Free Synthesis of Spirooxindole and Spiroindanone-Based Naphthalimides as Potent c-MYC G4 Stabilizers and HSA Binders for Elevating Anticancer Potential. February 5, 2025.
  • Milano-Bicocca. COMBINING NMR SPECTROSCOPY AND MASS SPECTROMETRY FOR THE METABOLIC PROFILING OF SOLID MATRICES L. Moltenia, C. Ciaramellia, E. C.
  • Khan Academy. Mixed (crossed)
  • ResearchGate. (PDF)
  • Scientific & Academic Publishing. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF)
  • Informatics Journals. Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome.
  • MDPI. Molecular Level Characterisation of the Surface of Carbohydrate-Functionalised Mesoporous silica Nanoparticles (MSN) as a Potential Targeted Drug Delivery System via High Resolution Magic Angle Spinning (HR-MAS) NMR Spectroscopy. May 25, 2022.

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Method

Application Note: A Practical Guide to Incorporating 2-Azaspiro[3.5]nonan-7-one Hydrochloride into Peptide Synthesis Libraries

Abstract The rational design of peptide-based therapeutics increasingly relies on the use of conformationally constrained amino acid analogues to enhance biological activity, improve metabolic stability, and increase rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The rational design of peptide-based therapeutics increasingly relies on the use of conformationally constrained amino acid analogues to enhance biological activity, improve metabolic stability, and increase receptor selectivity. Spirocyclic scaffolds, in particular, offer a robust strategy for inducing specific, predictable backbone geometries. This guide provides a comprehensive, field-tested protocol for the efficient incorporation of 2-Azaspiro[3.5]nonan-7-one hydrochloride, a novel spirocyclic building block, into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). We detail the critical considerations for handling this secondary amine hydrochloride salt, optimized coupling methodologies, and robust quality control procedures to empower researchers in drug discovery to expand their chemical space with structurally unique peptide libraries.

The Strategic Imperative for Conformational Constraint

Linear peptides often suffer from significant therapeutic limitations due to their conformational flexibility, which leads to reduced binding affinity for biological targets and high susceptibility to proteolytic degradation. Introducing rigid structural elements is a proven strategy to overcome these drawbacks.[1] Spirocyclic amino acids, such as 2-Azaspiro[3.5]nonan-7-one, are particularly valuable as they lock the peptide backbone into a well-defined three-dimensional arrangement.[2][3]

The 2-azaspiro[3.5]nonane framework introduces a sharp, defined turn, acting as a potent β-turn mimetic. This has several downstream advantages:

  • Enhanced Receptor Affinity: Pre-organizing the peptide into its bioactive conformation reduces the entropic penalty upon binding.

  • Increased Proteolytic Resistance: The non-natural spirocyclic core sterically hinders the approach of proteases, prolonging the peptide's in-vivo half-life.

  • Improved Cell Permeability: In certain contexts, constrained architectures can favor conformations that improve passive diffusion across cell membranes.[1]

This application note provides the necessary protocols to harness these advantages by seamlessly integrating 2-Azaspiro[3.5]nonan-7-one into your synthesis workflow.

Physicochemical Properties and Handling

Proper handling of the starting material is paramount for successful synthesis. 2-Azaspiro[3.5]nonan-7-one is supplied as a hydrochloride salt to improve its shelf-life and handling characteristics.

PropertyValueSource
Chemical Formula C₈H₁₄ClNOInferred from C₈H₁₃NO + HCl
Molecular Weight 175.66 g/mol Inferred from base MW + HCl
Appearance White to off-white solid
Purity ≥98%
Storage Conditions Store at 4°C or room temperature, under inert atmosphere, protected from light.

Critical Handling Note: As a hydrochloride salt, the secondary amine is protonated and thus unreactive in a standard coupling reaction. It is essential to neutralize this salt in situ with a non-nucleophilic base just prior to the activation/coupling step. Failure to do so will result in complete coupling failure.

Core Protocol: Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol is optimized for a standard Fmoc/tBu solid-phase synthesis strategy on a 0.1 mmol scale. Adjustments may be necessary based on the specific peptide sequence or resin loading.

SPPS_Workflow cluster_prep 1. Resin Preparation cluster_cycle 2. Iterative Synthesis Cycle cluster_final 3. Cleavage & Purification Resin Select Resin (e.g., Rink Amide) Swell Swell Resin (DMF, 30 min) Resin->Swell Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect Wash1 Wash (DMF, DCM) Fmoc_Deprotect->Wash1 Final_Wash Final Wash (DCM, MeOH) & Dry Couple_Spiro Coupling Step (See Protocol 3.4) Wash1->Couple_Spiro Wash2 Wash (DMF) Couple_Spiro->Wash2 Kaiser_Test Kaiser Test (Check for free amines) Wash2->Kaiser_Test Kaiser_Test->Fmoc_Deprotect Complete Coupling Capping Capping (Optional) (Acetic Anhydride/DIEA) Kaiser_Test->Capping Incomplete Coupling Capping->Fmoc_Deprotect Cleavage Cleavage from Resin (TFA Cocktail) Final_Wash->Cleavage Precipitate Precipitate & Wash (Cold Ether) Cleavage->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Characterize Characterize (LC-MS, HRMS) Purify->Characterize

Caption: SPPS workflow for incorporating 2-Azaspiro[3.5]nonan-7-one.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • 2-Azaspiro[3.5]nonan-7-one hydrochloride

  • Fmoc-protected amino acids

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is highly recommended for this sterically hindered secondary amine.[4][5]

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Cleavage Cocktail: e.g., Reagent K: Trifluoroacetic acid (TFA) / H₂O / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5).[6] The choice of cocktail depends on the peptide sequence.[7][8]

  • Kaiser Test Kit solutions.[9][10]

Step 1: Resin Preparation and Swelling
  • Place the resin (e.g., 0.1 mmol) in a suitable SPPS reaction vessel.

  • Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Step 2: Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat with a fresh 20% piperidine/DMF solution and agitate for 15-20 minutes.[11]

  • Drain the solution and wash the resin thoroughly with DMF (5x), followed by DCM (3x), and finally DMF (3x) to remove all residual piperidine.

Step 3: Activation and Coupling of 2-Azaspiro[3.5]nonan-7-one

This is the most critical step. The procedure ensures the hydrochloride salt is neutralized before activation, and a potent activating agent is used to overcome steric hindrance.

  • In a separate vial, dissolve 2-Azaspiro[3.5]nonan-7-one hydrochloride (3 equivalents, 0.3 mmol) and HATU (2.95 equivalents, 0.295 mmol) in a minimal amount of fresh DMF (approx. 2 mL).

  • Add DIEA (6 equivalents, 0.6 mmol) to this solution. The first 3 equivalents neutralize the HCl salt, and the next 3 equivalents facilitate the carboxyl activation.[12]

  • Allow this pre-activation mixture to stand for 5-10 minutes at room temperature.

  • Add the activated mixture to the deprotected peptide-resin.

  • Agitate the reaction vessel at room temperature for 2-4 hours. Longer coupling times are recommended due to the hindered nature of the secondary amine.

  • Drain the reaction solution and wash the resin with DMF (5x).

Step 4: Reaction Monitoring and Capping
  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines from the previous residue.[13]

    • Interpretation: Because you are coupling a secondary amine, the Kaiser test will not detect the newly coupled 2-Azaspiro moiety. The test is used here to confirm that the previous primary amine has been fully consumed. A negative Kaiser test (colorless/yellow beads) indicates a successful coupling.[13] If the test is positive (blue beads), the coupling was incomplete.

  • Recoupling/Capping: If the Kaiser test is positive, you can either repeat the coupling step (Step 3.4) or cap the unreacted amines to prevent deletion sequences. To cap, treat the resin with a solution of 5% acetic anhydride and 6% lutidine in DMF for 15 minutes.

Step 5: Chain Elongation

To add the next amino acid, return to Step 3.3 for Fmoc deprotection of the subsequent standard amino acid, followed by a standard coupling protocol for that residue (e.g., 3 eq. Fmoc-AA, 2.95 eq. HATU, 6 eq. DIEA).

Step 6: Final Cleavage and Deprotection
  • After the final synthesis cycle, wash the completed peptide-resin thoroughly with DCM (5x) and dry it under a stream of nitrogen or in vacuo.[11]

  • Prepare the cleavage cocktail fresh. For a general-purpose cleavage, Reagent K is robust.[6] Caution: Always handle TFA in a certified fume hood.

  • Add the cleavage cocktail to the resin (approx. 10 mL/g of resin) and allow it to react for 2-3 hours at room temperature with occasional swirling.[8]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube containing ~40 mL of ice-cold diethyl ether.[14]

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • After the final wash, allow the crude peptide pellet to air-dry briefly before dissolving it in a suitable solvent (e.g., 50% Acetonitrile/Water) for purification.

Characterization and Quality Control

It is essential to verify the successful incorporation and purity of the final peptide.

  • Purification: Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Analysis: Confirm the identity of the purified peptide using Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of 2-Azaspiro[3.5]nonan-7-one will result in a specific mass increase.

Expected Mass Shift: The residue mass of the incorporated building block is calculated as: Mass of 2-Azaspiro[3.5]nonan-7-one (C₈H₁₃NO) - Mass of H₂O = 139.19 - 18.02 = 121.17 Da

Verify that the observed mass in the MS spectrum corresponds to the theoretical mass of your target peptide containing this modification.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
No or Low Coupling Efficiency (Positive Kaiser Test) 1. Failure to neutralize the hydrochloride salt. 2. Insufficient activation/coupling time for the hindered amine. 3. Degradation of coupling reagent (HATU).1. Ensure sufficient DIEA is used (≥2 eq. relative to the HCl salt). 2. Extend coupling time to 4 hours or overnight. Consider gentle heating (35-40°C). 3. Use fresh, high-quality HATU.
Side Reaction during Cleavage (e.g., Alkylation of Trp) Reactive cations (e.g., t-butyl, trityl) generated during deprotection are not adequately trapped.Use a cleavage cocktail with appropriate scavengers. For Trp-containing peptides, TIS is essential.[7][8]
Peptide Aggregation during Synthesis The growing peptide chain collapses on the resin, hindering reagent access. This is common in long or hydrophobic sequences.1. Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP). 2. Perform couplings at a slightly elevated temperature (e.g., 40°C). 3. Incorporate backbone-disrupting elements like pseudoproline dipeptides if the sequence allows.[15]

Conclusion

2-Azaspiro[3.5]nonan-7-one hydrochloride is a valuable building block for introducing conformational rigidity into synthetic peptides. By following this detailed protocol, particularly the critical steps of in situ neutralization and the use of a potent coupling agent like HATU, researchers can reliably incorporate this moiety into diverse peptide libraries. The resulting structurally defined peptides are promising candidates for drug discovery programs, offering the potential for enhanced potency, stability, and selectivity.

References

  • Gyros Protein Technologies. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. RSC Sustainability. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Retrieved from [Link]

  • American Peptide Society. (n.d.). Peptide Synthesis for Beginners. Retrieved from [Link]

  • Kueh, J. T. B., et al. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry, 19(12), 3807-3811. Retrieved from [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • Barlos, K., & Gatos, D. (2004). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • De Marco, R., & Geden, J. V. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(15), 7933-7961. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Step-by-Step Derivatization of 2-Azaspiro[3.5]nonan-7-one Hydrochloride Scaffolds

Abstract This document provides a detailed guide for the chemical derivatization of 2-Azaspiro[3.5]nonan-7-one hydrochloride, a valuable scaffold for modern medicinal chemistry. Azaspirocycles are of significant interest...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the chemical derivatization of 2-Azaspiro[3.5]nonan-7-one hydrochloride, a valuable scaffold for modern medicinal chemistry. Azaspirocycles are of significant interest due to their inherent three-dimensionality, which can lead to improved pharmacological profiles compared to their "flatland" aromatic counterparts.[1] The 2-Azaspiro[3.5]nonan-7-one core possesses two key functional handles for diversification: a secondary amine within an azetidine ring and a ketone on the cyclohexyl ring. This guide presents validated, step-by-step protocols for the selective functionalization at both of these positions, including N-alkylation, N-acylation, and reductive amination, as well as ketone-specific modifications. The causality behind experimental choices is explained to ensure robust and reproducible outcomes for researchers in drug discovery and development.

Introduction: The Value of 3D Scaffolds

In contemporary drug discovery, there is a strategic shift away from planar, aromatic molecules towards more three-dimensional (3D) structures. Scaffolds with a higher fraction of sp³-hybridized carbons, like 2-Azaspiro[3.5]nonan-7-one, are increasingly sought after. Their rigid, non-planar geometry allows for a more precise spatial arrangement of pharmacophoric groups, which can enhance binding affinity and selectivity for biological targets such as G protein-coupled receptors (GPCRs) and viral proteases.[1] The presence of both a secondary amine and a ketone makes the 2-Azaspiro[3.5]nonan-7-one scaffold a versatile starting point for building diverse chemical libraries for hit-to-lead optimization.[1][2]

Core Scaffold Properties:

PropertyValueSource
Compound Name 2-Azaspiro[3.5]nonan-7-one hydrochloride-
CAS Number 1392211-51-6
Molecular Formula C₈H₁₄ClNO-
Molecular Weight 175.66 g/mol -
Physical Form Solid-
Storage 4°C, Protect from light[3]

Strategic Overview of Derivatization

The derivatization of 2-Azaspiro[3.5]nonan-7-one hydrochloride can be logically divided into two main pathways based on the targeted functional group.

  • N-Functionalization: Direct modification of the secondary amine on the azetidine ring.

  • C7-Functionalization: Modification of the ketone on the cyclohexane ring.

For reactions at the C7-ketone, it is often critical to first protect the azetidine nitrogen to prevent its interference as a nucleophile or base. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability and ease of removal under acidic conditions.[4]

G cluster_n Part A: N-Functionalization cluster_c7 Part B: C7-Functionalization start 2-Azaspiro[3.5]nonan-7-one HCl n_alkylation N-Alkylation start->n_alkylation Base, R-X n_acylation N-Acylation start->n_acylation Base, RCOCl n_reductive Reductive Amination (with Aldehyde/Ketone) start->n_reductive Base, RCHO, NaBH(OAc)₃ boc_protect N-Boc Protection start->boc_protect Boc₂O, Base c7_reductive Reductive Amination (with Amine) boc_protect->c7_reductive R₂NH, NaBH(OAc)₃ wittig Wittig Olefination boc_protect->wittig Ph₃P=CHR boc_deprotect N-Boc Deprotection c7_reductive->boc_deprotect TFA or HCl wittig->boc_deprotect TFA or HCl

Caption: Overall derivatization workflow for the 2-Azaspiro[3.5]nonan-7-one scaffold.

PART A: N-Functionalization Protocols

Before initiating any N-functionalization, the hydrochloride salt must be neutralized in situ to liberate the free secondary amine. This is typically achieved by adding a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIEA) or triethylamine (TEA).

Protocol 1: N-Alkylation via Nucleophilic Substitution

This protocol introduces an alkyl group onto the azetidine nitrogen using an alkyl halide.

  • Principle of Causality: This is a standard Sₙ2 reaction where the nucleophilic nitrogen attacks the electrophilic carbon of the alkyl halide. The use of a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) facilitates this reaction. A base is required to scavenge the HBr/HCl generated, driving the reaction to completion.

Materials & Reagents:

  • 2-Azaspiro[3.5]nonan-7-one hydrochloride

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.5 eq)

  • Anhydrous acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 2-Azaspiro[3.5]nonan-7-one hydrochloride (1.0 eq).

  • Add anhydrous ACN (approx. 0.1 M concentration).

  • Add DIEA (2.5 eq) to the suspension and stir for 15 minutes at room temperature to ensure complete neutralization.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 12-24 hours, or heat to 50°C if the reaction is sluggish. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Partition the residue between EtOAc and saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (typically using a hexane/EtOAc gradient) to yield the pure N-alkylated product.

Protocol 2: N-Acylation to Form Amides

This protocol forms a robust amide linkage, a common functional group in pharmaceuticals.

  • Principle of Causality: The highly reactive acyl chloride is readily attacked by the nucleophilic amine. This reaction is typically fast and exothermic. The use of a base is crucial to neutralize the starting material and the HCl byproduct.

Materials & Reagents:

  • 2-Azaspiro[3.5]nonan-7-one hydrochloride

  • Acyl chloride (e.g., benzoyl chloride) or anhydride (1.1 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Suspend 2-Azaspiro[3.5]nonan-7-one hydrochloride (1.0 eq) in anhydrous DCM (0.1 M) in a flask under argon.

  • Cool the mixture to 0°C using an ice bath.

  • Add TEA (3.0 eq) and stir for 10 minutes.

  • Add the acyl chloride (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Work-up: Quench the reaction by slowly adding deionized water.

  • Separate the organic layer, wash sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate to provide the crude N-acyl product.

  • Purification: The product can often be purified by recrystallization or flash column chromatography.

PART B: C7-Ketone Functionalization Protocols

For selective modification at the ketone, the more nucleophilic azetidine nitrogen must first be protected.

Protocol 3: N-Boc Protection
  • Principle of Causality: The Boc group is installed using Di-tert-butyl dicarbonate (Boc₂O). The reaction requires a base to deprotonate the amine hydrochloride, allowing it to attack the electrophilic carbonyl of the Boc anhydride.

Materials & Reagents:

  • 2-Azaspiro[3.5]nonan-7-one hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Suspend the starting hydrochloride (1.0 eq) in DCM (0.1 M).

  • Add TEA (2.5 eq) and stir for 15 minutes at room temperature.

  • Add a solution of Boc₂O (1.2 eq) in DCM.

  • Stir at room temperature for 4-6 hours until TLC analysis shows complete consumption of the starting material.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting N-Boc-2-azaspiro[3.5]nonan-7-one is often pure enough for the next step without further purification.

G cluster_ketone_rxns Ketone Derivatization start N-Boc Protected Scaffold reductive_amination Reductive Amination start->reductive_amination R₂NH, NaBH(OAc)₃, AcOH wittig_reaction Wittig Olefination start->wittig_reaction 1. Ph₃P⁺CH₂R Br⁻, n-BuLi 2. Add scaffold product_amine C7-Amino Derivative reductive_amination->product_amine product_alkene C7-Alkene Derivative wittig_reaction->product_alkene

Caption: Decision workflow for C7-ketone derivatization after N-Boc protection.

Protocol 4: Reductive Amination of the Ketone

This protocol introduces a new amino group at the C7 position.

  • Principle of Causality: The ketone reacts with a primary or secondary amine in the presence of a mild acid catalyst (acetic acid) to form an iminium ion intermediate. This intermediate is then selectively reduced in situ by sodium triacetoxyborohydride (NaBH(OAc)₃), a mild reducing agent that does not readily reduce the starting ketone.[5]

Materials & Reagents:

  • N-Boc-2-azaspiro[3.5]nonan-7-one (from Protocol 3)

  • Primary or secondary amine (e.g., morpholine) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (catalytic, ~5 mol%)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Dissolve N-Boc-2-azaspiro[3.5]nonan-7-one (1.0 eq) in anhydrous DCE (0.1 M) under an argon atmosphere.

  • Add the desired amine (1.2 eq) followed by catalytic acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-18 hours. Monitor by LC-MS.

  • Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by flash column chromatography. The Boc group can be removed subsequently using trifluoroacetic acid (TFA) in DCM if the free diamine is desired.[5]

Protocol 5: Wittig Olefination

This protocol converts the C7-ketone into an exocyclic alkene, providing a scaffold for further modifications like Michael additions or metathesis.

  • Principle of Causality: The reaction involves a nucleophilic attack of a phosphorus ylide (a Wittig reagent) on the electrophilic ketone carbonyl.[6] This leads to a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then fragments to give the desired alkene and triphenylphosphine oxide.[7][8] The ylide is generated in situ by deprotonating a phosphonium salt with a strong, non-nucleophilic base like n-butyllithium (n-BuLi). Anhydrous conditions are critical to prevent quenching the base and ylide.

Materials & Reagents:

  • N-Boc-2-azaspiro[3.5]nonan-7-one (from Protocol 3)

  • Methyltriphenylphosphonium bromide (or other phosphonium salt) (1.5 eq)

  • n-Butyllithium (n-BuLi) (1.6 M in hexanes) (1.4 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Ylide Generation: To a flame-dried, three-neck flask under argon, add the phosphonium salt (1.5 eq).

  • Add anhydrous THF and cool the resulting suspension to 0°C.

  • Slowly add n-BuLi (1.4 eq) dropwise. The solution should turn a characteristic color (e.g., deep yellow or orange), indicating ylide formation.

  • Stir the mixture at 0°C for 1 hour.

  • Wittig Reaction: Add a solution of N-Boc-2-azaspiro[3.5]nonan-7-one (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC, staining for the starting ketone.

  • Work-up: Quench the reaction by adding a few drops of water.

  • Partition the mixture between diethyl ether and water.

  • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: The crude product contains triphenylphosphine oxide, which can be challenging to remove. Purification is typically achieved by flash column chromatography, often with a non-polar eluent system (e.g., hexanes/EtOAc).

Summary of Derivatization Strategies

ProtocolFunctionalization SiteKey ReagentsPurpose & Key Considerations
1: N-Alkylation Azetidine NitrogenAlkyl Halide, DIEAIntroduces alkyl chains. Slower reaction, may require heat.
2: N-Acylation Azetidine NitrogenAcyl Chloride, TEAForms stable amides. Fast and high-yielding.
3: N-Boc Protection Azetidine NitrogenBoc₂O, TEAEssential prerequisite for selective ketone chemistry.
4: C7-Reductive Amination Cyclohexanone KetoneAmine, NaBH(OAc)₃Installs a new amino group at C7. Requires N-protection.
5: C7-Wittig Olefination Cyclohexanone KetonePhosphonium Salt, n-BuLiConverts ketone to an alkene. Requires strictly anhydrous conditions.

References

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 7-methyl-7-azaspiro[3.5]nonan-2-one. Retrieved from [Link]

  • Asian Journal of Organic Chemistry. (2025, March 25). Studies on the Synthesis of Some Functionalized Azaheterocycles through Oxidative Ring Opening/Ring Closing by Reductive Amination. Retrieved from [Link]

  • eScholarship, University of California. (n.d.). UNIVERSITY OF CALIFORNIA, SAN DIEGO. Retrieved from [Link]

  • PMC. (n.d.). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2019, October 18). Dissection of the Mechanism of the Wittig Reaction. Retrieved from [Link]

  • PMC. (n.d.). Guardians at the Gate: Optimization of Small Molecule Entry Inhibitors of Ebola and Marburg Viruses. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-boc-2-oxa-7-azaspiro[3.5]nonane. Retrieved from [Link]

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Method

Application Notes and Protocols for the Synthesis of Spirocyclic Amines from 2-Azaspiro[3.5]nonan-7-one Hydrochloride

Authored by: Senior Application Scientist Abstract Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a desirable three-dimensional geometry that can lead to enhanced pharmacological pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Abstract

Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a desirable three-dimensional geometry that can lead to enhanced pharmacological properties and novel intellectual property. The 2-azaspiro[3.5]nonane framework, in particular, presents a rigid and synthetically accessible core for the generation of diverse chemical libraries. This document provides detailed protocols for the preparation of a variety of spirocyclic amines starting from the commercially available 2-Azaspiro[3.5]nonan-7-one hydrochloride. The primary synthetic strategy focuses on reductive amination to yield the parent amine, followed by subsequent N-functionalization to generate a library of derivatives suitable for high-throughput screening.

Introduction: The Value of Three-Dimensionality in Medicinal Chemistry

The principle of "escaping from flatland" has become a guiding tenet in contemporary medicinal chemistry, advocating for the incorporation of sp³-rich, three-dimensional scaffolds to improve the clinical success rate of drug candidates.[1] Spirocyclic systems, which contain two rings connected by a single common atom, are exemplary of this design philosophy. Their rigid, well-defined conformations allow for the precise spatial orientation of substituents, which can enhance binding affinity and selectivity for biological targets.[2][3] The 2-azaspiro[3.5]nonane core is an attractive building block for creating such molecules, and its ketone functionalized precursor, 2-Azaspiro[3.5]nonan-7-one, serves as a versatile starting point for a multitude of chemical transformations.

Core Synthetic Strategy: From Ketone to Amine via Reductive Amination

The conversion of the ketone in 2-Azaspiro[3.5]nonan-7-one to a primary amine is most effectively achieved through reductive amination. This one-pot reaction involves the initial formation of an imine or enamine intermediate from the ketone and an amine source, which is then reduced in situ to the corresponding amine.[4][5]

Causality of Reagent Selection:

  • Amine Source: For the synthesis of the primary amine, a large excess of an ammonia surrogate, such as ammonium acetate or ammonia in methanol, is utilized to drive the equilibrium towards the formation of the primary amine and minimize the formation of secondary amine byproducts.[6]

  • Reducing Agent: The choice of reducing agent is critical for the success of the reaction. Mild reducing agents that selectively reduce the imine in the presence of the ketone are preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed for this purpose due to their enhanced stability at neutral to slightly acidic pH, which favors imine formation.[6]

  • Handling the Hydrochloride Salt: The starting material, 2-Azaspiro[3.5]nonan-7-one hydrochloride, must be neutralized. This can be achieved by the addition of a non-nucleophilic base, such as triethylamine (TEA), prior to or during the reaction. Alternatively, the basic conditions of some reductive amination protocols may be sufficient to neutralize the salt in situ.

Experimental Protocols

Protocol 1: Synthesis of 2-Azaspiro[3.5]nonan-7-amine

This protocol details the synthesis of the parent primary amine from 2-Azaspiro[3.5]nonan-7-one hydrochloride via reductive amination.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Equivalents
2-Azaspiro[3.5]nonan-7-one hydrochloride177.661.01.0
Ammonium Acetate77.0810.010.0
Sodium Cyanoborohydride (NaBH₃CN)62.841.51.5
Methanol (MeOH), anhydrous---
Dichloromethane (DCM), anhydrous---
Saturated aqueous Sodium Bicarbonate (NaHCO₃)---
Anhydrous Sodium Sulfate (Na₂SO₄)---

Step-by-Step Procedure:

  • To a stirred solution of 2-Azaspiro[3.5]nonan-7-one hydrochloride (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Azaspiro[3.5]nonan-7-amine.

  • Purify the crude product by column chromatography on silica gel to afford the pure primary amine.

Visualization of Reductive Amination Workflow:

G start 2-Azaspiro[3.5]nonan-7-one HCl reagents NH4OAc, NaBH3CN MeOH, RT start->reagents reaction Reductive Amination reagents->reaction workup Quench, Extraction, Purification reaction->workup product 2-Azaspiro[3.5]nonan-7-amine workup->product

Caption: Workflow for the synthesis of 2-Azaspiro[3.5]nonan-7-amine.

Library Generation via N-Functionalization

The synthesized 2-Azaspiro[3.5]nonan-7-amine is a versatile intermediate for the creation of a diverse library of spirocyclic amines through N-alkylation and N-acylation reactions.

  • N-Alkylation: Further reductive amination with a variety of aldehydes and ketones will yield N-alkylated secondary amines.

  • N-Acylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using standard coupling reagents) will produce the corresponding amides and sulfonamides.

Protocol 2: Parallel Synthesis of N-Substituted 2-Azaspiro[3.5]nonan-7-amines

This protocol describes the solution-phase parallel synthesis of a library of N-alkylated 2-azaspiro[3.5]nonan-7-amines in a 96-well plate format via reductive amination.

Materials and Equipment:

  • 2-Azaspiro[3.5]nonan-7-amine (from Protocol 1)

  • A diverse set of aldehydes or ketones

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • 96-well reaction blocks (e.g., 2 mL volume per well)

  • Multichannel pipette or liquid handling robot

Stock Solutions:

SolutionConcentrationSolvent
2-Azaspiro[3.5]nonan-7-amine0.2 MDCM
Aldehyde/Ketone Library0.25 MDCM
Sodium triacetoxyborohydride (Slurry)0.5 MDCM

Parallel Reaction Setup (in a 96-well reaction block):

  • To each well of the 96-well reaction block, add 200 µL of the 2-Azaspiro[3.5]nonan-7-amine stock solution (0.04 mmol).

  • Using a multichannel pipette or liquid handler, add 200 µL of the appropriate aldehyde or ketone stock solution (0.05 mmol, 1.25 eq) to each well according to the library design plate map.

  • Allow the imine formation to proceed for 1-2 hours at room temperature.

  • Add 200 µL of the sodium triacetoxyborohydride slurry (0.1 mmol, 2.5 eq) to each well.

  • Seal the 96-well reaction block and allow it to shake at room temperature for 12-24 hours.

  • Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate to each well.

  • Extract the products using a liquid-liquid extraction workflow suitable for a 96-well format.

  • Analyze and purify the resulting library members using high-throughput techniques such as LC-MS and preparative HPLC.

Visualization of Parallel Synthesis Workflow:

G start Stock Solutions: - Amine - Aldehydes/Ketones - Reducing Agent dispense Dispense Reagents into 96-well Plate start->dispense reaction Parallel Reductive Amination dispense->reaction workup Parallel Work-up (Quench, Extraction) reaction->workup purification High-Throughput Purification (HPLC) workup->purification analysis Analysis & Archiving (LC-MS) purification->analysis library Library of N-substituted 2-Azaspiro[3.5]nonan-7-amines analysis->library

Caption: Workflow for the parallel synthesis of a spirocyclic amine library.

Conclusion

The protocols outlined in this application note provide a robust and versatile platform for the synthesis of a wide array of spirocyclic amines from 2-Azaspiro[3.5]nonan-7-one hydrochloride. By leveraging the power of reductive amination and parallel synthesis techniques, researchers can efficiently generate diverse libraries of three-dimensional molecules for evaluation in drug discovery programs. The inherent modularity of these methods allows for the systematic exploration of chemical space around the 2-azaspiro[3.5]nonane scaffold, facilitating the identification of novel bioactive compounds.

References

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-40. [Link]

  • Turner, N. J., & Dunsmore, C. J. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Chemical Science, 13(16), 4529-4541. [Link]

  • Synple Chem. (n.d.). Available Synple Chem Reagent Cartridges. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with 2-Azaspiro[3.5]nonan-7-one Hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 2-Azaspiro[3.5]nonan-7-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Azaspiro[3.5]nonan-7-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction outcomes when using this versatile spirocyclic building block. As a unique scaffold, its reactivity is influenced by its three-dimensional structure and the presence of both a ketone and a secondary amine (in its salt form). This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate potential experimental hurdles.

Section 1: Compound Handling and Pre-Reaction Preparation

This section covers the essential first steps before beginning a reaction. Improper handling or preparation of the starting material is a frequent source of poor reaction outcomes.

Q1: How should I properly store and handle 2-Azaspiro[3.5]nonan-7-one hydrochloride?

Answer: Proper storage is critical to maintain the integrity of the compound. It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For long-term stability, storage at 4°C, protected from light, is recommended.[2]

Causality and Best Practices:

  • Hygroscopic Nature: Hydrochloride salts can be hygroscopic. Absorbed moisture can interfere with reactions that require anhydrous conditions, such as those involving organometallics or certain reducing agents like LiAlH₄.[3]

  • Safe Handling: Handle the compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, as the compound may cause skin and eye irritation.[1] Avoid creating dust when handling the solid.[1]

Q2: My reaction is not proceeding. Do I need to convert the hydrochloride salt to the free base first?

Answer: Yes, for most reactions involving the azaspirocyclic nitrogen (e.g., N-alkylation, acylation) or reactions sensitive to acid, you must convert the hydrochloride salt to the free base. The protonated nitrogen in the hydrochloride salt is non-nucleophilic and the presence of HCl can interfere with many reagents.

Causality and Protocol: The lone pair of electrons on the nitrogen atom is occupied by a proton in the hydrochloride salt, rendering it unable to act as a nucleophile. Additionally, the acidic nature of the salt can neutralize basic reagents or catalyze unwanted side reactions.

Protocol 1: Conversion of Hydrochloride Salt to Free Base

This protocol describes a standard acid-base extraction to liberate the free amine.

  • Dissolution: Dissolve the 2-Azaspiro[3.5]nonan-7-one hydrochloride salt in a minimal amount of deionized water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), while stirring. Monitor the pH with litmus paper or a pH meter until it is basic (pH > 9). Using a stronger base like NaOH is possible but may promote side reactions if the product is base-sensitive.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Perform at least three extractions to ensure complete recovery.[4]

  • Drying and Concentration: Combine the organic layers. Wash the combined organic phase with brine to remove excess water, then dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the free base, which should be used immediately or stored under an inert atmosphere.

Section 2: Troubleshooting Common Reactions

The primary reactive handle on the free base is the ketone at the 7-position. This section focuses on troubleshooting common reactions involving this functional group.

Focus Area: Reductive Amination

Reductive amination is a powerful method for converting the ketone to a secondary or tertiary amine, a common step in building compound libraries.

Q3: I am observing very low yields in my reductive amination of 2-Azaspiro[3.5]nonan-7-one.

Answer: Low yields in reductive amination are typically caused by one of four factors: an incomplete initial imine/enamine formation, suboptimal pH, an inappropriate reducing agent, or the use of the hydrochloride salt without conversion to the free base.

Causality and Troubleshooting Workflow:

G Start Low Yield in Reductive Amination Check1 Did you use the free base? Start->Check1 Check2 What is the reaction pH? Check1->Check2 Yes Sol1 Convert HCl salt to free base (Protocol 1) Check1->Sol1 No Check3 Which reducing agent was used? Check2->Check3 Optimal (4-6) Sol2 Adjust pH to 4-6 using acetic acid. Check2->Sol2 Too high/low Check4 Is the imine formation efficient? Check3->Check4 Mild (e.g., NaBH(OAc)₃) Sol3 Switch to a milder, selective reagent like NaBH(OAc)₃. Check3->Sol3 Harsh (e.g., NaBH₄) Sol4 Use a dehydrating agent (e.g., MgSO₄) or Dean-Stark trap to drive imine formation. Check4->Sol4 No/Inefficient

  • pH Control: Imine formation is acid-catalyzed but the amine nucleophile can be deactivated by excessive protonation. The optimal pH is typically between 4 and 6. Acetic acid is a common choice to buffer the reaction.

  • Reducing Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion in the presence of the ketone.[3] Stronger reagents like sodium borohydride (NaBH₄) may require separate steps for imine formation and reduction and can reduce the starting ketone.

  • Water Removal: Imine formation is a reversible reaction that produces water. Adding a dehydrating agent (e.g., anhydrous MgSO₄) or using a Dean-Stark apparatus can drive the equilibrium towards the imine, increasing the overall yield.

Q4: My primary amine product from reductive amination is reacting further to form a secondary amine byproduct. How can I prevent this?

Answer: This is a very common side reaction where the newly formed primary amine acts as a nucleophile and reacts with another molecule of the starting ketone.[3] To minimize this, use a large excess of the ammonia source.

Causality and Mitigation Strategies:

  • Le Châtelier's Principle: By using a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol), you can shift the equilibrium to favor the reaction with ammonia over the reaction with the primary amine product.[3] A 10-20 fold excess is often effective.

  • One-Pot Procedure: A one-pot procedure using a selective reducing agent like NaBH₃CN or NaBH(OAc)₃ ensures that the iminium ion is reduced as soon as it is formed, minimizing its concentration and the opportunity for the product amine to compete as a nucleophile.[3]

ParameterRecommendation for Primary AmineRecommendation for Secondary Amine (with R-NH₂)
Amine Source Large excess (10-20 eq.) of NH₄OAc or NH₃/MeOHSlight excess (1.2-1.5 eq.) of the desired primary amine
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Solvent Dichloroethane (DCE) or Methanol (MeOH)Dichloroethane (DCE) or Tetrahydrofuran (THF)
Additive Acetic Acid (to maintain pH 4-6)Acetic Acid (optional, to catalyze imine formation)
Temperature 0 °C to Room TemperatureRoom Temperature

Section 3: Product Purification

Purification of spirocyclic amines can be challenging due to their basicity and polarity.

Q5: My product is streaking badly on silica gel TLC and I'm getting poor separation during column chromatography. What can I do?

Answer: Streaking is characteristic of basic compounds like amines interacting strongly and irreversibly with the acidic silanol groups on the surface of standard silica gel. To fix this, you must neutralize these acidic sites or use a different stationary phase.

Causality and Solutions:

  • Neutralize the Stationary Phase: Add a small amount of a volatile base to your eluent system. A common and effective method is to add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to the mobile phase.[4] This deprotonates the silanol groups, preventing your basic amine product from binding ionically to the silica.

  • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like basic alumina or deactivated (neutral) silica gel.[4]

  • Reversed-Phase Chromatography: For highly polar amines, reversed-phase chromatography (e.g., C18) with an appropriate mobile phase (e.g., acetonitrile/water with a modifier like formic acid or ammonia) can provide excellent separation.[4]

  • Salt Formation for Crystallization: If your product is a solid, you can often purify it by converting it back to a hydrochloride salt. Dissolve the crude free base in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or dioxane dropwise to precipitate the purified salt, which can then be collected by filtration.[4]

Section 4: Key Experimental Protocols

Protocol 2: Optimized One-Pot Reductive Amination

This protocol is optimized for the synthesis of a primary amine from 2-Azaspiro[3.5]nonan-7-one using an excess of an ammonia source.

  • Reagent Preparation: To a round-bottom flask under a nitrogen atmosphere, add 2-Azaspiro[3.5]nonan-7-one (free base, 1.0 eq.), ammonium acetate (15 eq.), and anhydrous methanol (or DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the initial formation of the imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.

  • Extraction and Purification: Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography using a mobile phase containing 1% triethylamine.

References

  • Vertex AI Search. (2024). Synthesis and Reactions of 2-Oxa-7-azaspiro[3.5]nonane hydrochloride.
  • Jiang, S., et al. (2021). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 2-Oxaspiro[3.
  • BenchChem. (2025). Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane. BenchChem.
  • Google Patents. (2021). CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • BenchChem. (2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core. BenchChem.
  • Gulea, M., et al. (2005). Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction. Organic Letters. [Link]

  • Reaxys. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. [Link]

Sources

Optimization

Troubleshooting poor solubility of 2-Azaspiro[3.5]nonan-7-one hydrochloride in aqueous media

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing poor aqueous solubility with 2-Azaspiro[3.5]nonan-7-one hydrochloride. Our goal is to provide a lo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing poor aqueous solubility with 2-Azaspiro[3.5]nonan-7-one hydrochloride. Our goal is to provide a logical, scientifically-grounded framework to diagnose and solve common dissolution challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Azaspiro[3.5]nonan-7-one hydrochloride not dissolving in water or a neutral buffer (e.g., PBS pH 7.4)?

A1: The poor solubility of this compound in neutral media is expected due to its chemical structure. As the hydrochloride salt of a secondary amine, its solubility is highly dependent on pH.[1][2] In acidic conditions, the amine group is protonated (R₂NH₂⁺), making the molecule a more polar, water-soluble salt.[3] As the pH increases towards neutral and alkaline, the amine group deprotonates to its free base form (R₂NH), which is significantly less polar and, therefore, less soluble in water.[2] This relationship is governed by the Henderson-Hasselbalch equation.[4][5]

Q2: What is the most critical factor for dissolving this compound?

A2: pH is the single most important factor. For amine hydrochlorides, maintaining a sufficiently acidic pH is crucial to keep the molecule in its ionized, soluble form.[2] The goal is to keep the solution pH at least 1-2 units below the pKa of the secondary amine. While the specific pKa for 2-Azaspiro[3.5]nonan-7-one is not readily published, related azaspiro compounds and secondary amines typically have pKa values in the 9-11 range. Therefore, a pH between 4 and 6 is a good starting point for achieving significant solubility.

Q3: Can I heat the solution or use sonication to improve solubility?

A3: Yes, gentle heating (e.g., to 37-50°C) and sonication can increase the rate of dissolution. These methods provide the energy needed to overcome the crystal lattice energy of the solid. However, if the pH of the medium is not appropriate, the compound may precipitate back out of solution as it cools or upon standing. This is because you may have created a supersaturated solution that is not thermodynamically stable. Therefore, heating and sonication should be used as aids, but not as a substitute for proper pH control.

Q4: Is it acceptable to use an organic co-solvent to prepare a stock solution?

A4: Absolutely. This is a very common and effective strategy, especially for in vitro biological assays. Dimethyl sulfoxide (DMSO) is an excellent and widely used polar aprotic solvent that can dissolve a broad range of both polar and nonpolar compounds.[6][7][8][9] You can prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous assay buffer.

Crucial Consideration: The final concentration of the organic solvent in your assay must be kept low (typically <0.5%, and always <1%) to avoid artifacts or cytotoxicity.[10] Always include a vehicle control (assay media with the same final DMSO concentration) in your experiments.[10]

In-Depth Troubleshooting Guide

Issue 1: The compound fails to dissolve completely in an aqueous buffer.
  • Primary Cause: The pH of the buffer is too high, leading to the formation of the insoluble free base.

  • Secondary Cause: The buffer contains a high concentration of chloride ions, causing a "common-ion effect" that suppresses the dissolution of the hydrochloride salt.[11][12][13][14][15]

Troubleshooting Workflow:

start Start: Undissolved Compound check_ph Is the buffer pH < 6.0? start->check_ph lower_ph Action: Lower pH Add dilute HCl (0.1M) dropwise or switch to an acidic buffer (e.g., Acetate, Citrate). check_ph->lower_ph No check_cl Is the buffer high in [Cl-]? (e.g., >150mM NaCl) check_ph->check_cl Yes check_dissolution Does the compound dissolve? lower_ph->check_dissolution success Success: Compound Dissolved Proceed with experiment. check_dissolution->success Yes consider_co_solvent Persistent Issue: Consider preparing a concentrated stock in an organic co-solvent (e.g., DMSO). check_dissolution->consider_co_solvent No check_cl->check_dissolution No switch_buffer Action: Reduce Common Ion Effect Switch to a low-chloride buffer or use a different salt form if available. check_cl->switch_buffer Yes switch_buffer->check_dissolution

Caption: Troubleshooting workflow for dissolution failure.

Detailed Protocol 1: Preparation of an Acidic Aqueous Solution

  • Weigh Compound: Accurately weigh the required amount of 2-Azaspiro[3.5]nonan-7-one hydrochloride.[16]

  • Initial Suspension: Add approximately 80% of the final desired volume of purified water (e.g., 800 µL for a final volume of 1 mL) to a sterile vessel. Add the weighed compound to create a suspension. Use a magnetic stirrer for continuous agitation.[16]

  • Adjust pH: While stirring, slowly add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise. Monitor the pH of the solution using a calibrated pH meter.[16][17]

  • Observe Dissolution: Continue adding acid until all the solid material has dissolved. The target pH should ideally be in the range of 4.0-5.5.

  • Final Volume: Once the compound is fully dissolved, add purified water to reach the final target volume and mix thoroughly.

  • Sterilization: If required for biological applications, sterile filter the final solution through a 0.22 µm syringe filter (use a filter material compatible with acidic solutions, such as PVDF or PTFE).

Issue 2: The compound dissolves initially but precipitates over time or when added to experimental media.
  • Cause A (Precipitation on Standing): The solution is supersaturated and thermodynamically unstable. This often happens if aggressive heating was used to force dissolution in a buffer with a borderline-high pH.

  • Cause B (Precipitation in Media): The pH of the final experimental medium (e.g., cell culture medium, which is typically buffered to pH 7.2-7.4) is high enough to cause the compound to convert to its less soluble free base form and precipitate.[17]

pH-Dependent Solubility Equilibrium:

cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) soluble [ R₂NH₂⁺Cl⁻ ] (Protonated Salt) Highly Soluble insoluble [ R₂NH ] (Free Base) Poorly Soluble soluble->insoluble + OH⁻ - H⁺

Caption: Equilibrium between soluble salt and insoluble free base.

Solutions:

  • For Supersaturation: Re-prepare the solution using the pH-adjustment protocol above without excessive heating. Ensure the final pH of the stock solution is sufficiently acidic (pH < 6).

  • For Precipitation in Media:

    • Lower the Stock Concentration: Prepare a more dilute stock solution. When this is added to the final media, the final concentration of the compound may be below its solubility limit at the media's pH.

    • Use a DMSO Stock: This is the most robust solution. A highly concentrated DMSO stock can be diluted >1000-fold into the final media. This large dilution factor usually prevents the compound from precipitating, as its final concentration is very low.[10]

Advanced Strategies & Data

Strategy 1: Utilizing Organic Co-solvents for Stock Solutions

When direct aqueous dissolution is problematic, creating a concentrated stock in an organic solvent is the preferred method in drug discovery and cell biology.[10]

SolventGradeTypical Stock Conc.Final Assay Conc.Key Considerations
DMSO ACS Grade or higher, sterile-filtered[6][8]10-50 mM< 0.5%The gold standard. Excellent solubilizing power.[7][9] Ensure final concentration is low to prevent cell toxicity.[10]
Ethanol Anhydrous, 200 proof1-10 mM< 1%Good alternative, but generally less effective than DMSO for highly crystalline compounds. Can be more volatile.

Protocol 2: Preparation and Use of a DMSO Stock Solution

  • Calculation: Determine the mass of the compound needed to prepare a stock solution of desired concentration and volume (e.g., 10 mM in 1 mL).

  • Dissolution: Add the weighed compound to a sterile, appropriate vial (e.g., glass or polypropylene). Add the calculated volume of high-purity DMSO.[10]

  • Mixing: Vortex or sonicate gently until the compound is completely dissolved. The solution should be clear.

  • Storage: Store DMSO stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light.

  • Application: For experiments, thaw an aliquot and perform serial dilutions directly into the final aqueous buffer or cell culture medium. Add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized precipitation.[17]

Strategy 2: The "Common-Ion Effect" Consideration

The term "common-ion effect" describes the decreased solubility of a salt when a solution already contains one of the ions in the salt.[14][15] For 2-Azaspiro[3.5]nonan-7-one hydrochloride (R₂NH₂⁺Cl⁻), adding it to a buffer with a high concentration of Cl⁻ (like a high-salt buffer or one where pH was adjusted with a large volume of HCl) can suppress its dissolution.[11][18] If you are using a buffer with >150 mM NaCl and experiencing issues, consider switching to a buffer system with a different counter-ion (e.g., using sulfuric acid for pH adjustment or a phosphate-based buffer).[19][20]

References

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]

  • Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist. AccessPhysiotherapy. [Link]

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. [Link]

  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online. [Link]

  • Henderson–Hasselbalch equation. Wikipedia. [Link]

  • Study of pH-dependent drugs solubility in water. SciSpace. [Link]

  • Common Ion Effect on Solubility of Ionic Salts. CK-12 Foundation. [Link]

  • Common-ion effect. Wikipedia. [Link]

  • Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]

  • Effect of chloride ion on dissolution of different salt forms of haloperidol. ResearchGate. [Link]

  • Hydrochloric Acid in Pharmaceutical Preparations: Best Practices. Patsnap. [Link]

  • How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Lab Manager. [Link]

  • Method for salt preparation.
  • 7.12 Common-Ion Effect. AP Chemistry. [Link]

  • Why do amines dissolve in hydrochloric acid? Quora. [Link]

  • Dissolution Profile of Tosufloxacin Tosylate in Biorelevant Bicarbonate Buffer Containing Sodium Chloride: Precipitation of Hemi-hydrochloride Salt at the Particle Surface. PubMed. [Link]

Sources

Troubleshooting

Minimizing side reactions during 2-Azaspiro[3.5]nonan-7-one hydrochloride synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemoselective challenges encountered when synthesizing the 2-azaspiro[1]nona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemoselective challenges encountered when synthesizing the 2-azaspiro[1]nonan-7-one scaffold. This privileged spirocyclic system is highly valued in modern drug discovery (e.g., KRAS degraders, IRAK4 inhibitors) for increasing the sp³ character of therapeutics[2]. However, its synthesis requires precise kinetic and thermodynamic control to prevent catastrophic side reactions.

Section 1: Core Challenges & Mechanistic Insights

The synthesis of 2-azaspiro[1]nonan-7-one hydrochloride presents a dual-reactivity dilemma due to two orthogonal reactive centers:

  • The Azetidine Ring (Strain-Driven Cleavage): Four-membered nitrogen heterocycles possess approximately 25.4 kcal/mol of inherent Baeyer ring strain[3]. When the azetidine nitrogen is protonated (e.g., during Boc-deprotection or salt formation), it forms a highly electrophilic azetidinium ion. This positive charge withdraws electron density from the adjacent α -carbons. If a nucleophile (such as water or solvated chloride) is present with sufficient thermal energy, it will attack the α -carbon via an S_N2 mechanism, irreversibly cleaving the C–N bond to relieve the ring strain[4].

  • The C7-Cyclohexanone (Enolization & Condensation): The unmasked ketone at the 7-position is flanked by α -protons. Under the harsh aqueous acidic conditions traditionally used to remove ketal protecting groups, the ketone rapidly enolizes. This enol can attack another protonated ketone molecule, triggering an aldol condensation and subsequent dehydration, which manifests as intractable polymeric tars on your baseline.

Section 2: Troubleshooting Q&A

Q1: During the N-Boc deprotection step to form the hydrochloride salt, I observe significant degradation and ring-opened byproducts. How can I prevent this? Causality: Using aqueous HCl (or prolonged exposure to strong acids like TFA at room temperature) provides both the proton source to activate the azetidine and the nucleophile (H₂O/Cl⁻) to cleave it[3]. The thermal energy at room temperature easily overcomes the activation barrier for ring-opening. Solution: Shift to strictly anhydrous conditions using HCl in 1,4-dioxane at 0 °C. Dioxane stabilizes the proton, and the low temperature kinetically traps the target. Because the hydrochloride salt is insoluble in cold ether/dioxane mixtures, it precipitates out of the reactive solution immediately, effectively halting any subsequent ring-opening pathways.

Q2: In the spirocyclization step (e.g., double alkylation of a protected amine with a 1,1-bis(bromomethyl)cyclohexane derivative), my yield is low due to elimination byproducts. What is going wrong? Causality: Closing a strained 4-membered ring is kinetically disfavored. If you use strong, unhindered bases (like NaOH or KOH), they act as nucleophiles or promote E2 elimination of the alkyl halide before the second S_N2 substitution can close the ring[5]. Solution: Utilize a non-nucleophilic, sterically hindered base (such as DIPEA) or a mild inorganic carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF). This enhances the S_N2 trajectory while suppressing elimination.

Q3: My ketal deprotection to unmask the 7-one yields a complex mixture of baseline spots on TLC. How do I isolate the intact ketone? Causality: Harsh aqueous acids (e.g., 6M HCl, reflux) cause the newly formed cyclohexanone to undergo self-aldol condensation. Solution: Utilize a mild transacetalization approach. By reacting the ketal with catalytic Pyridinium p-toluenesulfonate (PPTS) in wet acetone, you flood the equilibrium with acetone to gently release the target ketone without subjecting it to the pH extremes that promote enolization.

Section 3: Quantitative Data & Optimization

The following table summarizes the optimization of the spirocyclization step, demonstrating how base selection dictates the chemoselectivity between the desired S_N2 ring closure and the undesired E2 elimination.

Table 1: Optimization of Azetidine Spirocyclization Conditions

BaseSolventTemperature (°C)Elimination Byproduct (%)Target Yield (%)
NaOHH₂O8045.015.0
K₂CO₃MeCN8020.055.0
DIPEADMF90< 5.082.0
Cs₂CO₃DMF90< 2.088.0

Section 4: Validated Experimental Protocols

Protocol A: Anhydrous N-Boc Deprotection (Kinetic Trapping of the HCl Salt) Self-Validation Check: The successful formation of the salt is visually confirmed by rapid precipitation, which protects the strained ring from further reaction.

  • Dissolve 2-Boc-2-azaspiro[1]nonan-7-one (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/g) under a strict argon atmosphere.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Dropwise, add a solution of 4.0 M HCl in 1,4-dioxane (5.0 eq). Maintain the internal temperature below 5 °C to prevent thermal activation of the ring-opening pathway.

  • Stir at 0 °C for 1.5 to 2 hours. Monitor by TLC (ninhydrin stain) until the starting material is entirely consumed.

  • The 2-azaspiro[1]nonan-7-one hydrochloride salt will precipitate as a fine white solid.

  • Filter the solid rapidly under a stream of argon (the salt is hygroscopic), wash with cold anhydrous diethyl ether (2 × 5 mL), and dry in vacuo immediately.

Protocol B: Mild Ketal Hydrolysis (Transacetalization)

  • Dissolve the protected spiro-ketal precursor (1.0 eq) in a 10:1 mixture of Acetone:H₂O.

  • Add Pyridinium p-toluenesulfonate (PPTS, 0.1 eq).

  • Stir at 45 °C for 12 hours. The massive excess of acetone drives the equilibrium toward the deprotected C7-ketone.

  • Concentrate the mixture under reduced pressure to remove the acetone.

  • Extract the aqueous residue with Ethyl Acetate, wash with saturated NaHCO₃ to neutralize the PPTS, dry over Na₂SO₄, and concentrate to yield the pure ketone.

Section 5: Mechanistic & Workflow Visualizations

Workflow Start Protected Spiro-Ketal (e.g., Boc/Acetal) Step1 Ketal Deprotection (Unmasking C7-Ketone) Start->Step1 Issue1 Side Reaction: Aldol Condensation Step1->Issue1 Harsh Aqueous Acid Sol1 Solution: Mild Transacetalization (PPTS, Acetone) Step1->Sol1 Optimized Route Step2 N-Boc Deprotection (Forming HCl Salt) Sol1->Step2 Issue2 Side Reaction: Azetidine Ring-Opening Step2->Issue2 Aqueous HCl / Heat Sol2 Solution: Anhydrous HCl/Dioxane, 0°C Step2->Sol2 Optimized Route Target 2-Azaspiro[3.5]nonan-7-one HCl (Pure Target) Sol2->Target

Workflow for synthesizing 2-azaspiro[1]nonan-7-one HCl while mitigating side reactions.

Mechanism Azetidine Azetidine Ring (Strain: ~25.4 kcal/mol) Protonated Protonated Azetidinium (Highly Electrophilic) Azetidine->Protonated + HCl Nucleophile Nucleophilic Attack (Cl- or H2O) Protonated->Nucleophile Solvated/Aqueous StableSalt Stable HCl Salt (Precipitates) Protonated->StableSalt Anhydrous/0°C (Kinetic Trapping) RingOpen Ring-Opened Decomposition Product Nucleophile->RingOpen Strain Relief

Mechanistic pathway showing kinetic control to prevent azetidine ring-opening side reactions.

References

  • Title: Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Synthesis method of drug intermediate 7-oxo-2-azaspiro[1] nonane Source: Google Patents (CN113214290A / CN111620869A) URL:

  • Title: Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole Source: Molecules (MDPI) URL: [Link]

Sources

Optimization

Technical Support Center: Chromatography Optimization for 2-Azaspiro[3.5]nonan-7-one Hydrochloride

Welcome from the Senior Application Scientist Welcome to the Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the purification of high-Fsp³ spirocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome from the Senior Application Scientist

Welcome to the Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the purification of high-Fsp³ spirocycles. Molecules like 2-azaspiro[3.5]nonan-7-one hydrochloride are highly valued in modern drug discovery for their three-dimensional complexity 1[1]. However, this specific compound presents a trifecta of chromatographic challenges: a highly polar hydrochloride salt, a strongly basic secondary amine, and a complete lack of UV-active aromatic chromophores.

This guide abandons generic advice in favor of field-proven, mechanistically grounded protocols designed specifically for this spirocyclic amine.

Strategic Workflow: Choosing Your Purification Mode

Before optimizing solvents, you must determine whether your downstream application requires the intact hydrochloride salt or the free-base amine . This single decision dictates your entire chromatographic strategy.

Selection Start 2-Azaspiro[3.5]nonan-7-one HCl Crude Sample Decision Target Isolation Form? Start->Decision HILIC HILIC Mode (Amide/Bare Silica) Retains HCl Salt Decision->HILIC Maintain HCl Salt FreeBase Free-Base Conversion (pH > 10 extraction) Decision->FreeBase Isolate Free Amine RP Reversed-Phase (C18) High pH Mobile Phase FreeBase->RP High Purity Prep-LC NP Normal Phase DCM/MeOH + NH4OH FreeBase->NP Bulk Flash Isolation

Decision matrix for selecting the optimal chromatography mode based on target isolation form.

Module 1: Detection & Analytical Challenges

Q: I am not seeing any peaks on my UV detector at 254 nm, but my TLC shows a clear spot with KMnO₄ stain. What is happening? A: 2-Azaspiro[3.5]nonan-7-one lacks an aromatic ring or extended conjugated π-system. The isolated ketone only exhibits a very weak n→π* transition around 280 nm. Relying on UV at 254 nm will result in missed fractions.

  • Causality: Without conjugation, the molar extinction coefficient (ε) is near zero at standard UV wavelengths.

  • Solution: You must switch your detection method to Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS)-directed fraction collection.

Module 2: HILIC Optimization for Intact Hydrochloride Salts

Q: My compound elutes in the void volume on a standard C18 reversed-phase column. How can I retain it? A: The hydrochloride salt of this spirocycle is highly polar. On a hydrophobic C18 stationary phase, it lacks the lipophilic surface area to partition effectively. Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal solution for retaining polar, water-soluble compounds 2[2].

HILIC_Mechanism Mobile Mobile Phase (>70% Acetonitrile) Water Immobilized Water Layer Mobile->Water Dynamic Partitioning Stationary Stationary Phase (Silica/Amide) Water->Stationary Hydration Analyte Spirocyclic Amine HCl (Polar Analyte) Analyte->Water Hydrophilic Partitioning Analyte->Stationary Electrostatic / H-Bonding

Mechanistic pathway of spirocyclic amine retention via hydrophilic partitioning.

Q: How do I prevent peak tailing of the amine in HILIC mode? A: Peak tailing in HILIC is caused by secondary electrostatic interactions between the positively charged secondary amine and negatively charged residual silanols on the stationary phase.

  • Solution: Incorporate a volatile buffer (e.g., 10–20 mM Ammonium Acetate) into the aqueous portion of your mobile phase. The ammonium ions act as competing cations, shielding the silanols and ensuring sharp, symmetrical peaks 3[3].

Table 1: HILIC Quantitative Optimization Parameters
ParameterRecommended RangeCausality / Mechanistic Effect
Organic Modifier 70% - 95% AcetonitrileDrives hydrophilic partitioning; higher ACN increases retention in HILIC.
Aqueous Buffer 5% - 30% WaterMaintains the critical immobilized water layer on the stationary phase.
Buffer Salt 10 - 20 mM NH₄OAcShields residual silanols; prevents secondary electrostatic tailing.
Column Temp 30°C - 40°CImproves mass transfer kinetics and reduces solvent viscosity.
Protocol 1: Self-Validating HILIC Purification
  • Sample Preparation: Dissolve the crude HCl salt in a diluent matching the initial mobile phase (e.g., 75% ACN / 25% Water).

    • Validation Checkpoint: If the solution is cloudy, do not increase water content above 30%, as injecting high-water samples causes severe peak distortion in HILIC. Instead, filter through a 0.45 µm PTFE syringe filter.

  • Column Equilibration: Flush the HILIC column with 10 column volumes (CV) of 50:50 ACN/Water, followed by 20 CV of the initial gradient (90% ACN / 10% 20mM NH₄OAc).

    • Validation Checkpoint: Monitor the baseline on ELSD/CAD. Equilibration is complete only when the baseline drift is <1 mV/min.

  • Gradient Execution: Run a shallow gradient from 90% ACN down to 60% ACN over 15 CV.

  • Post-Run Wash: Flush with 50:50 ACN/Water to remove highly polar impurities before the next injection.

Module 3: Normal Phase & Reversed-Phase Adaptations

Q: I must use normal phase silica flash chromatography for a bulk crude batch, but the compound streaks irreversibly. How do I recover my yield? A: Bare silica is a Brønsted acid (pKa ~4.5). Your secondary amine is a strong base. This creates a severe acid-base interaction, leading to chemisorption and yield loss.

  • Solution: You must either use an amine-functionalized silica column or add a competing amine modifier (like Triethylamine or Ammonium Hydroxide) to your mobile phase to neutralize the acidic silanols4[4].

Table 2: Quantitative Comparison of Alternative Chromatographic Modes
ModeStationary PhaseMobile Phase SystemBest Use Case
High-pH RP-HPLC Hybrid C18 (pH resilient)10 mM NH₄HCO₃ (pH 10.5) / ACNHigh-resolution Prep-LC of the free-base amine[5].
Modified NP Flash Bare SilicaDCM / MeOH / 1% NH₄OHBulk crude cleanup of the free-base amine.
Amine-Modified NP KP-NH (Amine bonded)Hexane / Ethyl AcetateSensitive free-base amines prone to degradation.
Protocol 2: Free-Basing and Amine-Modified Flash Protocol
  • Liquid-Liquid Extraction (Free-Basing): Dissolve the crude HCl salt in Dichloromethane (DCM). Wash with 1M NaOH (pH > 10) to deprotonate the amine. Extract the aqueous layer 3x with DCM.

    • Validation Checkpoint: Spot the organic layer on TLC and stain with Ninhydrin. A purple spot confirms the successful extraction of the free secondary amine.

  • Column Selection: Load the concentrated organic layer onto an amine-functionalized silica flash column.

  • Elution: Run a gradient of Hexane to Ethyl Acetate.

    • Validation Checkpoint: If tailing still occurs, add 1% Triethylamine (Et₃N) to the mobile phase to suppress any residual silanol activity[4].

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH.
  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage.
  • HILIC Purification Strategies for Flash Chromatography - Teledyne Labs.
  • HILIC to the Rescue: Pharmaceutical Development Case Examples - LCGC International.
  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis - J. Chem. Pharm. Res.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Azaspiro[3.5]nonan-7-one Hydrochloride Derivatives

Welcome to the Advanced Application Support Center. As drug discovery moves away from planar, aromatic scaffolds to embrace three-dimensional architectures, spirocyclic building blocks have become indispensable. By incre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As drug discovery moves away from planar, aromatic scaffolds to embrace three-dimensional architectures, spirocyclic building blocks have become indispensable. By increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), spirocycles improve metabolic stability, aqueous solubility, and target specificity [1].

However, the unique geometry of 2-azaspiro[3.5]nonan-7-one hydrochloride presents distinct synthetic challenges. The spiro-fusion between the strained 4-membered azetidine ring and the 6-membered cyclohexanone ring severely restricts conformational flexibility. Consequently, the axial protons flanking the C7 ketone create a formidable steric shield, often derailing standard functionalization attempts.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you successfully derivatize this critical building block.

The Structural Logic of Spirocyclic Scaffolds

Before troubleshooting, it is crucial to understand why we tolerate the synthetic difficulty of this scaffold. The incorporation of the 2-azaspiro[3.5]nonane system—recently utilized to build highly selective PROTAC linkers for KRASG12D degradation [3]—is driven by its ability to precisely orient pharmacophores in 3D space.

G N1 Traditional Flat Scaffolds (Low Fsp3, High Lipophilicity) N2 Introduce Spirocyclic Motif 2-Azaspiro[3.5]nonan-7-one N1->N2 Scaffold Hopping N3 Increased 3D Character (Higher Fsp3) N2->N3 N4 Conformational Restriction N2->N4 N5 Improved ADME-Tox (Better Solubility & Stability) N3->N5 N6 Enhanced Target Selectivity (Precise Spatial Orientation) N4->N6

Fig 1. Logical progression of incorporating spirocyclic motifs to improve drug-like properties.

Diagnostic FAQs & Troubleshooting
Q1: My reductive amination at the C7 ketone is stalling at <20% yield using standard NaBH(OAc)3​ . How do I push this to completion?

The Causality: The C7 ketone is sterically hindered by the rigid chair conformation of the spiro-cyclohexanone ring. The 1,3-diaxial interactions block the Bürgi-Dunitz trajectory required for the amine to attack the carbonyl carbon. Standard mild reducing agents like NaBH(OAc)3​ fail because the initial imine/enamine formation is thermodynamically unfavorable and kinetically slow. The Solution: You must force the imine formation using a strong oxophilic Lewis acid before introducing the hydride source. Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) coordinates to the ketone oxygen, drawing electron density away from the carbon and making it highly electrophilic. It also acts as a water scavenger, driving the equilibrium forward [4].

Q2: I am attempting a Grignard addition at C7, but I only recover unreacted starting material. Why?

The Causality: Grignard reagents ( RMgX ) are highly basic. Because the approach to the C7 carbonyl carbon is sterically blocked, the Grignard reagent acts as a base instead of a nucleophile, abstracting the relatively accessible acidic α -protons at C6 or C8. This leads to enolization of the ketone. Upon aqueous workup, the enolate simply protonates back to the starting ketone. The Solution: Perform a transmetalation to an organocerium reagent ( RCeCl2​ ). Cerium is highly oxophilic, which activates the carbonyl, but the C-Ce bond is significantly less polarized than the C-Mg bond. This drastically reduces the basicity of the reagent while maintaining high nucleophilicity, suppressing enolization and forcing the addition [2].

Q3: How should I handle the hydrochloride salt during N-derivatization at the C2 azetidine position?

The Causality: The commercial building block is supplied as an HCl salt to stabilize the secondary amine. The azetidine ring is highly strained (~26 kcal/mol ring strain). Using harsh inorganic bases (like NaOH or KOH ) at elevated temperatures to free-base the amine can trigger ring-opening side reactions. The Solution: Use mild, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) in aprotic solvents (DCM or DMF) at 0 °C to room temperature. This safely neutralizes the HCl salt without risking the integrity of the spirocycle.

Quantitative Optimization Data

The following table summarizes the expected yield improvements when switching from standard to sterically-optimized conditions for 2-azaspiro[3.5]nonan-7-one derivatives.

TransformationStandard Reagents / ConditionsPrimary ChallengeOptimized ReagentsOptimized Yield Range
Reductive Amination NaBH(OAc)3​ , DCE, RTBlocked imine formation Ti(OiPr)4​ , then NaBH4​ , EtOH75% - 90%
Nucleophilic Addition RMgBr , THF, 0 °CEnolization over addition RMgBr , CeCl3​ , THF, -78 °C80% - 95%
N-Protection (C2) Boc2​O , Na2​CO3​ , H2​O /THFBiphasic mass transfer Boc2​O , DIPEA, DCM, 0 °C> 95%
Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Do not skip the "Validation Checkpoints," as they provide immediate physical feedback on the success of the intermediate steps.

Protocol A: Lewis Acid-Mediated Reductive Amination at C7

Note: Ensure the C2 azetidine nitrogen is pre-protected (e.g., N-Boc or N-Cbz) before performing this step to prevent polymerization or unwanted cross-reactivity.

  • Imine Formation: To a flame-dried round-bottom flask under argon, add the N-protected 2-azaspiro[3.5]nonan-7-one (1.0 eq) and the desired amine (1.2 eq). Dissolve in anhydrous THF (0.2 M).

  • Activation: Add Titanium(IV) isopropoxide ( Ti(OiPr)4​ , 2.0 eq) dropwise at room temperature. Stir the yellow homogeneous solution for 16 hours.

    • Validation Checkpoint: The solution should remain clear. Cloudiness at this stage indicates moisture contamination, which prematurely hydrolyzes the titanium reagent.

  • Reduction: Cool the reaction to 0 °C. Add anhydrous Ethanol (equal volume to THF) followed by Sodium Borohydride ( NaBH4​ , 1.5 eq) in small portions. Stir for 4 hours, allowing it to warm to room temperature.

  • Quench & Workup: Slowly add water (3 mL per mmol of Ti).

    • Validation Checkpoint: A dense, white precipitate of titanium dioxide ( TiO2​ ) will immediately form. This confirms the successful destruction of the titanium complex.

  • Isolation: Filter the entire suspension through a tightly packed pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (EtOAc). Concentrate the filtrate and purify via flash chromatography.

G S1 Start: Reductive Amination at C7 Ketone S2 Is the amine nucleophile sterically hindered? S1->S2 S3 Standard Conditions: NaBH(OAc)3, DCE, RT S2->S3 No S5 Lewis Acid Activation: Ti(OiPr)4, then NaBH4 S2->S5 Yes S4 Yield < 20% or Incomplete Imine Formation? S3->S4 S4->S5 Yes (Steric Block) S6 Success: Desired C7-Amine Derivative S4->S6 No (Good Yield) S5->S6

Fig 2. Decision tree for selecting reductive amination conditions for hindered spiro-ketones.

Protocol B: Organocerium Addition to C7 Ketone
  • Cerium Drying (Critical Step): Place Cerium(III) chloride heptahydrate ( CeCl3​⋅7H2​O , 1.5 eq) in a Schlenk flask. Heat to 140 °C under high vacuum (< 0.1 mbar) for 2 hours with vigorous magnetic stirring.

    • Validation Checkpoint: The powder must remain highly mobile and free-flowing. If it melts or clumps, the heating was too rapid, trapping moisture. Discard and restart.

  • Activation: Cool to room temperature, backfill with argon, and add anhydrous THF to form a white suspension. Stir vigorously for 2 hours at room temperature.

  • Transmetalation: Cool the suspension to -78 °C. Add the Grignard reagent (1.5 eq) dropwise. Stir at -78 °C for 1 hour. The suspension will typically turn yellow or light brown, indicating the formation of the organocerium species.

  • Addition: Add the N-protected 2-azaspiro[3.5]nonan-7-one (1.0 eq) dissolved in a minimum amount of THF dropwise down the side of the flask.

  • Completion: Stir at -78 °C for 2 hours, then slowly warm to 0 °C. Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and concentrate.

References
  • National Center for Biotechnology Information (NIH PMC)
  • Chemical Reviews (ACS Publications)
  • Journal of Medicinal Chemistry (ACS Publications)
  • Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone ACS Publications URL
Optimization

Technical Support Center: Protocols for Moisture-Sensitive 2-Azaspiro[3.5]nonan-7-one Hydrochloride

Welcome to the technical support guide for 2-Azaspiro[3.5]nonan-7-one hydrochloride. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for the proper handlin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Azaspiro[3.5]nonan-7-one hydrochloride. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for the proper handling, storage, and troubleshooting of this moisture-sensitive reagent. Adherence to these protocols is critical for ensuring reagent integrity, achieving reproducible experimental outcomes, and preventing material degradation.

Section 1: Compound Profile & Moisture Sensitivity

2-Azaspiro[3.5]nonan-7-one hydrochloride is a hygroscopic solid. The term "hygroscopic" describes a substance that readily absorbs moisture from the atmosphere.[1] The hydrochloride salt form, in particular, has a strong affinity for water molecules. Exposure to ambient humidity can lead to physical changes (clumping, caking) and chemical degradation, compromising the purity and reactivity of the compound.[2] This can have significant downstream consequences, including inconsistent reaction yields and the formation of impurities.[3][4]

Section 2: Frequently Asked Questions (FAQs) - Storage & Handling Fundamentals

Q1: What are the ideal long-term storage conditions for this compound?

A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For optimal protection against ambient moisture, storage within a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) is strongly recommended.[1][5] Some suppliers may also recommend refrigerated storage (e.g., 4°C) to further slow potential degradation.[6] Always consult the Safety Data Sheet (SDS) or supplier-specific documentation for the most accurate storage temperature.

Q2: Why is an inert atmosphere necessary for handling?

A2: An inert atmosphere, typically dry nitrogen or argon, displaces the ambient air in the storage container and handling environment (e.g., a glovebox).[7] This is crucial because it removes atmospheric moisture, which is the primary threat to the stability of the compound.[8] For weighing and aliquoting, performing the task inside a glovebox or using a Schlenk line with a positive pressure of inert gas is the best practice to prevent moisture uptake.[9][10]

Q3: How can I visually identify a sample that may be compromised by moisture?

A3: A pristine sample of a solid reagent should be a free-flowing powder. The first visual sign of moisture contamination is typically caking or the formation of clumps.[2] The material may become sticky or difficult to handle. In more advanced stages of degradation, discoloration may occur. If you observe these changes, the reagent's purity is questionable and it should be evaluated before use in a critical reaction.

Q4: Can I dry the compound if I suspect it has absorbed moisture?

A4: Attempting to dry a hygroscopic hydrochloride salt can be challenging. Heating the compound under vacuum is a common technique, but it carries risks. The compound could degrade at elevated temperatures, and residual hydrochloric acid could potentially be released, creating a corrosive environment in your vacuum oven.[11] A safer but slower method is to store the material in a vacuum desiccator over a strong desiccant like phosphorus pentoxide for an extended period. However, the most reliable approach for critical applications is to discard the compromised reagent and use a fresh, properly stored sample.[12]

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Receiving and Initial Inspection
  • Verify Seal Integrity: Upon receipt, immediately inspect the manufacturer's seal (e.g., a Sure/Seal™ bottle cap) to ensure it is intact.[13]

  • Examine Physical State: Observe the compound through the container. It should be a free-flowing solid. Note any clumping or discoloration on the receiving documents.

  • Log Information: Record the date of receipt, lot number, and initial observations.

  • Immediate Storage: Promptly move the container to the designated controlled storage area (e.g., a desiccator in a cold room). Do not leave it on an open lab bench.

SOP 2: Weighing and Dispensing in an Inert Atmosphere (Glovebox)
  • Prepare the Environment: Ensure the glovebox has a dry, inert atmosphere (e.g., <10 ppm H₂O). Purge all necessary labware (spatulas, weigh boats, vials) in the antechamber before bringing them into the main chamber.

  • Equilibrate Compound: Place the sealed container of 2-Azaspiro[3.5]nonan-7-one hydrochloride inside the glovebox antechamber and allow it to equilibrate to the internal temperature for at least 30 minutes to prevent condensation.

  • Transfer to Main Chamber: Once equilibrated, move the container into the main glovebox chamber.

  • Dispense Reagent: Open the container only within the inert atmosphere. Using a clean, dry spatula, weigh the desired amount of the compound into a tared vial.

  • Seal Securely: Immediately and tightly seal both the primary stock container and the vial containing the dispensed reagent. Consider using paraffin film to reinforce the seal on the stock container before removing it from the glovebox.

  • Log Usage: Record the amount taken and the date on a log sheet attached to the stock container. This helps track usage and exposure frequency.

Section 4: Troubleshooting Guide - Experimental Issues

Q1: My reaction yields are consistently low or irreproducible. Could the reagent be the problem?

A1: Yes, this is a classic symptom of using a moisture-compromised reagent.[3] When 2-Azaspiro[3.5]nonan-7-one hydrochloride absorbs water, its effective concentration decreases, and potential hydrolysis byproducts can interfere with or inhibit the desired reaction pathway.[4]

  • Troubleshooting Steps:

    • Use a freshly opened bottle of the reagent or a sample that has been rigorously stored under inert conditions.[12]

    • Ensure all reaction solvents are anhydrous and that glassware was properly dried (oven or flame-dried) before use.[14]

    • Run a small-scale control reaction comparing the suspect reagent with a new batch to confirm if reagent quality is the root cause.

Q2: I observe unexpected spots on my TLC plate or peaks in my LC-MS that don't correspond to starting material or product. What could be happening?

A2: Unexpected byproducts are often a result of reagent degradation.[3] Moisture can cause the hydrochloride salt to hydrolyze, creating new impurities that can participate in side reactions.

  • Troubleshooting Steps:

    • Analyze a sample of the suspect starting material by NMR or LC-MS to check for impurities before starting the reaction.

    • Review your handling procedure. Were there any points where the material could have been exposed to air, such as during weighing?[15]

    • Strictly adhere to inert atmosphere techniques for all subsequent experiments.[8]

Q3: I accidentally left the container open on the bench for a few minutes. Is the material ruined?

A3: Not necessarily ruined, but its integrity is now questionable. The extent of moisture absorption depends on the ambient humidity and exposure time. The material should be considered suspect and should not be used for reactions where stoichiometry and purity are critical.

  • Recommended Action: Follow the decision-making workflow outlined in the diagram below. For non-critical applications, you might proceed after a risk assessment, but for drug development or cGMP work, the material should be quarantined and likely discarded.

Section 5: Data Summary & Visual Aids

Table 1: Storage Condition Summary
ParameterRecommended ConditionRationalePotential Consequence of Deviation
Atmosphere Dry, Inert (Nitrogen/Argon)Prevents contact with atmospheric moisture.[7]Rapid moisture absorption, leading to clumping and degradation.[2]
Temperature Cool (e.g., 4°C) or as per SDSSlows the rate of any potential chemical degradation.[6]Increased rate of decomposition, especially if moisture is present.
Container Tightly-sealed, original manufacturer's bottleMinimizes ingress of ambient air and moisture.[13]Compromised seal allows for continuous moisture contamination.
Location DesiccatorProvides a secondary barrier against moisture during storage.[5]Exposure to fluctuating lab humidity, accelerating degradation.
Diagram 1: Troubleshooting Flowchart for Suspected Moisture Contamination

G B Visual Inspection: Check for clumping or discoloration C Is the reagent a free-flowing powder? B->C D Quarantine & Label as 'Suspect'. Do not use for critical reactions. C->D No E Is this for a critical (e.g., cGMP) application? C->E  Yes H Optional QC: Perform Karl Fischer titration to quantify water content. D->H F Decision: Discard Material E->F Yes G Decision: Use with caution for non-critical scouting experiments only. E->G  No H->F High H₂O H->G Acceptable H₂O A A A->B

Caption: Workflow for assessing a potentially moisture-compromised sample.

References

  • Chemical Storage: Hygroscopic, Deliquescent and Efflorescent substances. University of Washington. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. Ibis Scientific, LLC. [Link]

  • The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. Interactive Learning Paradigms, Incorporated. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. University of Pittsburgh. [Link]

  • When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC. National Center for Biotechnology Information. [Link]

  • How do you handle hygroscopic salts? - HepatoChem. HepatoChem. [Link]

  • Water Sensitive Reactions - Utah Tech University. Utah Tech University. [Link]

  • Drying salts with HCl solution - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 2-Azaspiro[3.5]nonan-7-one Hydrochloride for Preclinical Studies

Welcome to the technical support center for the synthesis and scale-up of 2-Azaspiro[3.5]nonan-7-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Azaspiro[3.5]nonan-7-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning from bench-scale synthesis to the multi-gram and kilogram-scale production required for preclinical studies. Spirocyclic scaffolds are increasingly vital in modern drug discovery for their ability to introduce three-dimensionality, which can improve pharmacological properties.[1][2][3] The synthesis of these complex structures, however, presents unique challenges, particularly during scale-up.[4][5]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a robust, reproducible, and scalable process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-Azaspiro[3.5]nonan-7-one hydrochloride, presented in a question-and-answer format. A common synthetic strategy involves the initial formation of a protected azetidine ring followed by the construction of the cyclohexanone moiety, often culminating in a deprotection and salt formation step. The troubleshooting below is based on a generalized reductive amination and cyclization pathway.

Problem 1: Low Yield in the Reductive Amination Step

Q: My initial reductive amination to form the N-protected amino alcohol precursor is giving low yields upon scale-up. What are the likely causes and how can I fix this?

A: This is a frequent issue when scaling reductive aminations.[6][7] The primary culprits are often suboptimal imine/iminium ion formation, premature reduction of the starting ketone, or formation of byproducts.[8][9]

Potential Causes & Solutions:

  • Incomplete Imine Formation:

    • Causality: The reaction between the amine and the ketone to form the imine is an equilibrium process. Water, a byproduct, can inhibit this reaction. On a larger scale, localized concentration gradients and less efficient mixing can exacerbate this issue.

    • Solution:

      • Azeotropic Removal of Water: For larger scales, consider using a Dean-Stark apparatus with a suitable solvent like toluene to drive the equilibrium towards the imine.[10]

      • Drying Agents: The use of drying agents like anhydrous MgSO₄ or molecular sieves can be effective, but their removal on a large scale can be cumbersome.

      • pH Control: Imine formation is often most efficient at a slightly acidic pH (around 5-6).[8] The addition of a catalytic amount of a weak acid like acetic acid can facilitate the reaction without fully protonating the amine, which would render it non-nucleophilic.

  • Side-Reaction of Starting Ketone:

    • Causality: Non-selective reducing agents, such as sodium borohydride, can readily reduce the starting ketone to its corresponding alcohol, especially if added before imine formation is complete.[8]

    • Solution: Switch to a more selective reducing agent that favors the reduction of the protonated imine (iminium ion) over the ketone. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose and is widely used in process chemistry.[8][11] It is less basic and more sterically hindered, increasing its selectivity.

  • Formation of Secondary Amine Byproducts:

    • Causality: The desired product, a primary or secondary amine, can sometimes react with another molecule of the starting ketone, leading to undesired dimers or more complex mixtures.[9]

    • Solution: Maintain a slight excess of the amine starting material relative to the ketone to favor the formation of the desired initial product. Careful control of stoichiometry is critical during scale-up.

Problem 2: Difficulties with Work-up and Isolation of the Free Amine

Q: I'm experiencing emulsion formation and low recovery during the acid-base extraction to isolate the free 2-Azaspiro[3.5]nonan-7-one base before salt formation. How can I improve this?

A: Work-up and extraction are classic examples of processes that do not scale linearly. Issues that are minor at the 100 mg scale can become process-breaking at the 100 g scale.

Potential Causes & Solutions:

  • Emulsion Formation:

    • Causality: Emulsions are common when dealing with amines, especially after basification. The presence of fine particulates or partially soluble salts can stabilize these emulsions.

    • Solution:

      • Brine Wash: After basifying the aqueous layer to deprotonate your amine hydrochloride, perform the extraction and then wash the combined organic layers with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, reducing the solubility of organic materials and helping to break emulsions.[12]

      • Solvent Choice: Dichloromethane (DCM) is often effective but can be problematic at scale due to its density and environmental concerns. Consider switching to a less dense, water-immiscible solvent like ethyl acetate (EtOAc), methyl tert-butyl ether (MTBE), or 2-methyltetrahydrofuran (2-MeTHF).

      • Filtration: Before extraction, filtering the quenched reaction mixture through a pad of Celite® can remove insoluble materials that might stabilize an emulsion.

  • Low Recovery:

    • Causality: The free amine may have some water solubility, or the pH of the aqueous layer may not be sufficiently high to ensure complete deprotonation.

    • Solution:

      • Verify pH: Ensure the aqueous layer is strongly basic (pH > 10-11) before extraction to maximize the concentration of the free amine.[12] Use a pH meter, not just pH paper, for accurate measurement.

      • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. Three extractions are standard practice.

      • Back-Extraction: If the product is particularly precious, the combined aqueous layers can be re-extracted one final time to recover any remaining product.

Problem 3: Impure Hydrochloride Salt

Q: The final 2-Azaspiro[3.5]nonan-7-one hydrochloride product is off-color and shows impurities by LC-MS even after precipitation. What is the cause and what is the best purification strategy?

A: The purity of the final active pharmaceutical ingredient (API) is paramount. The issue likely lies in either the purity of the free base before salt formation or the crystallization/precipitation process itself.

Potential Causes & Solutions:

  • Co-precipitation of Impurities:

    • Causality: If the free amine contains neutral or basic impurities, they can be carried through the work-up and may co-precipitate with the desired hydrochloride salt.

    • Solution:

      • Purify the Free Base First: Before salt formation, consider purifying the crude free amine. A plug of silica gel, eluting with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%) to prevent streaking, can remove non-basic impurities.[12] Alternatively, vacuum distillation can be effective for thermally stable amines.[3]

      • Recrystallization: The most robust method for purifying the final salt is recrystallization. Dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol, or methanol) and then either cool slowly or add a less polar anti-solvent (e.g., diethyl ether, MTBE, or ethyl acetate) to induce crystallization.[12] This process is highly effective at excluding impurities from the crystal lattice.

  • Degradation During Salt Formation:

    • Causality: The addition of HCl can be exothermic. A rapid, uncontrolled addition on a large scale can cause localized heating, potentially leading to degradation.

    • Solution:

      • Controlled Addition: Add the HCl solution (e.g., HCl in dioxane or isopropanol) slowly and with efficient stirring to a cooled solution (0-10 °C) of the free amine.

      • Monitor Temperature: Use a temperature probe to monitor the internal temperature of the reactor during the addition of acid.

Troubleshooting Summary Potential Cause Recommended Solution
Low Reductive Amination Yield Premature ketone reductionUse a selective reducing agent like Sodium Triacetoxyborohydride (STAB).[8]
Incomplete imine formationControl pH to ~5-6; consider azeotropic water removal at scale.
Work-up/Extraction Issues Emulsion formationWash organic layers with brine; consider filtering through Celite®.[12]
Low recovery of free amineEnsure aqueous layer is strongly basic (pH > 10); perform multiple extractions.[12]
Impure Final HCl Salt Co-precipitation of impuritiesPurify the free base before salt formation; recrystallize the final salt.
Product degradationAdd HCl solution slowly to a cooled solution of the free base with good stirring.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control when scaling this synthesis from 10g to 1kg?

A1: The three most critical parameters are:

  • Temperature Control: Exothermic events (e.g., quenching a reducing agent, salt formation) that are easily managed in a lab flask can lead to dangerous temperature spikes in a large reactor. Ensure you have adequate cooling capacity and use controlled addition rates.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in increased byproduct formation and lower yields. The choice of impeller and stirring speed is crucial in large reactors.

  • Process Safety: A thorough safety review is essential. For example, if using hydride-based reducing agents, ensure proper quenching procedures and ventilation to handle hydrogen gas evolution.[11] Understand the thermal stability of all intermediates.[13]

Q2: What is the recommended method for forming the hydrochloride salt at a large scale?

A2: The most controlled and scalable method is to dissolve the purified free amine in a suitable solvent (like isopropanol, ethanol, or ethyl acetate) and add a pre-titrated solution of HCl in a compatible solvent (e.g., 2M HCl in isopropanol). Adding gaseous HCl is also an option in a well-equipped facility but requires specialized equipment. The key is slow, controlled addition to a stirred, cooled solution to manage the exotherm and promote the formation of a crystalline solid rather than an oil.

Q3: Which analytical techniques are essential for in-process control (IPC) and final product release?

A3:

  • In-Process Controls (IPCs):

    • TLC/LC-MS: To monitor reaction completion and identify major byproducts.

    • ¹H NMR: To confirm the structure of key intermediates after isolation.

  • Final Product Release:

    • ¹H NMR & ¹³C NMR: For structural confirmation and identification of impurities.

    • LC-MS: To determine purity (e.g., >98%).

    • Elemental Analysis (CHN): To confirm the elemental composition, especially the chloride content for the salt.

    • Melting Point: As an indicator of purity.

    • Karl Fischer Titration: To determine the water content.

Q4: How should I handle and store the final 2-Azaspiro[3.5]nonan-7-one hydrochloride?

A4: The compound is a solid hydrochloride salt. It should be stored in a well-sealed container in a cool, dry place, protected from light. While generally stable, many amine hydrochlorides can be hygroscopic, so storage in a desiccator or a controlled low-humidity environment is recommended for long-term stability.

Experimental Protocols & Visualizations

Protocol 1: Scalable Synthesis of N-Boc-2-Azaspiro[3.5]nonan-7-one

This protocol outlines a potential route involving the protection of a key intermediate.

Materials:

  • 1-Boc-azetidin-3-one

  • Vinylmagnesium bromide (1 M in THF)

  • Ozone (O₃)

  • Sodium borohydride (NaBH₄)

  • Dess-Martin periodinane (DMP) or other suitable oxidizing agent (e.g., SO₃•Pyridine for scale)

  • Solvents: THF, DCM, Methanol

Step-by-Step Procedure:

  • Grignard Addition: To a cooled (-78 °C) solution of 1-Boc-azetidin-3-one (1.0 eq) in anhydrous THF, add vinylmagnesium bromide (1.2 eq) dropwise. Monitor by TLC. Upon completion, quench carefully with saturated aqueous NH₄Cl solution.

  • Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Ozonolysis: Dissolve the crude alcohol in DCM/Methanol (e.g., 9:1) and cool to -78 °C. Bubble ozone through the solution until a persistent blue color is observed. Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Reductive Work-up: Add sodium borohydride (2.0 eq) portion-wise at -78 °C to reduce the intermediate ozonide to the diol. Allow the reaction to warm to room temperature.

  • Oxidation: After a suitable work-up to isolate the diol, dissolve it in DCM. Add Dess-Martin periodinane (2.5 eq) and stir at room temperature. For larger scales, consider a Swern or Parikh-Doering oxidation for easier work-up and better safety profile.

  • Purification: After quenching and work-up, purify the crude N-Boc-2-Azaspiro[3.5]nonan-7-one by column chromatography on silica gel.

Protocol 2: Deprotection and Hydrochloride Salt Formation

Materials:

  • N-Boc-2-Azaspiro[3.5]nonan-7-one

  • 4M HCl in Dioxane (or Isopropanol)

  • Isopropanol (IPA)

  • Methyl tert-butyl ether (MTBE)

Step-by-Step Procedure:

  • Deprotection: Dissolve the N-Boc protected ketone (1.0 eq) in a minimal amount of a suitable solvent like isopropanol. Add 4M HCl in dioxane (4-5 eq) and stir at room temperature. Monitor the reaction by LC-MS until all starting material is consumed (typically 2-4 hours).

  • Precipitation: Concentrate the reaction mixture under reduced pressure. Add MTBE as an anti-solvent to precipitate the hydrochloride salt.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold MTBE to remove any soluble impurities.

  • Drying: Dry the white solid under vacuum at 40-50 °C to a constant weight to yield 2-Azaspiro[3.5]nonan-7-one hydrochloride.

Visualizations

Scale_Up_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification & Isolation Start Starting Materials Reaction Key Cyclization / Reductive Amination Start->Reaction Quench Reaction Quench Reaction->Quench Extraction Acid-Base Extraction (Purification of Free Base) Quench->Extraction Salt HCl Salt Formation Extraction->Salt Recrystal Recrystallization (Optional, for high purity) Salt->Recrystal Filter Filtration & Washing Salt->Filter Direct isolation Recrystal->Filter If performed Dry Drying under Vacuum Filter->Dry Final Final Product: 2-Azaspiro[3.5]nonan-7-one HCl Dry->Final

Caption: General workflow for the synthesis and purification of the target compound.

Troubleshooting_Tree Problem Low Purity of Final HCl Salt Cause1 Impure Free Base Used Problem->Cause1 Cause2 Ineffective Crystallization Problem->Cause2 Cause3 Degradation during Salt Formation Problem->Cause3 Sol1a Purify free base via chromatography Cause1->Sol1a Sol1b Purify free base via vacuum distillation Cause1->Sol1b Sol2a Recrystallize from a suitable solvent system Cause2->Sol2a Sol2b Screen for optimal anti-solvent Cause2->Sol2b Sol3a Add HCl solution slowly at low temperature (0-10 °C) Cause3->Sol3a

Caption: Decision tree for troubleshooting an impure final product.

References

  • Zhang, Y., et al. (2024). Large-Scale Asymmetric Synthesis of Spirocyclic Building Blocks for Drug Development. Synthesis, 56(04), 647-651.
  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

  • ResearchGate. An improved synthesis of 2-oxa-7-azaspiro[8][14]nonane and analogs as novel reagents in medicinal chemistry. Available from: [Link]

  • Gomtsyan, A. (2012). Synthetic Routes to Approved Drugs Containing a Spirocycle. Pharmaceuticals, 5(3), 224-241. Available from: [Link]

  • ChemRxiv. (2023). Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. Available from: [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Available from: [Link]

  • Liu, Y., et al. (2023). Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. Angewandte Chemie International Edition, 62(19), e202301931. Available from: [Link]

  • ACS Publications. Diastereoselective Synthesis of Cyclic and Spirocyclic Quaternary Carbons via Iron-Catalyzed Ring Contraction of Cyclic Ketones: A Formal Synthesis of Perhydrohistrionicotoxin. Available from: [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. (2022). Journal of Medicinal Chemistry, 65(12), 8563-8577. Available from: [Link]

  • CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • CatSci Ltd. Technical Piece: Catalysis Introduction. Available from: [Link]

  • Caron, S., & Hawkins, J. M. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8614-8653. Available from: [Link]

  • ResearchGate. What are the difficulties associated with reductive amination? How to control byproduct formation?. Available from: [Link]

  • Recent Advances in Synthetic Routes to Azacycles. (2023). Molecules, 28(14), 5483. Available from: [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. (2022). International Journal of Molecular Sciences, 23(19), 11846. Available from: [Link]

  • Beilstein Journals. (2018). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Reductive Amination. Available from: [Link]

  • Chemical Science. (2021). Oxa-spirocycles: synthesis, properties and applications. Available from: [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

  • Angene Chemical. 2-Azaspiro[3.5]nonane, hydrochloride (1:1). Available from: [Link]

  • Scribd. Design and Synthesis of Spirocycles. Available from: [Link]

  • HETEROCYCLES. (2022). Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l-asparagine and l-aspartic acid. 105(1), 487-498. Available from: [Link]

  • Advanced Synthesis & Catalysis. (2023). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Azaspiro[3.5]nonan-7-one Hydrochloride and Piperidine Scaffolds in Drug Design

In the intricate process of drug discovery, the selection of a core molecular scaffold is a decision of paramount importance. This choice dictates not only the three-dimensional geometry of a potential drug candidate but...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate process of drug discovery, the selection of a core molecular scaffold is a decision of paramount importance. This choice dictates not only the three-dimensional geometry of a potential drug candidate but also profoundly influences its physicochemical properties, pharmacokinetic profile, and biological activity. For decades, the piperidine ring has been revered as a "privileged scaffold," a cornerstone in medicinal chemistry due to its ubiquitous presence in approved drugs and its versatile nature.[1][2] However, the modern imperative to "escape from flatland"—moving away from planar, aromatic systems—has propelled the exploration of novel, three-dimensional (3D) scaffolds.[3] Among these, spirocyclic systems like 2-azaspiro[3.5]nonan-7-one have emerged as powerful tools to overcome the limitations of their classical counterparts.

This guide provides an in-depth, objective comparison between the traditional piperidine scaffold and the novel 2-azaspiro[3.5]nonan-7-one hydrochloride. We will dissect their structural nuances, compare their impact on key drug-like properties, and provide validated experimental protocols to empower researchers in making strategic decisions for their drug design campaigns.

Structural and Conformational Analysis: Rigidity vs. Flexibility

The fundamental difference between these two scaffolds lies in their conformational freedom. This structural variance is the primary driver of their distinct behaviors in biological systems.

The Versatile Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle, predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.[4] This conformation allows substituents to be positioned in either axial or equatorial orientations, which are in rapid equilibrium through a process of ring inversion.[4] While this flexibility can be advantageous, allowing the molecule to adapt to various binding pockets, it comes at an entropic cost upon binding to a target protein. The molecule must "pay" a penalty to lock into the single, bioactive conformation required for activity.

The Rigid 2-Azaspiro[3.5]nonan-7-one Scaffold

In contrast, the 2-azaspiro[3.5]nonan-7-one scaffold is defined by its rigidity. The central spirocyclic carbon atom, shared between the azetidine and cyclohexanone rings, locks the molecule into a well-defined three-dimensional shape. This inherent rigidity offers several key advantages:

  • Pre-organization for Binding: The scaffold holds appended functional groups in a specific spatial orientation, potentially matching the binding requirements of a target protein more precisely. This can lead to a significant increase in binding affinity and potency.[3]

  • Increased Fsp³ Character: Spirocycles inherently possess a higher fraction of sp³-hybridized carbons compared to their flatter, non-spirocyclic counterparts. An increased Fsp³ character is strongly correlated with improved clinical success, often leading to better solubility and more favorable pharmacokinetic profiles.[3][5]

  • Vectorial Projection: The spirocyclic core projects substituents into distinct vectors in 3D space, enabling a more comprehensive exploration of the chemical space around a target's binding site.[6]

G cluster_0 Piperidine Scaffold cluster_1 2-Azaspiro[3.5]nonan-7-one Scaffold a Flexible Chair Conformation b Axial/Equatorial Substituents a->b c Ring Inversion b->c X vs d Rigid 3D Structure e Spirocyclic Center d->e f Fixed Substituent Vectors e->f g High Fsp³ Character e->g

Caption: Core conformational differences between the scaffolds.

Comparative Physicochemical Properties

The structural differences manifest as distinct physicochemical profiles, which are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of a spirocyclic core can be a deliberate strategy to fine-tune these parameters.[5]

PropertyPiperidine Scaffold2-Azaspiro[3.5]nonan-7-one HClRationale & Impact in Drug Design
Basicity (pKa) ~11.2 (for piperidine)[7]Basic (Supplied as HCl salt)Both scaffolds contain a basic nitrogen, crucial for forming salt bridges with targets like GPCRs and ion channels. The exact pKa can be modulated by substituents.
Lipophilicity (LogP/LogD) Moderately LipophilicGenerally LowerSpirocycles often decrease lipophilicity, which can enhance aqueous solubility and reduce off-target toxicity.[3][5]
Aqueous Solubility VariableGenerally HigherThe increased Fsp³ character and reduced lipophilicity of spirocycles typically lead to improved aqueous solubility, a major advantage for oral bioavailability.[6]
Metabolic Stability Susceptible to oxidationOften ImprovedThe quaternary spirocenter can block adjacent sites from metabolic attack by CYP450 enzymes, enhancing metabolic stability.[8][9]
Topological Polar Surface Area (TPSA) ~12 Ų (piperidine)>30 Ų (due to C=O)The ketone in the spirocycle increases TPSA, potentially impacting cell permeability but also improving solubility.
Novelty & IP Well-explored, crowded IP spaceNovel, open IP spaceThe use of novel spirocyclic scaffolds can provide a significant advantage in securing intellectual property.[6]

Impact on ADME and Pharmacological Profile

The ultimate goal of scaffold hopping is to create a better drug. The choice between a piperidine and a spirocyclic analogue can have profound consequences on the ADME profile and overall efficacy.

Enhancing Metabolic Stability

A common liability of piperidine-containing drugs is their susceptibility to metabolic oxidation, often at the carbons alpha to the nitrogen.[8] This can lead to rapid clearance and poor bioavailability.

Causality: Replacing a susceptible hydrogen atom with a carbon that is part of a spirocyclic ring effectively shields that position from enzymatic attack. This is a key strategy for improving metabolic stability and extending a drug's half-life. Studies have shown that replacing piperidine or piperazine rings with azaspirocycles can lead to significantly improved metabolic profiles.[3][5]

Improving Potency and Selectivity

The conformational rigidity of the 2-azaspiro[3.5]nonan-7-one scaffold is its most powerful feature for enhancing biological activity. By locking the molecule in a bioactive conformation, the entropic penalty of binding is minimized, which can translate directly to higher affinity (potency).[3] Furthermore, the precise positioning of substituents can lead to improved selectivity, as the rigid scaffold is less likely to fit into the binding sites of off-target proteins.

Caption: Workflow for addressing ADME issues via scaffold hopping.

Synthesis and Accessibility: A Practical Consideration

A critical factor in scaffold selection is synthetic tractability. The ease and cost of synthesis can determine the feasibility of a drug development program.

  • Piperidine Scaffolds: The synthesis of piperidines is well-established. Common methods include the catalytic hydrogenation of corresponding pyridine precursors, a robust and scalable reaction.[10][11] The vast commercial availability of diversely substituted piperidines makes them highly accessible for initial screening and structure-activity relationship (SAR) studies.

  • 2-Azaspiro[3.5]nonan-7-one Hydrochloride: The synthesis of spirocyclic scaffolds is inherently more complex. It often requires multi-step sequences and may involve specialized reactions like [2+2] cycloadditions to construct the strained four-membered azetidine ring.[12] While building blocks like 2-azaspiro[3.5]nonan-7-one hydrochloride are commercially available from specialty suppliers, their cost is higher and the diversity of derivatives is more limited compared to simple piperidines.

Experimental Protocols

To provide a practical framework for comparing compounds containing these scaffolds, we present the following validated, self-validating experimental protocols.

Protocol 1: In Vitro Metabolic Stability Assay

This protocol is designed to compare the intrinsic clearance of compounds in liver microsomes, a key indicator of metabolic stability.

Objective: To determine the rate of metabolism by CYP450 enzymes.

Methodology:

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 2 mg/mL HLM stock solution in a 0.1 M phosphate buffer (pH 7.4).

  • Compound Incubation: In a 96-well plate, add the test compound (from a 10 mM DMSO stock) to the phosphate buffer to a final concentration of 1 µM.

  • Pre-incubation: Add the HLM solution to each well and pre-incubate for 5 minutes at 37°C to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (cofactor).

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes. The reaction in each aliquot is immediately quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation Control: A control incubation without NADPH is run in parallel. A significant decrease in the parent compound in this control would invalidate the experiment, indicating chemical instability rather than metabolic degradation. A positive control compound with known metabolic properties (e.g., verapamil) must also be included.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t₁/₂) is determined from the slope of the natural log plot.

Protocol 2: Kinetic Aqueous Solubility Assay

This protocol measures the solubility of a compound in an aqueous buffer, a critical parameter for oral absorption.

Objective: To determine the maximum dissolved concentration of a compound at a specific pH.

Methodology:

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Dilution: Add 2 µL of the DMSO stock solution to 198 µL of a phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate. This creates a nominal concentration of 100 µM.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration between the dissolved and precipitated compound.

  • Separation: Centrifuge the plate to pellet any precipitated compound.

  • Quantification: Carefully transfer an aliquot of the supernatant to a new plate and dilute with acetonitrile. Quantify the concentration of the dissolved compound using a standard curve prepared in a 50:50 PBS/acetonitrile mixture, analyzed by LC-MS or UV-Vis spectroscopy.

  • Self-Validation Control: The standard curve must have an R² value >0.99. Visual inspection of the wells before centrifugation should confirm the presence of precipitate, ensuring the solution was saturated.

Conclusion and Strategic Recommendations

The choice between a piperidine and a 2-azaspiro[3.5]nonan-7-one scaffold is not a matter of which is "better," but which is more appropriate for the specific goals of a drug design project.

  • Choose Piperidine Scaffolds for:

    • Initial hit identification and broad SAR exploration, leveraging their wide availability and synthetic accessibility.

    • Projects where some conformational flexibility is desired to accommodate target plasticity.

    • When a well-established scaffold with a predictable metabolic profile is preferred for rapid lead optimization.

  • Choose 2-Azaspiro[3.5]nonan-7-one Scaffolds for:

    • Lead optimization to address specific liabilities such as poor metabolic stability, low solubility, or off-target activity.

    • Locking in a known bioactive conformation to maximize potency and selectivity.

    • Exploring novel chemical space to secure a strong intellectual property position.

Ultimately, the 2-azaspiro[3.5]nonan-7-one represents a powerful evolution in scaffold design, offering a strategic solution to the challenges often encountered with traditional heterocyclic systems. By understanding the fundamental trade-offs between these two valuable scaffolds, researchers can make more informed decisions, accelerating the journey toward safer and more effective medicines.

References

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Sources

Comparative

Escaping Flatland: A Comparative Guide to Metabolic Stability—2-Azaspiro[3.5]nonan-7-one Hydrochloride vs. Flat Aromatic Rings

For decades, medicinal chemistry has heavily relied on flat, sp2-hybridized aromatic rings (such as phenyls, pyridines, and planar heterocycles) to build drug-like molecules. While synthetically accessible, these "flatla...

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Author: BenchChem Technical Support Team. Date: April 2026

For decades, medicinal chemistry has heavily relied on flat, sp2-hybridized aromatic rings (such as phenyls, pyridines, and planar heterocycles) to build drug-like molecules. While synthetically accessible, these "flatland" structures often suffer from poor physicochemical properties, including low aqueous solubility, high lipophilicity, and susceptibility to rapid cytochrome P450 (CYP450)-mediated metabolism.

To overcome these limitations, drug development professionals are increasingly adopting three-dimensional spirocyclic scaffolds[1]. Among these, 2-Azaspiro[3.5]nonan-7-one hydrochloride has emerged as a highly versatile building block. By replacing flat aromatic or planar cyclic systems with this rigid, sp3-rich scaffold, researchers can fundamentally alter a molecule's pharmacokinetic profile[2].

This guide provides an objective, data-supported comparison of the metabolic stability of 2-azaspiro[3.5]nonan-7-one derivatives against traditional flat aromatic rings, detailing the mechanistic causality and the experimental protocols required to validate these properties.

Mechanistic Causality: Why 3D Geometry Dictates Metabolic Stability

The metabolic fate of a drug candidate is heavily influenced by its spatial geometry and electron distribution. The shift from flat aromatic rings to the 2-azaspiro[3.5]nonane scaffold introduces several critical changes:

  • Reduction of π-Electron Density: Flat aromatic rings possess dense π-electron clouds that readily undergo epoxidation or hydroxylation by the highly electrophilic iron-oxo species in the CYP450 active site. Spirocycles lack this extended π-system, removing a primary metabolic liability[3].

  • Increased Fsp3 (Fraction of sp3 Carbons): The 2-azaspiro[3.5]nonane core significantly increases the molecule's Fsp3. Higher Fsp3 correlates with lower lipophilicity (LogD), which reduces the compound's nonspecific binding affinity to the lipophilic pockets of CYP450 enzymes[1].

  • Steric Shielding and Rigid Vectorization: The orthogonal arrangement of the two rings in a spirocycle creates a bulky, three-dimensional microenvironment. This steric hindrance often prevents the molecule from orienting its vulnerable C-H bonds toward the catalytic heme iron of metabolic enzymes, thereby reducing intrinsic clearance (CL_int)[4].

G A Flat Aromatic Rings (e.g., Phenyl, Pyridyl) B High Lipophilicity & π-Electron Density A->B C High CYP450 Oxidation (Low Metabolic Stability) B->C D 2-Azaspiro[3.5]nonan-7-one (3D Spirocyclic Scaffold) E High Fsp3 & Rigid Vectorization D->E F Steric Shielding & Reduced Clearance E->F

Caption: Logical relationship of structural geometry and metabolic stability.

Comparative Data: Flat Aromatics vs. Azaspiro[3.5]nonane Scaffolds

When a flat aromatic ring (or a planar cyclic amine like piperidine/morpholine) is bioisosterically replaced with an azaspiro[3.5]nonane derivative, the physicochemical and metabolic properties shift predictably. The table below summarizes the quantitative trends observed in comparative drug discovery campaigns[2][4].

Table 1: Physicochemical and Metabolic Comparison
ParameterFlat Aromatic Analog (e.g., Phenyl/Piperidine)2-Azaspiro[3.5]nonane AnalogCausality / Impact on Drug Profile
Fsp3 Low (< 0.3)High (> 0.6)Increased 3D character; escapes "flatland" toxicity.
LogD (pH 7.4) ~3.5 to 4.5~2.0 to 2.5Reduced lipophilicity lowers unspecific CYP450 binding.
Aqueous Solubility < 10 µg/mL> 50 µg/mL3D structure disrupts crystal packing, enhancing dissolution.
HLM CL_int > 50 µL/min/mg (High)< 20 µL/min/mg (Low)Steric shielding protects against rapid hepatic clearance.
In vitro Half-life (t½) < 15 minutes> 45 minutesProlonged systemic exposure and improved bioavailability.

Note: Data represents aggregated trends from matched-pair analyses in modern medicinal chemistry optimization programs.

Experimental Methodology: Self-Validating Microsomal Stability Assay

To objectively compare the metabolic stability of a 2-azaspiro[3.5]nonan-7-one derivative against a flat aromatic counterpart, researchers must utilize a robust, self-validating Human Liver Microsome (HLM) assay.

The following protocol is designed to ensure scientific integrity by incorporating strict control mechanisms. The inclusion of a minus-NADPH control confirms that any observed degradation is strictly CYP450-mediated, ruling out chemical instability in the assay buffer.

Step-by-Step Protocol

1. Reagent Preparation:

  • Test Compounds: Prepare 10 mM stock solutions of the flat aromatic compound and the 2-azaspiro[3.5]nonane analog in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsomes: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a final assay concentration of 0.5 mg/mL protein.

  • NADPH Regenerating System: Prepare a solution containing NADP+ (1 mM), glucose-6-phosphate (5 mM), and glucose-6-phosphate dehydrogenase (1 U/mL) in magnesium chloride (3 mM).

2. Assay Execution (Self-Validating Setup):

  • Positive Control: Run Verapamil or Testosterone in parallel to validate the enzymatic activity of the HLM batch.

  • Negative Control (Minus-NADPH): Incubate the test compounds with HLM but replace the NADPH regenerating system with an equivalent volume of buffer. This validates that compound loss is due to metabolism, not chemical degradation or non-specific binding to plasticware.

  • Incubation: Pre-incubate the compound/HLM mixtures at 37°C for 5 minutes.

  • Initiation: Add the NADPH regenerating system to initiate the metabolic reaction.

3. Sampling and Quenching:

  • At predetermined time points (0, 5, 15, 30, and 60 minutes), withdraw 50 µL aliquots from the reaction mixture[2].

  • Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an analytical Internal Standard (IS).

4. Data Acquisition and Analysis:

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate microsomal proteins.

  • Analyze the supernatant via LC-MS/MS to quantify the percentage of the remaining parent compound.

  • Calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the slope of the natural log of percent remaining versus time.

Workflow Step1 1. Prepare Test Compound (1 µM in buffer) Step2 2. Add Human Liver Microsomes (0.5 mg/mL protein) Step1->Step2 Step3 3. Pre-incubate at 37°C (5 minutes) Step2->Step3 Step4 4. Initiate Reaction (Add NADPH Regenerating System) Step3->Step4 Step5 5. Aliquot & Quench (0, 5, 15, 30, 60 min into cold ACN) Step4->Step5 Step6 6. Centrifuge & LC-MS/MS (Quantify remaining parent) Step5->Step6

Caption: Step-by-step experimental workflow for microsomal stability assay.

Conclusion

The transition from flat aromatic rings to 3D spirocyclic architectures like 2-azaspiro[3.5]nonan-7-one hydrochloride represents a highly effective strategy for optimizing drug candidates. By increasing Fsp3 and lowering lipophilicity, researchers can systematically engineer molecules that resist rapid CYP450 metabolism while simultaneously improving solubility. When validating these bioisosteric replacements, utilizing strictly controlled, self-validating HLM assays ensures that the observed improvements in metabolic stability are both accurate and mechanistically sound.

References

  • Benchchem.advantages of spirocyclic scaffolds over planar structures in drug discovery.
  • CORE.The use of spirocyclic scaffolds in drug discovery.
  • Enamine.Sonidegib bioisosteres activity and ADME properties_web.
  • Benchchem.A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery.

Sources

Validation

A Senior Application Scientist's Guide to Spirocyclic Scaffolds: A Structural and Functional Comparison of 2-Azaspiro[3.5]nonan-7-one and 2-Azaspiro[3.3]heptane

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: Escaping Flatland in Modern Drug Discovery In the pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokin...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Escaping Flatland in Modern Drug Discovery

In the pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond traditional, planar aromatic systems—a strategic pivot often termed "escaping from flatland."[1] Spirocyclic scaffolds, characterized by their inherent three-dimensionality and rigid conformations, have emerged as powerful tools in this endeavor.[2] By introducing sp³-rich centers, these frameworks offer a unique opportunity to explore new chemical space, enhance binding interactions with biological targets, and fine-tune critical drug-like properties.[3]

This guide provides an in-depth comparison of two prominent azaspirocycles: the strained 2-azaspiro[3.3]heptane and the larger, functionalized 2-Azaspiro[3.5]nonan-7-one hydrochloride . We will dissect their structural nuances, compare their physicochemical properties with supporting data, and provide field-proven experimental protocols for their characterization, offering researchers a clear rationale for selecting the optimal scaffold for their specific drug discovery campaigns.

Part 1: A Tale of Two Rings: Structural and Conformational Analysis

The fundamental difference between these two scaffolds lies in their ring composition, which dictates their size, shape, and conformational flexibility.

  • 2-Azaspiro[3.3]heptane is a compact, highly rigid structure composed of a cyclobutane ring fused to an azetidine ring at a shared quaternary carbon.[4] This [3.3] system is notable for its significant ring strain, which locks the molecule into a well-defined, somewhat "twisted" conformation.

  • 2-Azaspiro[3.5]nonan-7-one features an azetidine ring fused to a six-membered cyclohexanone ring.[5] This larger [3.5] system has considerably less ring strain. The cyclohexane ring can adopt lower-energy chair or boat conformations, providing more flexibility and different spatial arrangements for substituents compared to its smaller counterpart.

The distinct geometries of these scaffolds result in different "exit vectors"—the specific angles and distances at which substituents can be placed. The rigid, predictable vectors of 2-azaspiro[3.3]heptane make it an excellent candidate for bioisosteric replacement of small heterocycles like piperidine.[6][7] In contrast, the 2-azaspiro[3.5]nonan-7-one scaffold provides a larger framework for building more complex molecules, with the ketone group offering a versatile chemical handle for further derivatization.

G cluster_0 2-Azaspiro[3.3]heptane cluster_1 2-Azaspiro[3.5]nonan-7-one A A B B

Caption: Bioisosteric replacement of piperidine with 2-azaspiro[3.3]heptane.

2-Azaspiro[3.5]nonan-7-one: A Versatile Scaffold for Novel Chemical Space

The larger 2-azaspiro[3.5]nonan-7-one is less a direct bioisostere and more a foundational building block for exploring new areas of chemical space. Its utility has been demonstrated in the development of potent inhibitors against the SARS-CoV-2 3C-like protease. [5]In these inhibitors, the spirocyclic core serves as a rigid anchor, while the ketone and amine functionalities allow for the attachment of different pharmacophoric groups that interact with the enzyme's binding pockets. [5]Derivatives have also shown promise as G protein-coupled receptor (GPCR) agonists and as covalent inhibitors for challenging oncology targets like KRAS G12C. [2][3]

Part 4: Experimental Corner: Protocols for Characterization

Trustworthy data is the bedrock of drug discovery. The following protocols outline standardized methods for the analysis of these spirocyclic building blocks.

Protocol 1: Analytical Characterization Workflow

A robust analytical workflow is crucial to confirm the identity, purity, and stability of any chemical scaffold before its inclusion in a synthetic campaign.

G start Spirocycle Sample hplc HPLC-UV/MS Analysis (Purity & Identity) start->hplc nmr NMR Spectroscopy (¹H, ¹³C for Structure) start->nmr data Data Review & Confirmation hplc->data nmr->data end Qualified for Synthesis data->end

Caption: A standard workflow for the analytical validation of spirocyclic scaffolds.

Protocol 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To determine the purity of the spirocycle and confirm its molecular weight. This protocol is self-validating by correlating the retention time from the UV chromatogram with the mass observed by the MS detector.

Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of the spirocycle hydrochloride salt and dissolve in 1 mL of 50:50 water:acetonitrile to create a 1 mg/mL stock solution. Dilute 10-fold for analysis.

  • Instrumentation:

    • HPLC System: Standard analytical HPLC (e.g., Agilent 1260, Waters Alliance).

    • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Mass Spectrometer: Electrospray Ionization (ESI) single quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

    • UV Detection: 210 nm and 254 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 50-500.

    • Expected [M+H]⁺: For 2-azaspiro[3.3]heptane, m/z = 98.1. For 2-Azaspiro[3.5]nonan-7-one, m/z = 140.1.

  • Data Analysis: Integrate the peak area in the UV chromatogram to determine purity (%). Confirm that the mass spectrum corresponding to the main peak shows the expected [M+H]⁺ ion.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the precise chemical structure and connectivity of the atoms.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation: 400 MHz or 500 MHz NMR spectrometer.

  • Expected ¹H NMR Spectral Features:

    • 2-Azaspiro[3.3]heptane: Due to the high symmetry, the spectrum will be relatively simple. Expect complex multiplets in the aliphatic region (approx. 2.0-4.0 ppm) corresponding to the CH₂ groups of the azetidine and cyclobutane rings. The N-H proton will be a broad singlet, or may exchange with D₂O.

    • 2-Azaspiro[3.5]nonan-7-one: The spectrum will be more complex due to the lower symmetry. Expect distinct signals for the azetidine protons and the cyclohexanone protons. The protons alpha to the ketone (C6 and C8) will be shifted downfield (approx. 2.2-2.8 ppm) compared to the other CH₂ groups on the cyclohexane ring.

  • Expected ¹³C NMR Spectral Features:

    • 2-Azaspiro[3.3]heptane: A small number of signals due to symmetry. The spiro-carbon will be a key quaternary signal.

    • 2-Azaspiro[3.5]nonan-7-one: A signal corresponding to the ketone carbonyl carbon will be present at a characteristic downfield shift ( > 200 ppm). More signals will be present compared to the [3.3] system, reflecting the lower symmetry.

Conclusion and Strategic Recommendations

Both 2-Azaspiro[3.5]nonan-7-one and 2-azaspiro[3.3]heptane are valuable scaffolds for incorporating three-dimensionality into drug candidates. The choice between them is dictated by the specific goals of the research program.

  • Choose 2-Azaspiro[3.3]heptane for:

    • Direct bioisosteric replacement of small rings like piperidine and morpholine.

    • Strategically reducing lipophilicity (LogD) while maintaining or improving potency.

    • Applications requiring a compact, rigid scaffold with well-defined exit vectors.

  • Choose 2-Azaspiro[3.5]nonan-7-one for:

    • Building larger molecules where the spirocycle serves as a central anchor.

    • Exploring novel chemical space where a larger 3D framework is desired.

    • Programs that can leverage the ketone functionality for further synthetic elaboration (e.g., reductive amination).

By understanding the distinct structural, physicochemical, and functional characteristics of these scaffolds, researchers can make more informed decisions, accelerating the design and development of the next generation of innovative medicines.

References

A consolidated list of all sources cited within this guide.

  • Amino Acids. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. [Link]

  • Thieme Chemistry. (n.d.). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. [Link]

  • Organic Letters. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. [Link]

  • PubChem. (n.d.). 2-Azaspiro(3.3)heptane. [Link]

  • ResearchGate. (2020). An improved synthesis of 2-oxa-7-azaspiron[8][9]onane and analogs as novel reagents in medicinal chemistry. [Link]

  • ACS Medicinal Chemistry Letters. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. [Link]

  • ResearchGate. (2021). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). [Link]

  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link]

  • Figshare. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. [Link]

  • Hoodline. (2026). La Jolla Lab Hacks Fentanyl in Bid to Stop It From Stealing Your Breath. [Link]

  • ACS Omega. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. [Link]

  • Google Patents. (n.d.). CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid. [Link]

  • NextSDS. (n.d.). 7-thia-2-azaspiro[3.5]nonane hydrochloride — Chemical Substance Information. [Link]

  • ACS Omega. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. [Link]

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Comparative

Validating stereochemistry of 2-Azaspiro[3.5]nonan-7-one hydrochloride products via X-ray crystallography

Title: Unambiguous Stereochemical Validation of 2-Azaspiro[3.5]nonan-7-one Hydrochloride Derivatives: X-ray Crystallography vs. Orthogonal Techniques The Molecular Challenge: Spirocyclic Stereocenters The 2-azaspiro[3.5]...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unambiguous Stereochemical Validation of 2-Azaspiro[3.5]nonan-7-one Hydrochloride Derivatives: X-ray Crystallography vs. Orthogonal Techniques

The Molecular Challenge: Spirocyclic Stereocenters

The 2-azaspiro[3.5]nonan-7-one hydrochloride scaffold is a privileged building block in modern drug discovery, utilized to increase the three-dimensional (Fsp³) character of drug candidates and improve pharmacokinetic profiles compared to flat aromatic rings. While the unsubstituted core possesses a plane of symmetry, functionalization—such as asymmetric reductive amination at the C7 ketone or substitution at the C6/C8 positions—generates distinct stereocenters.

The analytical challenge arises from the molecule's unique geometry. The rigid spiro-fusion restricts global flexibility, but the cyclohexyl ring can still undergo chair-chair interconversions. Determining whether a C7-substituent is syn or anti to the azetidine ring, and establishing its absolute configuration, is paramount. A misassigned stereocenter can lead to drastic differences in target affinity and off-target toxicity. Therefore, structural validation must rely on robust, self-validating analytical systems.

Comparative Analysis: X-ray Crystallography vs. Solution-State Methods

To objectively evaluate the best approach for stereochemical assignment, we must compare X-ray crystallography against Nuclear Magnetic Resonance (NMR) and Chiral High-Performance Liquid Chromatography (HPLC)[1].

Table 1: Quantitative Performance Metrics for Stereochemical Analysis

ParameterX-ray Crystallography2D NMR SpectroscopyChiral HPLC / ECD
Sample Requirement High-quality single crystal (>0.1 mm)1–25 mg (solution state)Microgram quantities
Measurement Time Minutes to >24 hoursSeconds to hours10–30 minutes per run
Resolution Output Atomic resolution (1.0 - 2.5 Å)Through-space interactions (< 5 Å)Baseline enantiomer separation
Primary Data 3D electron density map1D/2D spectra (NOE cross-peaks)Chromatogram / Cotton effects
Key Advantage Unambiguous absolute configurationSolution-state molecular dynamicsHigh-throughput purity analysis

Data supported by stereochemistry validation metrics[1] and structural comparisons of deposited models[2].

Workflow & Decision Matrix

The decision to utilize X-ray versus NMR depends heavily on the physical properties of the synthesized derivative. Spiro compounds can be notoriously difficult to crystallize due to their rigid, non-planar structures which resist ordered packing in a crystal lattice[3].

G Start 2-Azaspiro[3.5]nonan-7-one Derivative Synthesized ChiralSep Chiral HPLC/SFC Separation (Enantiomer Isolation) Start->ChiralSep Cryst Crystallization Screen (Vapor Diffusion/Cooling) ChiralSep->Cryst Crystal grows NMR 2D NMR (NOESY/ROESY) (Relative Stereochemistry) ChiralSep->NMR No crystal Xray Single Crystal X-ray Diffraction (Absolute Configuration) Cryst->Xray High quality Cryst->NMR Poor diffraction Success Stereochemistry Validated Xray->Success ECD Electronic Circular Dichroism (Absolute Configuration) NMR->ECD Combine for Absolute ECD->Success

Decision-tree workflow for the stereochemical validation of spirocyclic derivatives.

Experimental Methodologies

Protocol A: Single-Crystal X-ray Crystallography (The Gold Standard)

X-ray crystallography is the definitive method for elucidating absolute stereochemistry[1]. For 2-azaspiro[3.5]nonan-7-one hydrochloride derivatives, the presence of the chloride counterion is a massive strategic advantage. The chloride ion acts as a heavy atom, providing sufficient anomalous dispersion to calculate the Flack parameter, thereby yielding the absolute configuration without needing a chiral derivatizing agent[4].

Step-by-Step Methodology:

  • Crystallization (Vapor Diffusion): Dissolve 5-10 mg of the enantiopure 2-azaspiro[3.5]nonan-7-one hydrochloride derivative in a minimum volume of a polar solvent (e.g., methanol or acetonitrile). Place this inner vial inside a larger sealed chamber containing an anti-solvent (e.g., diethyl ether or ethyl acetate).

    • Causality: Vapor diffusion allows for a slow, controlled supersaturation, which is critical for spirocycles that otherwise crash out as amorphous powders due to their bulky 3D geometries[3].

  • Crystal Harvesting & Cryoprotection: Select a single crystal (>0.1 mm) under a polarized light microscope. Mount the crystal on a polyimide loop using a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation.

  • Data Collection: Transfer the crystal to the diffractometer under a cold nitrogen stream (100 K). Utilize Copper (Cu Kα, λ = 1.5418 Å) radiation rather than Molybdenum (Mo Kα).

    • Causality: Cu Kα radiation maximizes the anomalous scattering signal of the chloride ion, ensuring a reliable Flack parameter (target < 0.1) for absolute stereochemical assignment.

  • Structure Solution & Refinement: Solve the phase problem using direct methods. Refine the structure using full-matrix least-squares on F² (SHELXL). Ensure the anisotropic displacement parameters (ellipsoids) of the spiro-ring carbons are well-behaved, indicating no conformational disorder.

Protocol B: 2D NMR (ROESY/NOESY) & ECD (The Solution-State Alternative)

When crystals cannot be obtained, a combination of 2D NMR and Electronic Circular Dichroism (ECD) serves as a robust alternative. While automated synthesis and 1H NMR splitting patterns can hint at relative stereochemistry[5], definitive assignment requires through-space correlation[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Causality: Choose a solvent that locks the molecule into its most biologically relevant conformation or mimics the conditions used in biological assays.

  • 2D ROESY Acquisition: Acquire a Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum rather than a standard NOESY.

    • Causality: Small-to-medium spirocycles (MW 200-400 Da) often fall into the "NOE null regime" depending on the spectrometer frequency, where NOE signals cross zero. ROESY guarantees positive cross-peaks regardless of the molecule's correlation time.

  • Data Interpretation: Map the cross-peaks between the C7-substituent protons and the equatorial/axial protons of the cyclohexyl ring. A strong ROE signal between the C7-proton and the C5/C9 equatorial protons confirms a specific relative face of the spirocycle.

  • ECD for Absolute Configuration: Measure the ECD spectrum of the sample (1 mg/mL in methanol) from 190-400 nm. Compare the experimental Cotton effects with Time-Dependent Density Functional Theory (TD-DFT) simulated spectra of the modeled enantiomers to assign absolute stereochemistry.

Conclusion

Validating the stereochemistry of 2-azaspiro[3.5]nonan-7-one hydrochloride products requires a rigorous, multi-faceted approach. While X-ray crystallography remains the apex technique—leveraging the hydrochloride salt for anomalous dispersion—orthogonal techniques like ROESY NMR and ECD provide essential fallback mechanisms and solution-state context. By adhering to these self-validating protocols, researchers can confidently advance spirocyclic candidates through the drug development pipeline.

References

  • "A Researcher's Guide to Stereochemistry Determination: X-ray Crystallography in Focus" - Benchchem. 1

  • "Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank" - PMC. 2

  • "A vending machine for drug-like molecules – automated synthesis of virtual screening hits" - Research Collection (ETHZ). 5

  • "1,6-Dioxo-2-azaspiro[3.4]oct-2-enes and Related Spirocycles: Heterocycles from[3 + 2] Nitrile Oxide Cycloadditions..." - ACS Publications. 4

  • "Technical Support Center: Characterization of Spiro Compounds" - Benchchem.3

Sources

Validation

A Comparative In Vitro Toxicity Assessment of Novel 2-Azaspiro[3.5]nonan-7-one Hydrochloride Analogs: A Guide for Preclinical Drug Development

Introduction: The Double-Edged Sword of Spirocyclic Scaffolds in Medicinal Chemistry Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings share a single atom, have emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Double-Edged Sword of Spirocyclic Scaffolds in Medicinal Chemistry

Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings share a single atom, have emerged as a compelling scaffold in modern drug discovery.[1][2][3] This structural motif offers an escape from the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties, enhanced binding affinity, and better target selectivity.[1] The 2-azaspiro[3.5]nonan-7-one core, in particular, has been incorporated into molecules with diverse biological activities, including potential anticancer agents that modulate the p53-MDM2 pathway, antimycobacterials, and GPR119 agonists for the treatment of diabetes.[4][5][6][7][8]

However, the very structural novelty that makes these compounds attractive can also introduce unforeseen toxicological liabilities. Early and robust in vitro toxicity profiling is therefore not just a regulatory hurdle but a critical step in identifying promising candidates and mitigating late-stage attrition in drug development.[9][10][11] This guide provides a comprehensive framework for the comparative in vitro toxicity assessment of a series of 2-Azaspiro[3.5]nonan-7-one hydrochloride analogs, employing a battery of assays to build a detailed safety profile for each compound. We will delve into the causality behind experimental choices, provide detailed protocols, and illustrate how to interpret the resulting data.

Experimental Design: A Multi-Parametric Approach to Toxicity Profiling

A single assay is insufficient to capture the multifaceted nature of drug-induced toxicity. Therefore, we advocate for a tiered approach that evaluates cytotoxicity (general cell health), genotoxicity (damage to genetic material), and potential mechanisms of toxicity. This guide will focus on a panel of four widely accepted and validated in vitro assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • Neutral Red Uptake (NRU) Assay: To measure lysosomal integrity as a marker of cell membrane damage.

  • Alkaline Comet Assay: To detect DNA strand breaks, a hallmark of genotoxicity.

  • Ames Test: To evaluate the mutagenic potential of the compounds.

The selection of these assays provides a holistic view of the potential toxicity of the 2-azaspiro[3.5]nonan-7-one analogs, from general cellular health to specific effects on DNA.

Visualizing the Experimental Workflow

experimental_workflow cluster_compounds Test Compounds cluster_cytotoxicity Cytotoxicity Assessment cluster_genotoxicity Genotoxicity Assessment cluster_data Data Analysis & Interpretation Compound A Compound A MTT MTT Assay (Metabolic Activity) Compound A->MTT NRU Neutral Red Uptake Assay (Lysosomal Integrity) Compound A->NRU Comet Alkaline Comet Assay (DNA Strand Breaks) Compound A->Comet Ames Ames Test (Mutagenicity) Compound A->Ames Compound B Compound B Compound B->MTT Compound B->NRU Compound B->Comet Compound B->Ames Compound C Compound C Compound C->MTT Compound C->NRU Compound C->Comet Compound C->Ames 2-Azaspiro[3.5]nonan-7-one HCl (Parent) 2-Azaspiro[3.5]nonan-7-one HCl (Parent) 2-Azaspiro[3.5]nonan-7-one HCl (Parent)->MTT 2-Azaspiro[3.5]nonan-7-one HCl (Parent)->NRU 2-Azaspiro[3.5]nonan-7-one HCl (Parent)->Comet 2-Azaspiro[3.5]nonan-7-one HCl (Parent)->Ames IC50 IC50 Determination MTT->IC50 NRU->IC50 DNA_damage DNA Damage Quantification Comet->DNA_damage Mutagenicity_index Mutagenicity Index Ames->Mutagenicity_index Toxicity_profile Comparative Toxicity Profile IC50->Toxicity_profile DNA_damage->Toxicity_profile Mutagenicity_index->Toxicity_profile

Figure 1: A schematic overview of the experimental workflow for the comparative in vitro toxicity assessment of 2-Azaspiro[3.5]nonan-7-one hydrochloride analogs.

Methodologies and Protocols

Cell Line Selection and Culture

For this guide, we will use two representative human cell lines:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used cell line in toxicology studies due to its metabolic capabilities, mimicking to some extent the function of the liver, a primary site of drug metabolism and potential toxicity.

  • HEK293 (Human Embryonic Kidney): A cell line representing another major organ of drug clearance and potential toxicity.

Both cell lines should be cultured in appropriate media (e.g., DMEM for HepG2, EMEM for HEK293) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assessment: MTT and Neutral Red Uptake Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[12]

  • Cell Seeding: Seed HepG2 or HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[12][13]

  • Compound Treatment: Prepare serial dilutions of the 2-azaspiro[3.5]nonan-7-one analogs in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24 hours.[12]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][15]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12][15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[16][17] Toxic substances can impair the cell membrane and lysosomal integrity, leading to a decreased uptake of the dye.[16] The amount of dye retained by the cells is proportional to the number of viable cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Neutral Red Incubation: After the 24-hour treatment, remove the medium and add 100 µL of medium containing 50 µg/mL neutral red to each well. Incubate for 3 hours.[18][19]

  • Dye Extraction: Remove the neutral red-containing medium, wash the cells with PBS, and add 150 µL of destain solution (50% ethanol, 49% deionized water, 1% acetic acid) to each well.[18]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.[17]

Genotoxicity Assessment: Alkaline Comet Assay

The single-cell gel electrophoresis or comet assay is a sensitive method for detecting DNA damage at the level of individual cells.[20][21][22][23][24] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates further from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[21]

  • Cell Treatment: Treat HepG2 or HEK293 cells with the test compounds for 4 hours.

  • Cell Embedding: Mix a suspension of treated cells with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA and separate the strands. Apply an electric field to allow the broken DNA fragments to migrate.[20]

  • Neutralization and Staining: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green), and visualize using a fluorescence microscope.

  • Image Analysis: Capture images and analyze them using specialized software to quantify the percentage of DNA in the comet tail.

Mutagenicity Assessment: Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[25][26][27][28] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth).[28] The test measures the ability of a substance to cause a reverse mutation that restores the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-free medium.[27][29]

  • Bacterial Strains: Use at least two Salmonella typhimurium strains, such as TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).

  • Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.[26][28]

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a control buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[28]

Data Analysis and Interpretation

Cytotoxicity Data

For the MTT and NRU assays, cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is a key parameter for comparing the cytotoxicity of the analogs.

Table 1: Hypothetical Cytotoxicity Data for 2-Azaspiro[3.5]nonan-7-one Analogs in HepG2 Cells

CompoundMTT IC50 (µM)NRU IC50 (µM)
2-Azaspiro[3.5]nonan-7-one HCl> 100> 100
Analog A75.282.5
Analog B12.815.3
Analog C> 10095.1

Interpretation: In this hypothetical dataset, Analog B exhibits the highest cytotoxicity with the lowest IC50 values in both assays. The parent compound and Analog C show low cytotoxicity. A significant difference between the MTT and NRU IC50 values for a particular compound might suggest a specific mechanism of toxicity (e.g., mitochondrial dysfunction vs. membrane damage).

Genotoxicity and Mutagenicity Data

Table 2: Hypothetical Genotoxicity and Mutagenicity Data

Compound (at 50 µM)Comet Assay (% DNA in Tail)Ames Test (TA98, with S9) - Fold Increase over ControlAmes Test (TA100, with S9) - Fold Increase over Control
2-Azaspiro[3.5]nonan-7-one HCl5.2 ± 1.11.10.9
Analog A8.9 ± 2.31.31.2
Analog B35.7 ± 5.83.51.5
Analog C6.1 ± 1.50.81.0

Interpretation: Analog B shows a significant increase in DNA damage in the comet assay and a greater than 2-fold increase in revertant colonies in the TA98 strain of the Ames test, suggesting it is potentially genotoxic and a frameshift mutagen. The other compounds do not show significant genotoxic or mutagenic effects at the tested concentration.

Signaling Pathway Perturbation

p53_pathway cluster_pathway p53-MDM2 Signaling Pathway cluster_intervention Pharmacological Intervention p53 p53 (Tumor Suppressor) p53_MDM2 p53-MDM2 Complex p53->p53_MDM2 Binds Apoptosis Apoptosis p53->Apoptosis Induces MDM2 MDM2 (Oncogene) MDM2->p53_MDM2 Binds Degradation p53 Degradation p53_MDM2->Degradation Leads to Degradation->Apoptosis Prevents Spiro_inhibitor Spirocyclic Analog (e.g., Analog X) Spiro_inhibitor->p53_MDM2 Inhibits Binding

Figure 2: The p53-MDM2 signaling pathway and the potential mechanism of action for some spirocyclic compounds.[1] Inhibition of the p53-MDM2 interaction can lead to apoptosis in cancer cells.

Conclusion and Future Directions

This guide outlines a robust and efficient strategy for the comparative in vitro toxicity profiling of 2-Azaspiro[3.5]nonan-7-one hydrochloride analogs. By integrating cytotoxicity, genotoxicity, and mutagenicity data, researchers can make informed decisions about which analogs to advance in the drug discovery pipeline. Based on our hypothetical data, Analog B would be flagged for its significant toxicity and likely deprioritized, while Analog C would be a more promising candidate for further investigation.

It is crucial to remember that in vitro assays are a screening tool.[9] Any compound that demonstrates a favorable in vitro profile should subsequently be evaluated in more complex models, such as 3D cell cultures or in vivo animal studies, to further elucidate its safety and efficacy.

References

  • B. T. (2005). in vivo comet assay: use and status in genotoxicity testing. Mutagenesis - Oxford Academic. [Link]

  • Wikipedia. (n.d.). Ames test. [Link]

  • Cordelli, E., et al. (n.d.). Comet assay: a versatile but complex tool in genotoxicity testing. PMC. [Link]

  • Rajamani, S., et al. (2018). Microbial Mutagenicity Assay: Ames Test. PMC - NIH. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. [Link]

  • Koppen, G., et al. (n.d.). The use of the comet assay for the evaluation of the genotoxicity of nanomaterials. Frontiers. [Link]

  • Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]

  • Charles River Laboratories. (n.d.). In Vivo Genotoxicity Assays. [Link]

  • Biology LibreTexts. (2023). 3.4: Ames Test. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]

  • Charles River Laboratories. (n.d.). Ames Test. [Link]

  • MDPI. (2025). Rapid and Accurate Genotoxicity Assessment Using the Neutral Comet Assay in Cyprinus carpio Cells. [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. [Link]

  • ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development. [Link]

  • Riss, T. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. PubMed. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. [Link]

  • EURL ECVAM - TSAR. (n.d.). Neutral red uptake for starting doses for acute oral toxicity. [Link]

  • MDPI. (n.d.). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. [Link]

  • Yang, C., et al. (2026). Design, synthesis, and mechanism of anti-cancer activity of novel spiro tetramic acids. PubMed. [Link]

  • ResearchGate. (n.d.). Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. [Link]

  • Anticancer Research. (n.d.). Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. [Link]

  • Zhang, Y., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. PubMed. [Link]

  • Crossref. (2023). Synthesis and Analgesic Activity of N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides. [Link]

  • PMC. (n.d.). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. [Link]

  • ResearchGate. (2025). An improved synthesis of 2-oxa-7-azaspiro[9][21]nonane and analogs as novel reagents in medicinal chemistry. [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]

  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • NextSDS. (n.d.). 2-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-ol. [Link]

  • MDPI. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. [Link]

  • NextSDS. (n.d.). 7,7-difluoro-1-azaspiro[3.5]nonan-2-one. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Azaspiro[3.5]nonan-7-one Hydrochloride

As researchers and drug development professionals, our work extends beyond the bench; it encompasses a steadfast commitment to safety and environmental stewardship. The proper disposal of chemical reagents is not merely...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work extends beyond the bench; it encompasses a steadfast commitment to safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle but a core component of responsible science. This guide provides a detailed, step-by-step framework for the safe handling and disposal of 2-Azaspiro[3.5]nonan-7-one hydrochloride, grounding procedural steps in scientific causality to ensure every action is understood and validated.

Disclaimer: This document provides a comprehensive set of best practices. However, it is imperative to first consult the specific Safety Data Sheet (SDS) for your purchased compound and adhere to your institution's Chemical Hygiene Plan and Environmental Health & Safety (EHS) guidelines.

Part 1: Hazard Assessment and Waste Characterization

Before any disposal protocol can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. While a specific SDS for 2-Azaspiro[3.5]nonan-7-one hydrochloride was not found, analysis of structurally similar azaspirocyclic compounds provides a strong basis for a conservative hazard assessment.

Inferred Hazardous Profile: Based on data from similar chemical structures, this compound should be handled as a hazardous substance. Key potential hazards include:

  • Acute Toxicity: Related compounds are classified as harmful if swallowed or in contact with skin[1][2].

  • Skin and Eye Irritation: Many similar hydrochloride salts and spirocyclic molecules are known to cause skin and serious eye irritation[3][4].

  • Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation[3][4].

  • Environmental Hazard: Some related compounds are noted as being toxic to aquatic life with long-lasting effects. This is a critical consideration that strictly prohibits disposal via sewer systems.

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity) or is explicitly listed. Given its potential for toxicity, 2-Azaspiro[3.5]nonan-7-one hydrochloride waste must be classified as hazardous chemical waste [5].

Potential Hazard Route of Exposure Primary Concern & Rationale
Acute Oral & Dermal Toxicity Ingestion, Skin ContactAccidental ingestion or absorption through the skin can lead to systemic toxic effects. The hydrochloride salt form can enhance solubility and potential for absorption.
Skin/Eye Irritation Skin & Eye ContactDirect contact with the solid or solutions can cause local irritation or damage. Safety eyewear and gloves are non-negotiable[3][4].
Respiratory Irritation InhalationFine powders can be easily aerosolized during handling, leading to irritation of the nose, throat, and lungs[3].
Aquatic Toxicity Environmental ReleaseImproper disposal can introduce the compound into waterways, harming aquatic ecosystems. This is a key reason for containment and controlled disposal.

Part 2: Personal Protective Equipment (PPE) Protocol

A proactive approach to safety is paramount. The selection of PPE is directly informed by the hazard assessment to mitigate risks of exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA regulations (29 CFR 1910.133) or European Standard EN166[1]. This protects against accidental splashes or aerosolized powder.

  • Hand Protection: Wear chemically impermeable gloves (e.g., nitrile)[6]. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used[1].

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust[6][7].

Part 3: Waste Segregation and Containerization

The cardinal rule of chemical waste management is do not mix waste streams unless explicitly permitted by your EHS office[8][9]. Incompatible chemicals can react violently, producing heat, gas, or toxic byproducts.

Procedure for Waste Container Setup:

  • Select a Compatible Container: Use a clearly marked, sealable container made of a material compatible with the waste. For 2-Azaspiro[3.5]nonan-7-one hydrochloride (a solid), a high-density polyethylene (HDPE) wide-mouth bottle is suitable. Ensure the container is in good condition with no cracks or leaks[10].

  • Proper Labeling: The container must be labeled before any waste is added. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "2-Azaspiro[3.5]nonan-7-one hydrochloride".

    • The primary hazard(s) (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first waste is added).

  • Designated Storage: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory[10]. It should be stored separately from incompatible materials like strong oxidizers or bases.

Part 4: Step-by-Step Disposal Workflow

This section outlines the procedural steps for disposing of the chemical in various forms.

Protocol 4.1: Disposal of Unused or Expired Solid Chemical

This protocol applies to the pure, solid chemical that is no longer needed.

  • Preparation: Don all required PPE and perform the work inside a chemical fume hood.

  • Transfer: Carefully transfer the solid 2-Azaspiro[3.5]nonan-7-one hydrochloride from its original container into the designated hazardous waste container. Use a spatula or powder funnel to minimize dust generation.

  • Container Decontamination: The now-empty original container is not yet safe for regular disposal. It must be decontaminated following Protocol 4.2.

  • Seal and Store: Securely close the hazardous waste container and place it back in the designated satellite accumulation area.

Protocol 4.2: Decontamination of Empty Containers

Empty containers that held 2-Azaspiro[3.5]nonan-7-one hydrochloride must be triple-rinsed to remove residual hazardous material[8]. The rinsate itself is considered hazardous waste.

  • First Rinse: Add a small amount of a suitable solvent (e.g., water or methanol, check SDS for compatibility) to the empty container. Secure the lid and swirl to rinse all interior surfaces.

  • Collect Rinsate: Pour the solvent rinsate into a separate hazardous waste container labeled "Hazardous Waste: Rinsate containing 2-Azaspiro[3.5]nonan-7-one hydrochloride."

  • Repeat: Perform the rinse two more times, collecting the rinsate in the same designated container.

  • Final Disposal of Container: After triple-rinsing, the container can often be disposed of in the regular laboratory glassware or plastic waste stream. Deface the original label to prevent confusion. Confirm this final step with your institution's EHS guidelines.

Protocol 4.3: Management of Contaminated Labware

Disposable items contaminated with the chemical (e.g., gloves, weigh paper, pipette tips) must be disposed of as hazardous solid waste.

  • Collection: Place all contaminated solid items directly into the primary hazardous waste container for "2-Azaspiro[3.5]nonan-7-one hydrochloride."

  • Avoid Contamination: Do not overfill the waste container. Ensure it can be sealed without contaminating the exterior.

Protocol 4.4: Spill Management

In the event of an accidental spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Control and Ventilate: Ensure the area is well-ventilated by keeping the fume hood active. Restrict access to the contaminated area[7].

  • Absorb: For a small, solid spill, carefully cover it with an inert absorbent material like sand, dry earth, or vermiculite[7]. Avoid raising dust.

  • Collect: Using spark-proof tools, gently sweep the absorbed material and spilled chemical into a designated waste container[6].

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Part 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling waste related to 2-Azaspiro[3.5]nonan-7-one hydrochloride.

G cluster_start Waste Generation Point cluster_assessment Waste Assessment cluster_protocols Handling Protocols cluster_collection Waste Collection cluster_final Final Disposition Start Generate Waste (Unused chemical, empty container, contaminated items, or spill) Assess Assess Waste Type Start->Assess SolidWaste Protocol 4.1: Collect as Solid Hazardous Waste Assess->SolidWaste Unused Solid EmptyContainer Protocol 4.2: Triple-Rinse Container Assess->EmptyContainer Empty Container Spill Protocol 4.4: Follow Spill Management Plan Assess->Spill Spill Occurs ContaminatedItems Protocol 4.3: Collect Contaminated Items Assess->ContaminatedItems Contaminated Items (gloves, paper, etc.) MainWaste Place in Labeled Solid Waste Container: '2-Azaspiro[3.5]nonan-7-one HCl' SolidWaste->MainWaste RinsateWaste Collect Rinsate in Labeled Liquid Waste Container EmptyContainer->RinsateWaste Spill->MainWaste Collect spill debris ContaminatedItems->MainWaste EHS_Pickup Store in Satellite Accumulation Area for EHS Disposal RinsateWaste->EHS_Pickup MainWaste->EHS_Pickup

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 2-Azaspiro[3.5]nonan-7-one hydrochloride

This document provides essential safety and handling protocols for 2-Azaspiro[3.5]nonan-7-one hydrochloride (CAS: 1303968-07-1), a key building block in modern drug discovery and development. As researchers and scientist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and handling protocols for 2-Azaspiro[3.5]nonan-7-one hydrochloride (CAS: 1303968-07-1), a key building block in modern drug discovery and development. As researchers and scientists, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle. This guide moves beyond mere compliance, offering a framework for risk assessment, operational planning, and emergency preparedness rooted in the specific hazards of this compound.

Core Hazard Profile and Risk Assessment

2-Azaspiro[3.5]nonan-7-one hydrochloride is a solid compound classified with a "Warning" signal word under the Globally Harmonized System (GHS)[1]. Its primary risks are associated with direct contact and inhalation. A comprehensive understanding of its hazard statements is the foundation of a robust safety plan.

Identifier Information
Chemical Name 2-Azaspiro[3.5]nonan-7-one hydrochloride
CAS Number 1303968-07-1[1]
Molecular Formula C₈H₁₆NCl[1]
Molecular Weight 161.67 g/mol [1]
Physical Form Solid[1]
GHS Pictogram alt text (GHS07)[1]
Signal Word Warning [1]
Hazard Statements H315: Causes skin irritation[1][2].H319: Causes serious eye irritation[1][2].H335: May cause respiratory irritation[1][2].

Expert Interpretation of Hazards:

  • H315 (Skin Irritation): Direct contact with the solid or its solutions can lead to redness, itching, or inflammation. This necessitates the use of appropriate gloves and protective clothing to prevent any skin exposure.

  • H319 (Serious Eye Irritation): The compound poses a significant risk to the eyes. Even small amounts of dust can cause pain and potential damage. This is a non-negotiable hazard requiring robust eye protection.

  • H335 (Respiratory Irritation): As a fine solid, the compound can easily become airborne, especially during weighing and transfer. Inhaling this dust can irritate the nose, throat, and lungs. The primary engineering control to mitigate this is a certified chemical fume hood.

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by the hazard profile. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our guiding principle[1][2][2][3].

Protection Area Required PPE Rationale & Best Practices
Respiratory N95 Dust Mask (minimum); NIOSH-approved respirator Mitigates H335. All handling of the solid compound that could generate dust must be performed in a chemical fume hood or a ventilated enclosure[4][5]. For weighing small quantities, a properly fitted N95 mask offers a baseline of protection inside the hood. For larger quantities or extended handling, a half-face respirator with particulate filters is recommended[6].
Eye & Face Chemical Safety Goggles Mitigates H319. Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against airborne dust[6]. A face shield should be worn over goggles during procedures with a higher risk of splashing or dust generation.
Hand Compatible Chemical-Resistant Gloves (e.g., Nitrile) Mitigates H315. Standard nitrile laboratory gloves provide adequate protection. It is crucial to inspect gloves for any defects before use[3]. Employ proper glove removal techniques to avoid contaminating your skin[3]. Always wash hands thoroughly with soap and water after handling the compound, even after wearing gloves[1][2].
Body Laboratory Coat; Full-Length Pants; Closed-Toe Shoes Mitigates H315. A fully buttoned laboratory coat provides a necessary barrier against accidental spills or dust settling on clothing. Ensure no skin is exposed between the glove and the lab coat sleeve.

Operational and Emergency Workflows

A safe protocol is a self-validating system that accounts for routine handling and unexpected events.

Standard Handling and Weighing Protocol

This workflow is designed to minimize exposure at every step. The causality behind this procedure is the prevention of dust formation and containment of the chemical within a controlled environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Verify Fume Hood Operation B Gather & Inspect PPE A->B C Prepare Spill Kit B->C D Don Appropriate PPE C->D E Transfer Compound to Hood D->E F Weigh Solid Carefully (Minimize Dust) E->F G Securely Close All Containers F->G H Decontaminate Workspace G->H I Properly Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: Standard workflow for handling 2-Azaspiro[3.5]nonan-7-one hydrochloride.

Emergency Response Plan

In the event of an exposure or spill, immediate and correct action is critical.

Incident Type Immediate Action Protocol
Inhalation 1. Immediately move the affected person to fresh air[2][4].2. If breathing is difficult, administer oxygen[4].3. Seek immediate medical attention. Show the Safety Data Sheet to the attending physician[3].
Skin Contact 1. Immediately remove contaminated clothing[2][4].2. Wash the affected area with plenty of soap and water for at least 15 minutes[1][2].3. If irritation persists, seek medical attention.
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[2][5].2. Remove contact lenses if present and easy to do so[2][5].3. Seek immediate medical attention.
Minor Spill 1. Evacuate personnel from the immediate area[4].2. Wear full PPE, including respiratory protection.3. Cover the spill with an inert absorbent material (e.g., vermiculite, sand).4. Carefully sweep or scoop the material into a suitable, labeled container for disposal[4].5. Ventilate the area and decontaminate the spill surface.

Disposal and Storage Plan

Proper disposal and storage are crucial for maintaining long-term laboratory safety.

Storage Conditions
  • Temperature: Store in a cool, dry, and well-ventilated place[4]. Some suppliers recommend refrigeration at 4°C or storage at room temperature in an inert atmosphere[1]. Always follow the storage instructions on the supplier's label.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination[4][7].

  • Incompatibilities: Store away from strong oxidizing agents and strong acids[7].

Waste Disposal Workflow

Disposal of chemical waste is strictly regulated. All waste must be disposed of in accordance with local, regional, and national regulations[1][2]. Never dispose of this chemical down the drain[4].

A Waste Generated (Contaminated PPE, excess reagent, etc.) D Place waste in a sealed, compatible container. A->D B Is waste container properly labeled? C Label container with: 'Hazardous Waste' Full Chemical Name Associated Hazards B->C No E Store container in a Designated Satellite Accumulation Area B->E Yes C->E D->B F Contact Environmental Health & Safety (EHS) for pickup E->F

Caption: Decision workflow for the disposal of chemical waste.

By adhering to these protocols, researchers can confidently and safely utilize 2-Azaspiro[3.5]nonan-7-one hydrochloride, ensuring both personal safety and the integrity of their scientific work.

References

  • Enamine. (n.d.). Safety Data Sheet.
  • (n.d.). What are the Health and Safety Guidelines for Using Amines?
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  • Echemi. (n.d.). 7-azaspiro[3.5]nonan-2-one hydrochloride SDS.
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  • AK Scientific, Inc. (n.d.). Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azaspiro[3.5]nonan-7-one hydrochloride
Reactant of Route 2
2-Azaspiro[3.5]nonan-7-one hydrochloride
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